2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOFTCWMOSKYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217435 | |
| Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65242-19-5 | |
| Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65242-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
This guide provides an in-depth exploration of the synthesis and characterization of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its partially saturated analog, the 5,6,7,8-tetrahydroquinoline system, retains key electronic features while providing a three-dimensional geometry that is highly attractive for designing novel therapeutic agents. The title compound, this compound (molecular formula C10H11N3), serves as a crucial synthetic intermediate for the construction of more complex, fused heterocyclic systems, such as pyrimido[4,5-b]quinolines.[1] These resulting molecules are under active investigation for a wide array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] The strategic placement of the amino and carbonitrile functionalities at the 2- and 3-positions, respectively, provides reactive handles for a variety of chemical transformations, making it a valuable building block in combinatorial chemistry and the development of compound libraries for high-throughput screening.
Synthesis: A Multicomponent Approach
The synthesis of this compound and its derivatives is most efficiently achieved through a one-pot, multi-component reaction (MCR). This strategy offers several advantages over traditional multi-step synthesis, including higher atom economy, reduced reaction times, and simpler purification procedures. The most common approach involves the condensation of a cyclic ketone, an aldehyde, and malononitrile in the presence of a basic catalyst.
Underlying Mechanism and Rationale
The reaction proceeds through a cascade of interconnected equilibria, beginning with a Knoevenagel condensation between the aldehyde and malononitrile to form a highly electrophilic benzylidenemalononitrile intermediate. Concurrently, the cyclic ketone reacts with a nitrogen source, typically ammonium acetate, to form an enamine. The subsequent Michael addition of the enamine to the benzylidenemalononitrile, followed by intramolecular cyclization and tautomerization, yields the final tetrahydroquinoline product. The use of a protic solvent like ethanol facilitates proton transfer steps, while the ammonium acetate serves as both the nitrogen source and a catalyst.
Experimental Protocol
This protocol describes a reliable method for the synthesis of a representative 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[2]
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Malononitrile
-
Ammonium Acetate
-
Absolute Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add cyclohexanone (10 mmol), benzaldehyde (10 mmol), malononitrile (10 mmol), and a significant excess of ammonium acetate (80 mmol).
-
Add absolute ethanol (30-50 mL) as the solvent.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will typically precipitate out of the solution. Isolate the solid product by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
For further purification, recrystallize the product from a mixture of ethanol and DMF.[1]
Synthetic Workflow Diagram
Caption: A flowchart illustrating the key stages in the multi-component synthesis of this compound.
Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, characteristic signals are expected in the following regions:
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include:
-
A peak for the nitrile carbon (-C≡N) in the δ 118-122 ppm region.
-
Signals corresponding to the sp²-hybridized carbons of the pyridine ring.
-
Signals for the sp³-hybridized carbons of the cyclohexyl ring.
-
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretching: The amino group will exhibit two characteristic sharp peaks in the range of 3300-3500 cm⁻¹.
-
C≡N Stretching: A strong, sharp absorption band corresponding to the nitrile group will be present around 2188-2200 cm⁻¹.[3]
-
C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations will appear in the 1500-1650 cm⁻¹ region.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl ring will be observed just below 3000 cm⁻¹.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 173.21 g/mol for the parent compound C10H11N3.[1]
Chromatographic and Physical Analysis
| Technique | Purpose | Typical Conditions/Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Ethyl acetate/Hexane mixtures.[1] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (with 0.1% formic acid or TFA) is commonly used. |
| Melting Point | Purity and identification | A sharp melting point range indicates a high degree of purity. |
| X-ray Crystallography | Unambiguous structure determination | Provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[1] |
Characterization Workflow Diagram
Caption: A systematic workflow for the comprehensive characterization of the synthesized product.
Safety Considerations
As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Malononitrile is toxic and should be handled in a well-ventilated fume hood. All solvents are flammable and should be kept away from ignition sources. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The multi-component synthesis of this compound offers an efficient and robust route to a highly valuable synthetic intermediate. The straightforward nature of the reaction, coupled with well-established characterization techniques, makes this an accessible yet important molecule for laboratories engaged in medicinal chemistry and drug discovery. The versatility of this scaffold ensures its continued relevance in the quest for novel therapeutic agents.
References
- This compound - Benchchem. (URL: )
- Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3- Carbonitrile Derivatives - Bentham Science Publisher. (URL: )
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Deriv
- Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl) - NIH. (URL: )
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Foreword: Unveiling a Scaffold of Therapeutic Potential
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. The 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile core represents a privileged heterocyclic system, underpinning a class of molecules with demonstrated biological significance. Derivatives of this scaffold have shown promise in areas of critical therapeutic need, including the development of anticancer and antimalarial agents. Understanding the fundamental physicochemical properties of the parent molecule, this compound, is paramount for researchers, scientists, and drug development professionals. These properties govern a molecule's behavior from the laboratory bench to its potential physiological interactions, influencing solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive technical overview of the core physicochemical attributes of this compound, offering both established data and field-proven insights into its experimental characterization.
Molecular Identity and Structural Elucidation
A thorough understanding of a compound's identity is the bedrock of all subsequent physicochemical analysis. This section details the fundamental identifiers and structural features of this compound.
Chemical Identification
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 65242-19-5 | |
| Molecular Formula | C₁₀H₁₁N₃ | |
| Molecular Weight | 173.21 g/mol | |
| InChI Key | ZBOFTCWMOSKYLC-UHFFFAOYSA-N |
Synthesis Overview
The synthesis of this compound and its derivatives is typically achieved through a multicomponent reaction, a cornerstone of modern synthetic organic chemistry. A common and efficient approach involves the one-pot condensation of cyclohexanone, an appropriate aldehyde (or in the case of the parent compound, a formaldehyde equivalent or a related strategy), and malononitrile in the presence of a basic catalyst such as ammonium acetate. This methodology is valued for its atom economy and the ability to generate molecular complexity in a single synthetic operation.
Spectroscopic and Crystallographic Profile
Spectroscopic and crystallographic data provide an unambiguous fingerprint of a molecule, confirming its structure and offering insights into its electronic and conformational properties.
Spectroscopic Data
While a complete set of spectral data for the parent compound is not extensively published, key characteristic signals have been reported:
| Technique | Observed Signals | Interpretation | Reference |
| ¹H NMR | δ = 6.78 (s, 2H), 2.48 (dd, J = 14.3 Hz, 2H) | The singlet at 6.78 ppm is characteristic of the amino protons (-NH₂). The multiplet at 2.48 ppm corresponds to the protons on the cyclohexyl ring. | |
| IR Spectroscopy | 2211 cm⁻¹ (strong), 1650 cm⁻¹ | The strong absorption at 2211 cm⁻¹ is indicative of the nitrile group (-C≡N). The band at 1650 cm⁻¹ can be attributed to the C=N stretching vibration within the quinoline ring system. |
X-ray Crystallography
As of the latest literature review, a definitive single-crystal X-ray structure for the unsubstituted this compound has not been prominently reported. However, crystallographic data for numerous derivatives are available. For instance, the crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile reveals a triclinic crystal system with a P-1 space group. In many of these derivatives, the dihydropyridine and cyclohexene rings adopt sofa and envelope conformations, respectively. These studies provide valuable insights into the likely bond lengths, angles, and potential intermolecular interactions of the core scaffold.
Core Physicochemical Parameters
The physicochemical properties detailed in this section are critical for predicting the behavior of a compound in various experimental and biological systems. Due to a lack of extensive experimental data for the parent compound in the public domain, this section will also discuss established methodologies for their determination.
Physical State and Melting Point
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery, influencing everything from formulation to bioavailability. The "like dissolves like" principle is a foundational concept here; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Predicted Solubility: Based on its structure, which contains both polar (amino, nitrile) and non-polar (tetrahydroquinoline ring) moieties, this compound is expected to have limited solubility in water and higher solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).
Experimental Determination of Solubility:
A standard protocol for determining the solubility of an organic compound involves the following steps:
-
Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) in small increments.
-
Equilibration: Vigorously mix the sample, often with the aid of a vortex mixer or sonicator, and allow it to equilibrate at a controlled temperature.
-
Observation: Visually inspect for the complete dissolution of the solid.
-
Quantification (for quantitative solubility): If the compound dissolves, prepare a saturated solution. After equilibration, centrifuge the solution to pellet any undissolved solid. The concentration of the compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Caption: A generalized workflow for the experimental determination of solubility.
Acidity/Basicity (pKa)
The pKa of a molecule is the pH at which it is 50% ionized. This is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and interaction with its target. The this compound scaffold contains a basic amino group.
Predicted pKa: While an experimental pKa is not available, computational prediction methods can provide an estimate. The basicity of the amino group is influenced by the electron-withdrawing effect of the adjacent cyano group and the aromatic system.
Experimental Determination of pKa:
Potentiometric titration is a classic and reliable method for pKa determination.
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with low aqueous solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the half-equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ADME properties. A balanced LogP is often sought for oral drug candidates.
Predicted LogP: Computational tools can predict the LogP value based on the molecule's structure. The presence of the non-polar tetrahydroquinoline ring system suggests a degree of lipophilicity, which is tempered by the polar amino and nitrile groups.
Experimental Determination of LogP:
The shake-flask method is the gold standard for LogP determination.
-
Preparation: Prepare a solution of the compound in either water or octanol. The two solvents should be pre-saturated with each other.
-
Partitioning: Mix equal volumes of the octanol and aqueous phases in a separatory funnel and shake vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Context and Therapeutic Relevance
The this compound scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.
Anticancer and Antimitotic Activity
Numerous studies have explored the potential of substituted 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles as anticancer agents. For instance, derivatives bearing a trimethoxyphenyl moiety have been synthesized and evaluated for their cytotoxic and antitubulin activities. The inhibition of tubulin polymerization is a clinically validated mechanism for cancer therapy.
Antimalarial Potential
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and mefloquine being prominent examples. The this compound scaffold has been investigated as a potential starting point for the development of new antimalarial agents. The proposed mechanism of action for some quinoline-based antimalarials involves the inhibition of hemozoin formation in the malaria parasite.
Caption: The central role of the scaffold in developing bioactive compounds.
Safety and Handling
While specific toxicity data for this compound is limited, it is prudent to handle this compound with the standard precautions for laboratory chemicals. For structurally related compounds, adherence to GHS guidelines is recommended, which includes the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated area or fume hood, and avoiding inhalation of dust or vapors. In case of exposure, standard first-aid measures should be followed.
Conclusion and Future Directions
This compound is a versatile and valuable scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its known physicochemical properties and outlined standard methodologies for their experimental determination. While there is a need for more extensive experimental data on the parent compound, the existing knowledge on its derivatives highlights the therapeutic potential of this molecular framework. Future research should focus on the full experimental characterization of the parent scaffold to provide a more robust foundation for the rational design of novel therapeutic agents. The continued exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
References
- Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Hamed, M. M., Noaman, E., & Ghorab, M. M. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939–6942.
-
Chemsrc. (n.d.). 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Retrieved January 17, 2026, from [Link]
- El-Sheref, E. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, (45).
- Hebishy, A. M. S., et al. (2022). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile.
-
MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved January 17, 2026, from [Link]
- S. I. Alqasoumi, A. M. Al-Taweel, A. M. Alafeefy, M. M. Hamed, E. Noaman, M. M. Ghorab, Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents, Bioorg. Med. Chem. Lett. 19 (2009) 6939–6942.
-
SpectraBase. (n.d.). 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile. Retrieved January 17, 2026, from [Link]
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(9), 2828–2831.
- Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. (2025). Current Organic Chemistry.
- Youssif, B. G. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.
- X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. (2022). Journal of Medicinal Chemistry, 65(15), 10447–10467.
A Technical Guide to the Spectroscopic Characterization of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and its Spectroscopic Implications
The structure of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile combines a partially saturated carbocyclic ring fused to a substituted pyridine ring. This unique arrangement of functional groups—an aromatic amine, a nitrile, and a tetralin-like fragment—gives rise to a distinct spectroscopic fingerprint.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton, the amine protons, and the four methylene groups of the tetrahydroquinoline ring. The chemical shifts and coupling patterns of the methylene protons will be indicative of their diastereotopic nature and the conformation of the saturated ring.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals will include those for the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the saturated ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
-
IR Spectroscopy: The IR spectrum will be characterized by distinct stretching frequencies for the N-H bonds of the primary amine, the C≡N bond of the nitrile group, and the C=C and C-N bonds within the heterocyclic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules such as HCN or NH₃, providing further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Predicted ¹H NMR Spectral Data
The expected proton NMR chemical shifts are presented in the table below. These predictions are based on the analysis of similar structures and established chemical shift tables.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4 | 7.0 - 7.5 | s | The chemical shift of this aromatic proton is influenced by the adjacent amino and nitrile groups. |
| -NH₂ | 6.5 - 7.0 | s (broad) | The broadness of this signal is due to quadrupole broadening and exchange with trace amounts of water. A signal at δ = 6.78 (s, NH₂) has been reported for this compound.[2] |
| H5, H8 | 2.5 - 3.0 | m | These methylene protons are adjacent to the aromatic ring and will likely appear as complex multiplets. A signal at δ = 2.48 (dd, CH₂) has been noted in the literature.[2] |
| H6, H7 | 1.7 - 2.2 | m | These methylene protons are in the middle of the saturated ring and are expected to have overlapping signals. |
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR chemical shifts are summarized below.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | 155 - 165 | The carbon bearing the amino group will be significantly deshielded. |
| C3 | 90 - 100 | The carbon attached to the nitrile group will appear at a relatively upfield position for an sp² carbon. |
| C4 | 135 - 145 | Aromatic methine carbon. |
| C4a | 120 - 130 | Aromatic quaternary carbon. |
| C5 | 25 - 35 | Aliphatic methylene carbon. |
| C6 | 20 - 30 | Aliphatic methylene carbon. |
| C7 | 20 - 30 | Aliphatic methylene carbon. |
| C8 | 25 - 35 | Aliphatic methylene carbon. |
| C8a | 145 - 155 | Aromatic quaternary carbon. |
| -C≡N | 115 - 125 | The nitrile carbon signal is a key identifier. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C≡N Stretch (Nitrile) | 2210 - 2260 | Medium to Strong |
| C=C Stretch (Aromatic) | 1600 - 1650 | Medium |
| C=N Stretch (in ring) | 1600 - 1650 | Medium |
| N-H Bend (Amino) | 1550 - 1650 | Medium |
A reported IR absorption at 2211 cm⁻¹ for the nitrile group and 1650 cm⁻¹ for the C=N bond are consistent with these expectations.[2]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁N₃), the expected molecular weight is approximately 173.10 g/mol .
-
Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 173.
-
Isotope Peaks: Due to the natural abundance of ¹³C, a small M+1 peak at m/z = 174 is also expected.
-
Fragmentation: Common fragmentation pathways may include the loss of HCN (m/z = 27), NH₂ (m/z = 16), or cleavage of the saturated ring.
Experimental Protocol for MS Data Acquisition (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that often leads to significant fragmentation, providing valuable structural information.
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Integrated Spectroscopic Analysis Workflow
A cohesive approach to analyzing the data from these different spectroscopic techniques is crucial for a confident structure confirmation.
Sources
A Technical Guide to the Crystal Structure Analysis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its Derivatives
Abstract
The 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, serving as a vital precursor for a diverse range of bioactive molecules with potential therapeutic applications, including anticancer, antimalarial, and antifungal agents.[1] Understanding the precise three-dimensional architecture of this scaffold and its derivatives is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the state-of-the-art methodology for the crystal structure analysis of the title compound and its analogs. By integrating field-proven insights with rigorous scientific principles, this document details the complete workflow, from chemical synthesis and single-crystal growth to X-ray diffraction data acquisition, structure solution, and detailed analysis of intermolecular interactions.
Introduction: The Significance of Structural Elucidation
The quinoline ring system is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[2][3] The partially saturated this compound core, in particular, offers a versatile platform for chemical modification, making it a frequent starting point for generating compound libraries.[1][4] Research has shown that derivatives from this core exhibit promising biological activities, such as inhibiting tubulin polymerization in cancer cells or acting as antimalarial agents by disrupting heme detoxification in parasites.[1][5]
A detailed crystallographic analysis is crucial for moving beyond two-dimensional chemical representations to a nuanced understanding of a molecule's spatial arrangement, conformation, and the non-covalent interactions that govern its behavior in the solid state.[6] This knowledge is indispensable for:
-
Validating Molecular Structure: Unambiguously confirming the chemical identity and stereochemistry of a synthesized compound.
-
Understanding Structure-Activity Relationships (SAR): Correlating specific structural features (e.g., the orientation of functional groups) with biological efficacy.
-
Informing Computational Modeling: Providing accurate, experimentally-derived geometries for molecular docking and other in-silico studies.[7]
-
Guiding Drug Formulation: Understanding crystal packing and polymorphism, which influences critical properties like solubility and bioavailability.
This guide will use the crystal structure of a closely related analog, 2-amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile , as a case study to illustrate the principles and protocols of the analytical process, as a complete dataset for the parent compound is not publicly available.[8]
Synthesis and High-Quality Crystal Growth
The foundation of any successful crystal structure analysis is the availability of high-purity material and single crystals of suitable size and quality.
The Causality of Synthesis: A Multicomponent Approach
The synthesis of the tetrahydroquinoline scaffold is often achieved through a one-pot, multicomponent reaction, a strategy prized in medicinal chemistry for its efficiency and atom economy. A common approach involves the condensation of a cyclic ketone (cyclohexanone), an active methylene compound (malononitrile), and an aldehyde.[7][8] This reaction is a variation of the Gewald aminothiophene synthesis, which proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the ketone enamine and subsequent cyclization.[9][10] This choice of reaction is strategic; it allows for rapid diversification of the scaffold by simply varying the aldehyde reactant to install different substituents at the 4-position of the quinoline ring.
Experimental Protocol: Synthesis of a Representative Analog
The following protocol is adapted from the synthesis of 2-amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[8]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Acetaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in 20 mL of absolute ethanol, add a catalytic amount of piperidine (0.5 mL).
-
Add acetaldehyde (10 mmol) dropwise to the mixture while stirring at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure compound.
The Art of Crystallization: From Molecule to Measurable Crystal
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to slowly and orderly assemble into a well-defined lattice.[11] A crystal size of 0.1-0.3 mm in all dimensions is typically ideal.[11]
Causality Behind Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, the solution will be unsaturated, and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as microcrystals. Slow evaporation is the simplest method; as the solvent evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexane) in a small, clean vial.
-
Gently warm the solution if necessary to ensure the compound is fully dissolved.
-
Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm, and pierce it with a needle a few times to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13] It provides exact measurements of bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.[14]
The Experimental Workflow
The process of determining a crystal structure is a systematic workflow. Each step builds upon the last, from initial data collection to the final, validated structural model. The trustworthiness of the final structure is ensured by cross-validation and quality metrics at each stage.
Protocol: Data Collection, Solution, and Refinement
This protocol outlines the generalized steps using modern diffractometers and software suites like SHELXTL or Olex2.[15][16][17]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed on the diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal.[12] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[18] A full sphere or hemisphere of data is collected to ensure completeness.[12]
-
Data Reduction: The raw diffraction data frames are integrated and processed. This step corrects for experimental factors (like Lorentz and polarization effects) and yields a list of reflection indices (h,k,l) and their corresponding intensities.
-
Structure Solution: This is the critical step of solving the "phase problem." Direct methods or Patterson methods are used to determine the initial positions of the heavier atoms. Software like SHELXS is commonly used for this purpose.[15]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm (e.g., SHELXL).[15] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using tools like checkCIF. Key metrics such as the R-factor (residual factor), goodness-of-fit (GooF), and residual electron density are checked to ensure the quality and accuracy of the model. The final structure is often visualized using programs like ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program) to show the atoms as ellipsoids representing their thermal motion.[19][20]
Structural Interpretation: A Case Study
As a working example, we will discuss the key structural features reported for 2-amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .[8]
Crystallographic Data
Summarizing the crystallographic data in a standardized table is essential for reporting and comparison.
| Parameter | Value (for 4-methyl analog[8]) |
| Chemical Formula | C₁₁H₁₃N₃ |
| Formula Weight | 187.24 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.123(4) |
| b (Å) | 8.456(5) |
| c (Å) | 9.012(5) |
| α (°) | 88.45(3) |
| β (°) | 74.34(3) |
| γ (°) | 68.12(3) |
| Volume (ų) | 483.2(5) |
| Z (molecules/unit cell) | 2 |
| Final R indices [I>2σ(I)] | R1 = 0.065 |
| Goodness-of-Fit (GooF) | 1.03 |
Molecular Geometry and Conformation
The analysis of the 4-methyl derivative reveals that the tetrahydroquinoline ring system is not planar. The cyclohexene moiety adopts a conformation that minimizes steric strain, typically a half-chair or sofa conformation. The bond lengths and angles within the molecule are generally within the expected ranges for sp² and sp³ hybridized C and N atoms. An ORTEP diagram, like those seen for similar structures, would depict the atoms as ellipsoids, with their size and shape indicating the magnitude and direction of thermal vibration.[21]
Supramolecular Architecture: The Primacy of Hydrogen Bonding
The way molecules pack together in a crystal is governed by a delicate balance of intermolecular forces.[22] For the title compound and its analogs, hydrogen bonding is a dominant directional force that dictates the supramolecular assembly.[23][24]
In the crystal structure of the 4-methyl analog, the primary interaction is a classic hydrogen bond between the amino group (-NH₂) of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule (N-H···N).[8] This interaction links the molecules into centrosymmetric dimers. This specific pattern is described using graph-set notation as an R²₂(8) ring motif, meaning it is a ring formed by two hydrogen-bond donors and two acceptors, encompassing 8 atoms.[8]
A second, weaker hydrogen bond also exists between the amino group and the cyano nitrogen (N-H···N≡C), further stabilizing the crystal packing.[8] Understanding these specific interactions is vital, as they mimic the types of interactions the molecule might form with a biological target, such as an enzyme or receptor.
Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts
To gain a more quantitative understanding of all close contacts in the crystal packing, Hirshfeld surface analysis is an invaluable computational tool.[25] This method maps the intermolecular contacts onto a 3D surface around the molecule. The surface is colored to indicate contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms.[25]
The analysis generates 2D "fingerprint plots" that summarize the percentage contribution of different types of contacts to the overall crystal packing.[25][26] For quinoline derivatives, the major contributions typically come from:
-
H···H contacts: Representing van der Waals interactions, often comprising the largest percentage of the surface.[27]
-
C···H/H···C contacts: Indicative of C-H···π interactions.[25]
-
N···H/H···N contacts: Highlighting the crucial hydrogen bonds.[26]
| Contact Type | Typical Contribution (%) | Significance |
| H···H | 40 - 70% | Dominant, non-directional van der Waals forces.[27] |
| C···H / H···C | 10 - 25% | C-H···π interactions, important for packing.[28] |
| N···H / H···N | 10 - 20% | Key directional hydrogen bonds.[26] |
Implications for Drug Design and Development
The precise structural data obtained from this analysis directly fuels the drug discovery pipeline.
-
Pharmacophore Modeling: The determined 3D structure and the location of hydrogen bond donors and acceptors are essential for building pharmacophore models. These models define the key features a molecule must possess to bind to its biological target.
-
Structure-Based Drug Design: The crystal structure can be used as a starting point for docking studies, where virtual libraries of new derivatives are computationally screened for their potential to bind to a target protein.[7] Knowledge of the existing hydrogen bond network can guide the design of new analogs that make more favorable interactions.
-
Physicochemical Property Optimization: Understanding the crystal packing can provide insights into a compound's melting point, stability, and solubility. By modifying functional groups, medicinal chemists can disrupt or enhance certain crystal packing interactions to optimize these properties for better drug performance.
Conclusion
The crystal structure analysis of this compound and its derivatives is a powerful, multi-step process that yields invaluable information for the fields of chemistry and drug development. Through a logical workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction, it is possible to move from a simple chemical formula to a complete, three-dimensional understanding of molecular structure and intermolecular interactions. This detailed structural knowledge is not merely an academic exercise; it is a critical tool that enables scientists to make informed decisions in the design and optimization of the next generation of therapeutic agents.
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Youssif, B. G. M., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 13(7), 846-860. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role that physicochemical properties play in drug development, this document outlines detailed protocols and the scientific rationale behind them. From fundamental solubility assessments in various media to rigorous forced degradation studies under diverse stress conditions, the methodologies presented herein are designed to establish a thorough understanding of the molecule's behavior. This guide emphasizes a systematic, evidence-based approach to generating reliable data essential for formulation development, regulatory submissions, and ensuring the safety and efficacy of potential therapeutic agents.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental properties. Among these, solubility and stability are paramount. This compound, as a member of the quinoline class of compounds, presents a unique set of characteristics that warrant detailed investigation. Quinoline and its derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] However, their therapeutic potential can only be realized if they can be formulated into a stable and bioavailable dosage form.
This guide serves as a practical, hands-on manual for scientists tasked with characterizing this molecule. It moves beyond simple procedural descriptions to explain the underlying principles of each experimental choice, thereby empowering researchers to not only execute the protocols but also to interpret the results with a high degree of confidence. The ultimate goal is to build a robust data package that elucidates the intrinsic stability of the molecule, identifies potential degradation pathways, and informs the development of a stable and effective drug product.[2][3]
Physicochemical Properties of this compound
A foundational understanding of the molecule's inherent properties is the first step in any comprehensive solubility and stability program.
-
Chemical Structure: The molecule consists of a fused benzene and pyridine ring system, characteristic of quinoline, with a partially saturated cyclohexane ring. Key functional groups include a primary amine (-NH2) and a nitrile (-C≡N) group. These groups are expected to influence the molecule's polarity, hydrogen bonding capacity, and susceptibility to chemical degradation.
-
Appearance: Typically a solid at room temperature, the color can range from off-white to pale yellow.[1] Any change in color during stability studies can be an early indicator of degradation.
-
Molecular Formula and Weight: C10H11N3; Molecular Weight: 173.22 g/mol . Accurate molecular weight is crucial for preparing solutions of known concentrations and for mass spectrometry-based analytical methods.
Comprehensive Solubility Assessment
Aqueous and non-aqueous solubility are critical determinants of a drug's absorption and bioavailability. The following protocols are designed to provide a thorough solubility profile.
Rationale for Solvent Selection
The choice of solvents is strategic. Water is the primary solvent to assess aqueous solubility. Biologically relevant buffers (pH 1.2, 4.5, and 6.8) are chosen to mimic the physiological environments of the gastrointestinal tract. Organic solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide) are used to understand the molecule's general solubility characteristics, which is vital for developing analytical methods and potential formulations.
Experimental Protocol: Equilibrium Solubility Determination
This method determines the saturation concentration of the compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Analysis: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Solubility Profile
The results should be summarized in a clear and concise table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | [Insert Data] |
| pH 1.2 Buffer | 37 | [Insert Data] |
| pH 4.5 Buffer | 37 | [Insert Data] |
| pH 6.8 Buffer | 37 | [Insert Data] |
| Methanol | 25 | [Insert Data] |
| Ethanol | 25 | [Insert Data] |
| Acetonitrile | 25 | [Insert Data] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Data] |
In-Depth Stability Studies: A Forced Degradation Approach
Forced degradation, or stress testing, is a cornerstone of drug development. It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation.[2][4][5] This approach is invaluable for:
-
Identifying likely degradation products.[2]
-
Developing and validating stability-indicating analytical methods.[2][5]
The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[6][7][8][9][10]
Experimental Workflow: Forced Degradation
The following diagram illustrates the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] If no degradation is observed, more strenuous conditions (e.g., higher temperature, longer exposure) may be necessary.
Hydrolysis is a common degradation pathway for many pharmaceuticals.[3]
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified time.
-
At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze by HPLC.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M sodium hydroxide.
-
Neutralize samples with a suitable acid (e.g., 0.1 M HCl) before analysis.
-
-
Protocol:
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation over time by HPLC.
-
-
Protocol:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
At specified intervals, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
Photostability testing is a crucial component of stability studies and is guided by ICH Q1B.[11]
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light.
-
A control sample should be protected from light.
-
After the specified exposure, analyze both the exposed and control samples by HPLC.
-
Data Presentation: Summary of Forced Degradation Results
A summary table is essential for comparing the stability of the compound under different stress conditions.
| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | [Data] | [Data] | [Data] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | [Data] | [Data] | [Data] |
| Oxidation | 3% H2O2, RT, 48h | [Data] | [Data] | [Data] |
| Thermal (Solid) | 80°C, 7 days | [Data] | [Data] | [Data] |
| Photolytic (Solution) | ICH Q1B | [Data] | [Data] | [Data] |
Analytical Methodologies: The Key to Accurate Data
A robust, stability-indicating analytical method is the foundation of any reliable solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique.
HPLC Method Development and Validation
The goal is to develop a method that can separate the parent compound from all potential degradation products and impurities.
-
Column: A C18 column is a common starting point for reverse-phase chromatography.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Characterization of Degradation Products
Identifying the structure of major degradation products is crucial for understanding the degradation pathways and assessing the safety of the drug product.
-
LC-MS/MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for obtaining the molecular weight and fragmentation pattern of impurities, which aids in structure elucidation.
Conclusion: Synthesizing the Data for Drug Development
The solubility and stability data generated through these studies are not merely academic exercises. They are critical inputs for key drug development decisions:
-
Formulation Development: The solubility data will guide the selection of excipients and the development of a suitable dosage form (e.g., tablet, capsule, solution).
-
Packaging and Storage: The stability data will inform the choice of packaging materials and the recommended storage conditions to ensure the product's shelf life.
-
Regulatory Submissions: A comprehensive data package on solubility and stability is a mandatory component of any regulatory submission to agencies like the FDA and EMA.[3]
By following the systematic and scientifically-grounded approach outlined in this guide, researchers can build a comprehensive understanding of the physicochemical properties of this compound, thereby paving the way for its successful development as a potential therapeutic agent.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]
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Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Patel, Y., & Shah, N. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4667-4674. Retrieved from [Link]
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Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
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Bentham Science. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Retrieved from [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (2023, September 28). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Retrieved from [Link]
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ProQuest. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]
-
Ambinter. (n.d.). Compound 2-amino-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Retrieved from [Link]
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International Journal for Multidisciplinary Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the Amino and Nitrile Groups in 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the amino and nitrile functionalities in 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This versatile heterocyclic scaffold is a valuable building block in medicinal chemistry, primarily due to the dual reactivity of its enaminonitrile moiety. This document will delve into the nuanced chemical behavior of both the amino and nitrile groups, exploring their participation in a variety of chemical transformations. The influence of the tetrahydroquinoline ring system on the electronic and steric properties of these functional groups will be a central theme. This guide will provide detailed mechanistic insights, field-proven experimental protocols, and quantitative data to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Importance of the Enaminonitrile Moiety
This compound is a prominent member of the 2-amino-3-cyanopyridine family of compounds.[1][2] Its structure is characterized by a partially saturated quinoline core, which imparts a three-dimensional character, and a synthetically versatile enaminonitrile functional group. The juxtaposition of a nucleophilic amino group and an electrophilic nitrile group, conjugated through a double bond, confers a rich and diverse reactivity profile to the molecule. This unique arrangement allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic systems with potential pharmacological activity.[3]
The partially saturated nature of the tetrahydroquinoline ring system influences the reactivity of the enaminonitrile moiety by altering its electronic and steric environment compared to its fully aromatic analogue, 2-aminoquinoline-3-carbonitrile. This guide will explore these effects and provide a detailed examination of the reactivity of both the amino and nitrile groups.
Reactivity of the 2-Amino Group: A Gateway to Fused Heterocycles
The 2-amino group in this compound is a potent nucleophile, readily participating in a variety of chemical transformations. Its reactivity is central to the construction of fused heterocyclic systems, which are of significant interest in drug discovery.
Cyclization Reactions: Building Pyrimido[4,5-b]quinolines
The most prominent reaction of the 2-amino group in this scaffold is its participation in cyclization reactions with various electrophiles to form fused pyrimido[4,5-b]quinoline derivatives. These compounds are analogues of biologically important purines and have been investigated for a range of therapeutic applications.
Figure 1: Cyclization reactions of the amino group.
2.1.1. Reaction with Formamide
Heating this compound with formamide is a common method for the synthesis of 4-aminopyrimido[4,5-b]quinolines. The reaction proceeds through an initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization onto the nitrile group.
2.1.2. Reaction with Urea and Thiourea
Condensation with urea or thiourea provides access to 4-amino-2(1H)-oxopyrimido[4,5-b]quinolines and 4-amino-2(1H)-thioxopyrimido[4,5-b]quinolines, respectively. These reactions are typically carried out in the presence of a base, such as sodium ethoxide.
2.1.3. Reaction with Acetyl Chloride
Acylation of the amino group with acetyl chloride, followed by intramolecular cyclization, leads to the formation of 2-methyl-4(3H)-oxopyrimido[4,5-b]quinolines.
N-Alkylation and N-Acylation
While cyclization reactions are predominant, the amino group can also undergo standard N-alkylation and N-acylation reactions.
2.2.1. N-Alkylation
N-alkylation of the amino group can be achieved using alkyl halides in the presence of a base. However, care must be taken to control the degree of alkylation, as over-alkylation to the secondary amine is possible. Reductive amination of related quinolines to N-alkyl tetrahydroquinolines has also been reported and presents a viable synthetic route.[4]
2.2.2. N-Acylation
N-acylation with acid chlorides or anhydrides proceeds readily to form the corresponding amides. These amides can serve as intermediates for further transformations or as final products with potential biological activity.
| Reagent | Product | Typical Conditions |
| Formamide | 4-Aminopyrimido[4,5-b]quinoline | Heat |
| Urea/Thiourea | 4-Amino-2(1H)-oxo/thioxo-pyrimido[4,5-b]quinoline | Base (e.g., NaOEt), Heat |
| Acetyl Chloride | 2-Methyl-4(3H)-oxo-pyrimido[4,5-b]quinoline | Heat |
| Alkyl Halide | N-Alkyl-2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Base (e.g., K2CO3), Solvent (e.g., DMF) |
| Acid Chloride | N-Acyl-2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) |
Table 1: Summary of reactions of the 2-amino group.
Reactivity of the 3-Nitrile Group: A Versatile Electrophile
The nitrile group at the 3-position is an electrophilic center that can undergo a variety of transformations, further expanding the synthetic utility of the this compound scaffold.
Hydrolysis: Access to Amides and Carboxylic Acids
The hydrolysis of the nitrile group provides a direct route to the corresponding 3-carboxamide and 3-carboxylic acid derivatives. The conditions of the hydrolysis reaction can be controlled to favor the formation of either the amide or the carboxylic acid.[5]
-
Partial Hydrolysis to Amide: Treatment with a mineral acid or base under controlled conditions can lead to the formation of 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxamide.
-
Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic hydrolysis will lead to the corresponding 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.
Reduction: Formation of Primary Amines
The nitrile group can be reduced to a primary aminomethyl group, yielding 2-amino-3-(aminomethyl)-5,6,7,8-tetrahydroquinoline. This transformation introduces a new basic center and a flexible linker, which can be valuable for modulating the pharmacological properties of the molecule. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Ni).[6]
Figure 2: Reactivity of the nitrile group.
Thorpe-Ziegler Cyclization: Intramolecular Ring Formation
The enaminonitrile system in this compound has the structural requirements for participation in Thorpe-Ziegler type reactions.[7][8][9][10][11] This intramolecular cyclization involves the deprotonation of a carbon atom alpha to a nitrile group, followed by nucleophilic attack on another nitrile group within the same molecule. While direct examples for the title compound are not extensively reported, derivatization to introduce a second nitrile-containing side chain could enable the construction of novel fused ring systems. The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones after hydrolysis of the initial enamine product.[12]
| Reaction | Reagents | Product |
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide |
| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong) | 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid |
| Reduction | LiAlH₄ or H₂/Raney Ni | 2-Amino-3-(aminomethyl)-5,6,7,8-tetrahydroquinoline |
Table 2: Summary of reactions of the 3-nitrile group.
Experimental Protocols
The following protocols are representative examples for the synthesis and key reactions of this compound and its derivatives, based on established methodologies for similar compounds.
Synthesis of this compound
A one-pot, multi-component reaction is a common and efficient method for the synthesis of the title compound.
Protocol:
-
To a mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and an appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL), add ammonium acetate (20 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
Synthesis of 4-Aminopyrimido[4,5-b]quinoline
Protocol:
-
A mixture of this compound (10 mmol) and formamide (20 mL) is heated at 150-160 °C for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to give the pure product.
Hydrolysis of the Nitrile to Carboxamide
Protocol:
-
This compound (10 mmol) is dissolved in concentrated sulfuric acid (10 mL) at 0 °C.
-
The mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is then carefully poured onto crushed ice with stirring.
-
The solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxamide.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the tetrahydroquinoline ring, typically in the aliphatic region. The protons of the amino group will appear as a broad singlet, and the aromatic protons (if present on a substituent) will be in the downfield region.[13][14][15]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon at around 115-120 ppm. The carbons of the enaminonitrile system will also have characteristic chemical shifts.[13][14][15][16]
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2200-2230 cm⁻¹).[17]
Conclusion
This compound is a highly versatile and valuable scaffold in synthetic and medicinal chemistry. The distinct and tunable reactivity of its amino and nitrile groups allows for the construction of a wide array of complex heterocyclic systems. The amino group serves as a key nucleophile for the synthesis of fused pyrimidines, while the nitrile group can be transformed into other important functional groups such as amides, carboxylic acids, and primary amines. A thorough understanding of the reactivity of this enaminonitrile system, as detailed in this guide, is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.
References
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Grokipedia. (2026, January 8). Thorpe reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
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MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]
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Semantic Scholar. (2004, March 1). The reaction of enaminones with aminoheterocycles. A route to azolopyrimidines, azolopyridines and quinolines. Retrieved from [Link]
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RSC Publishing. (2020, February 12). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. Retrieved from [Link]
-
Science Publications. (n.d.). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2008, April 15). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]
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Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
ResearchGate. (n.d.). Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]
-
Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2013, November 20). Chemistry of 2-Amino-3-cyanopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]
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Organic Chemistry Academy. (2023, June 26). Reactions of LiAlH4, NaBH4 and H2/Ni (Recap). Retrieved from [Link]
-
National Institutes of Health. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
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A Senior Application Scientist's Guide to the One-Pot Synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives
Introduction: The Strategic Value of Tetrahydroquinolines in Modern Drug Discovery
The 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system. These molecules are not merely synthetic curiosities; they are integral components in the development of a wide array of therapeutic agents. Their rigid, partially saturated structure, combined with multiple points for functionalization, allows for the precise spatial orientation of pharmacophoric groups, making them ideal candidates for interacting with biological targets.
Derivatives of this core structure have demonstrated a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. For instance, certain analogues have shown significant antiproliferative activity, while others act as C5a receptor antagonists, highlighting their therapeutic potential. The trimethoxybenzene moiety, when incorporated into this scaffold, has been identified as crucial for significant cytotoxic and antitubulin effects, making it a key area of interest in oncology research. This guide provides an in-depth technical overview of a highly efficient and atom-economical one-pot synthesis methodology for this vital class of compounds, tailored for researchers and professionals in drug development.
The Core Synthetic Strategy: A Four-Component Domino Reaction
The synthesis of this compound derivatives is elegantly achieved through a one-pot, four-component reaction. This method exemplifies the principles of green chemistry by maximizing efficiency and minimizing waste. The key reactants are:
-
An aromatic aldehyde
-
Malononitrile
-
A cyclic ketone (e.g., cyclohexanone, dimedone)
-
A source of ammonia (typically ammonium acetate)
This convergence of four simple, readily available starting materials into a complex heterocyclic product in a single operation underscores the power of multicomponent reactions in modern organic synthesis.
Dissecting the Mechanism: A Cascade of Classical Reactions
The elegance of this one-pot synthesis lies in its sequential cascade of well-established organic reactions. Understanding this mechanism is paramount for optimizing reaction conditions and adapting the protocol for diverse substrates. The process is a finely tuned sequence of a Knoevenagel condensation, a Michael addition, and a Thorpe-Ziegler cyclization.
-
Step 1: Knoevenagel Condensation. The reaction is initiated by a base-catalyzed condensation between the aromatic aldehyde and malononitrile. The active methylene protons of malononitrile are readily abstracted by a base (e.g., piperidine, or the ammonia from ammonium acetate), forming a carbanion that subsequently attacks the carbonyl carbon of the aldehyde. Dehydration of the resulting adduct yields a stable α,β-unsaturated dinitrile, a benzylidenemalononitrile intermediate.
-
Step 2: Michael Addition. The cyclic ketone, in the presence of a base, forms an enolate. This enolate then acts as a nucleophile in a 1,4-conjugate addition (Michael addition) to the electron-deficient double bond of the benzylidenemalononitrile intermediate. This step forms the crucial carbon-carbon bond that connects the carbocyclic and future heterocyclic rings.
-
Step 3: Intramolecular Thorpe-Ziegler Cyclization & Tautomerization. The adduct from the Michael addition undergoes a base-catalyzed intramolecular cyclization, a classic example of the Thorpe-Ziegler reaction. A proton is abstracted from the carbon bearing the two nitrile groups, and the resulting carbanion attacks the carbon of the other nitrile group, forming a cyclic imine anion. This is followed by protonation and subsequent tautomerization to yield the thermodynamically stable 2-amino-3-carbonitrile enamine system within the newly formed tetrahydroquinoline ring. The final aromatization-driven tautomerization is a powerful driving force for the reaction.
An In-Depth Technical Guide to the Synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
This guide provides a comprehensive technical overview for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. While often conceptually linked to intramolecular nitrile condensations like the Thorpe-Ziegler reaction, the most prevalent and efficient route to this molecule is a one-pot, multi-component reaction. This document will elucidate the mechanistic underpinnings of this synthesis, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Strategic Approach: Multi-Component Synthesis as the Method of Choice
The synthesis of the 2-amino-3-carbonitrile fused ring system is most effectively achieved through a multi-component reaction that shares mechanistic principles with the celebrated Gewald reaction for thiophene synthesis. This approach is favored over a classical Thorpe-Ziegler cyclization of a pre-formed dinitrile for its operational simplicity, atom economy, and often higher yields. The reaction convenes simple, readily available precursors—cyclohexanone, malononitrile, and an ammonia source—in a single pot to construct the complex tetrahydroquinoline core.
The core transformation involves a cascade of condensation, Michael addition, and an intramolecular cyclization, culminating in the thermodynamically stable enaminonitrile product. This process, while not a formal Thorpe-Ziegler reaction, hinges on the same fundamental reactivity of the nitrile group as an electrophile in the key ring-forming step.
Mechanistic Insights: A Stepwise Pathway to the Tetrahydroquinoline Core
The formation of this compound proceeds through a well-understood, stepwise mechanism. The following illustrates the key transformations:
Step 1: Knoevenagel Condensation. The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and malononitrile. The base, often generated in situ from ammonium acetate or an added catalyst like piperidine or morpholine, deprotonates the acidic methylene group of malononitrile to form a carbanion. This carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration to yield the cyclohexylidenemalononitrile intermediate.
Step 2: Michael Addition. In a concurrent process, cyclohexanone can react with ammonia (from ammonium acetate) to form an enamine intermediate, 1-aminocyclohex-1-ene.
Step 3: Cyclization and Tautomerization. The cyclohexylidenemalononitrile then acts as a Michael acceptor for the enamine. The nucleophilic enamine attacks the β-carbon of the α,β-unsaturated nitrile. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile carbons. A subsequent tautomerization leads to the formation of the stable, aromatic-like this compound product.
Caption: Reaction mechanism for the synthesis of the target molecule.
Experimental Protocol: A Validated One-Pot Procedure
This protocol provides a robust and reproducible method for the laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Cyclohexanone | 98.14 | 10 | 0.98 g (1.03 mL) |
| Malononitrile | 66.06 | 10 | 0.66 g |
| Ammonium Acetate | 77.08 | 20 | 1.54 g |
| Ethanol (Absolute) | - | - | 20 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol), malononitrile (10 mmol), and ammonium acetate (20 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The starting materials will gradually be consumed, and a new, more polar spot corresponding to the product will appear. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from ethanol or isopropanol to yield a white to pale yellow crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Experimental workflow for the one-pot synthesis.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The progress of the reaction can be reliably tracked by TLC, providing clear evidence of the conversion of starting materials to the product. The physical properties of the final product, such as its melting point and spectroscopic data, should be consistent with literature values, ensuring the integrity of the synthesis. The crystalline nature of the product upon recrystallization is a strong indicator of its purity.
Conclusion
The multi-component synthesis of this compound is a highly efficient and reliable method for accessing this important heterocyclic scaffold. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol, researchers and drug development professionals can consistently obtain high yields of the desired product. This guide provides the necessary technical insights and practical steps to successfully implement this valuable synthetic transformation.
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The 2-Amino-5,6,7,8-Tetrahydroquinoline Scaffold: A Privileged Core for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 2-amino-5,6,7,8-tetrahydroquinoline core has emerged as one such scaffold, demonstrating a remarkable versatility that has led to the development of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this promising heterocyclic system.
The unique structural features of the 2-amino-5,6,7,8-tetrahydroquinoline scaffold, including its hydrogen-bond donor and acceptor capabilities, conformational flexibility, and tunable lipophilicity, contribute to its ability to interact with a diverse range of protein targets. This inherent promiscuity, when strategically harnessed, allows for the rational design of potent and selective modulators of various physiological and pathological processes.
Synthetic Strategies: Building the Core and its Analogs
The accessibility of a scaffold through efficient and versatile synthetic routes is paramount for its successful exploitation in drug discovery. The 2-amino-5,6,7,8-tetrahydroquinoline core and its derivatives can be synthesized through several established methodologies, with multicomponent reactions being particularly prominent due to their atom economy and operational simplicity.
One of the most common and efficient methods for the synthesis of the 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold is a one-pot multicomponent reaction involving an aromatic aldehyde, malononitrile, and cyclohexanone in the presence of a suitable base or catalyst. This reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.
Figure 1: General workflow for the multicomponent synthesis of the 2-amino-5,6,7,8-tetrahydroquinoline scaffold.
Variations of this approach, including the use of different catalysts and reaction conditions (such as microwave irradiation), have been developed to improve yields and expand the scope of accessible derivatives[1]. Another notable synthetic route is the Gewald reaction, which is particularly useful for the synthesis of related 2-aminothiophene derivatives and can be adapted for the construction of fused heterocyclic systems[2][3][4][5]. The synthesis of chiral derivatives has also been achieved, often employing enzymatic kinetic resolution of key intermediates, which is crucial for investigating the stereoselectivity of biological activity[6].
A Spectrum of Biological Activities
The versatility of the 2-amino-5,6,7,8-tetrahydroquinoline scaffold is underscored by the diverse biological activities exhibited by its derivatives. These compounds have shown significant promise in several therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.
Anticancer Activity: Targeting Proliferation and Survival
A significant body of research has focused on the anticancer potential of 2-amino-5,6,7,8-tetrahydroquinoline derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, often with promising selectivity over non-cancerous cells.
One of the key mechanisms underlying the anticancer activity of this scaffold is the induction of apoptosis, or programmed cell death. Studies have shown that certain derivatives can trigger both the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death[7]. This is often associated with the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function[8].
Furthermore, some derivatives have been found to interfere with key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, and survival, and its inhibition is a validated strategy in cancer therapy[9][10]. Tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors, highlighting a specific molecular target for their anticancer effects.
Figure 2: Simplified representation of the mTOR signaling pathway and the inhibitory action of 2-amino-5,6,7,8-tetrahydroquinoline derivatives.
Table 1: Anticancer Activity of Selected 2-Amino-5,6,7,8-tetrahydroquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3a | CEM (T-lymphocyte) | 12.0 ± 1.1 | [8] |
| HeLa (Cervix) | 15.2 ± 1.2 | [8] | |
| Compound 5a | A2780 (Ovarian) | 6.8 ± 0.5 | [8] |
| HT-29 (Colorectal) | 8.5 ± 0.7 | [8] | |
| Compound 2b | MSTO-211H (Mesothelioma) | 9.3 ± 0.8 | [8] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Derivatives of the 2-amino-5,6,7,8-tetrahydroquinoline scaffold have shown promising activity against a range of bacterial and fungal pathogens.
The antimicrobial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have reported MIC values in the low microgram per milliliter range for certain derivatives against both Gram-positive and Gram-negative bacteria[11][12].
Table 2: Antimicrobial Activity of a 2-Aminothiophene Derivative
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 62.5 - 500 | [11] |
| Escherichia coli | 62.5 - 500 | [11] |
| Pseudomonas aeruginosa | 62.5 - 500 | [11] |
| Candida albicans | 62.5 - 500 | [11] |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key contributing factor to a wide range of diseases, including cardiovascular disease, autoimmune disorders, and cancer. The 2-amino-5,6,7,8-tetrahydroquinoline scaffold has been explored for its potential to modulate inflammatory responses.
A key signaling pathway involved in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory genes, including cytokines and enzymes such as cyclooxygenase-2 (COX-2)[11][13]. Several studies have shown that derivatives of the 2-amino-5,6,7,8-tetrahydroquinoline scaffold can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines[14][15].
Figure 3: Simplified diagram of the NF-κB signaling pathway and its inhibition by 2-amino-5,6,7,8-tetrahydroquinoline derivatives.
Neuroprotective Effects: Potential in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. There is a growing interest in the development of neuroprotective agents that can slow or halt this degenerative process.
Derivatives of the 2-amino-5,6,7,8-tetrahydroquinoline scaffold have shown potential as neuroprotective agents in various in vitro models of neurodegeneration. For instance, some compounds have been shown to protect neuronal cells from the toxicity induced by agents like 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease[16][17]. The neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival[8][18]. Furthermore, some derivatives have been designed as acetylcholinesterase inhibitors, a key therapeutic strategy in the management of Alzheimer's disease[14].
Experimental Protocols for Biological Evaluation
The validation of the biological activities of novel compounds relies on robust and reproducible experimental assays. The following are step-by-step methodologies for key in vitro assays relevant to the evaluation of 2-amino-5,6,7,8-tetrahydroquinoline derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[19][20][21][22].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[7][23][24][25][26].
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants[27][28][29].
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) and incubate for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Neuroprotective Activity: 6-OHDA-Induced Neurotoxicity Assay
This assay assesses the ability of a compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease-related neurodegeneration[8][17][18][30][31].
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specified duration.
-
Neurotoxin Exposure: Expose the cells to a neurotoxic concentration of 6-OHDA.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to cells treated with 6-OHDA alone.
Conclusion and Future Perspectives
The 2-amino-5,6,7,8-tetrahydroquinoline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties highlight the broad therapeutic potential of this versatile core.
Future research in this area will likely focus on several key aspects. The continued exploration of structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds for specific biological targets. A deeper understanding of their mechanisms of action, including the identification of direct molecular targets within key signaling pathways, will enable more rational drug design. Furthermore, the evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their translation into clinical candidates. The journey of the 2-amino-5,6,7,8-tetrahydroquinoline scaffold from a versatile chemical entity to a source of novel medicines is a testament to the power of privileged structures in modern drug discovery.
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The Versatile Scaffold: A Technical Guide to 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile in Fused Heterocycle Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a pivotal building block in the synthesis of fused heterocyclic compounds. These resulting scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document details the synthesis of the core tetrahydroquinoline moiety, analyzes its reactivity, and presents validated, step-by-step protocols for its transformation into various fused systems, including pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines. The causality behind experimental choices, mechanistic insights, and the broad applicability of this scaffold in drug discovery are emphasized throughout.
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline framework, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of bioactivities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][4] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug design and synthesis.[4] Among the vast library of quinoline derivatives, this compound stands out as an exceptionally versatile intermediate. Its unique arrangement of functional groups—an enamine system, a nucleophilic amino group, and an electrophilic nitrile group—provides multiple reactive sites for cyclocondensation reactions, enabling the efficient construction of complex, fused heterocyclic systems.
This guide serves as a practical resource for researchers and drug development professionals, offering both the foundational knowledge and the detailed experimental procedures necessary to leverage this potent building block in the synthesis of novel chemical entities.
Synthesis of the Core Scaffold: this compound
The synthesis of polysubstituted 2-amino-3-cyanopyridine derivatives is often achieved through one-pot multicomponent reactions (MCRs), which offer advantages in terms of efficiency, atom economy, and reduced waste.[5][6] A common and effective method for preparing the title compound and its analogues involves the reaction of an appropriate aldehyde, malononitrile, a ketone (in this case, cyclohexanone), and ammonium acetate.[6][7][8]
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Methodological & Application
Application Notes and Protocols for the Multicomponent Synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile core is a privileged scaffold in medicinal chemistry and a cornerstone for the development of novel therapeutics. Its rigid, partially saturated heterocyclic structure provides a three-dimensional framework that is ideal for creating specific and high-affinity interactions with biological targets. This versatile building block is particularly valued as a precursor for the synthesis of fused pyrimido[4,5-b]quinoline derivatives.[1] These downstream compounds have garnered significant attention in drug discovery for their potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2]
In the realm of oncology, pyrimido[4,5-b]quinolines derived from this scaffold have been identified as potent inhibitors of key protein kinases that are often dysregulated in various cancers. Recent studies have highlighted their efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and BRAFV600E, all of which are critical targets in modern cancer therapy.[3] The development of novel, selective, and potent kinase inhibitors remains a high priority in the fight against cancer, making efficient and robust synthetic routes to these core structures essential for advancing new drug discovery programs.[4][5]
This guide provides a detailed, mechanistically-grounded protocol for the efficient one-pot, four-component synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles. We will delve into the causality behind the experimental choices, offer a step-by-step methodology, and provide insights for troubleshooting and optimization.
Reaction Mechanism: A Symphony of Condensation, Addition, and Cyclization
The multicomponent synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles is a classic example of an atom-economical cascade reaction. It elegantly combines four simple starting materials—an aromatic aldehyde, a cyclic ketone (e.g., cyclohexanone), malononitrile, and ammonium acetate—in a single pot to construct a complex heterocyclic system. The reaction proceeds through a series of well-understood organic transformations, primarily a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization followed by tautomerization. Ammonium acetate serves a dual role, acting as both a catalyst and the source of the amino group and the ring nitrogen atom.
The plausible mechanistic pathway is illustrated below:
-
Formation of the Knoevenagel Adduct: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. The active methylene protons of malononitrile are readily deprotonated, and the resulting carbanion attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield an arylidenemalononitrile intermediate (a Michael acceptor).
-
Formation of the Enamine: Concurrently, the cyclic ketone reacts with ammonia (from the dissociation of ammonium acetate) to form an enamine intermediate. This enamine is a key nucleophile in the subsequent step.
-
Michael Addition: The enamine then acts as a Michael donor, attacking the electron-deficient β-carbon of the arylidenemalononitrile (the Michael acceptor). This crucial carbon-carbon bond-forming step connects the two key fragments.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups. Subsequent tautomerization leads to the formation of the stable, aromatic this compound product.
Caption: Plausible reaction mechanism for the four-component synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
This protocol details a reliable and commonly employed method for the synthesis of a representative compound from this class.
Materials and Equipment:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Cyclohexanone (0.98 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (6.16 g, 80 mmol)
-
Absolute ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Crystallizing dish
-
TLC plates (silica gel)
-
Melting point apparatus
-
FT-IR and NMR spectrometers for characterization
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (10 mmol), cyclohexanone (10 mmol), malononitrile (10 mmol), and a significant excess of ammonium acetate (80 mmol).
-
Expert Insight: The large excess of ammonium acetate is crucial as it acts as both the nitrogen source and a catalyst, driving the equilibrium towards product formation.
-
-
Solvent Addition and Reflux: Add 50 mL of absolute ethanol to the flask. Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. The reaction is typically complete within 4-6 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and DMF, to yield the pure 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[1]
-
Expert Insight: The choice of recrystallization solvent is critical for obtaining high-purity crystals. A solvent pair might be necessary if the product is too soluble in a single solvent.
-
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (Melting Point, FT-IR, 1H NMR, 13C NMR). The structure of the title compound has been unambiguously confirmed by X-ray crystallography.[1]
Data Presentation and Expected Results
The following table summarizes the key parameters for the synthesis of various 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles using different aromatic aldehydes.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ammonium Acetate | Ethanol | 4-6 | 85-92 |
| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | Ethanol | 5-7 | 82-88 |
| 3 | 4-Methoxybenzaldehyde | Ammonium Acetate | Ethanol | 4-6 | 88-95 |
| 4 | Benzaldehyde | Cellulose-based Ce(IV) | Ethanol | 2-3 | 90-96[6] |
Yields are based on reported literature values and may vary depending on the specific reaction conditions and scale.
Caption: General experimental workflow for the synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficient heating or reaction time.- Decomposed or impure starting materials.- Insufficient amount of ammonium acetate. | - Ensure the reaction is maintained at reflux for the recommended time. Monitor by TLC.- Use freshly distilled aldehydes and pure reagents.- Maintain a significant excess of ammonium acetate (e.g., 8 equivalents). |
| Formation of Side Products | - Self-condensation of the ketone (aldol condensation).- Formation of only the Knoevenagel adduct without subsequent reaction. | - The one-pot nature of this reaction generally minimizes side products by keeping the concentration of intermediates low. Ensure all reactants are added at the beginning.- A milder catalyst or lower reaction temperature might be explored, though this could increase reaction time. |
| Difficulty in Purification | - Oily product instead of a solid.- Product is highly soluble in the recrystallization solvent. | - Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. If it remains an oil, consider purification by column chromatography.- Use a solvent system (a good solvent and a poor solvent) for recrystallization to carefully control solubility and induce crystal formation. |
Catalyst Selection and Greener Alternatives
While the ammonium acetate-mediated synthesis is robust and widely used, several alternative catalytic systems have been developed to improve reaction times, yields, and environmental friendliness.
-
Cellulose-based Cerium (IV): This reusable catalyst allows the reaction to proceed efficiently at room temperature, offering a greener alternative by reducing energy consumption.[6]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, often leading to high yields and easy product separation.
-
Microwave Irradiation: The use of microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often in the absence of a solvent or in an aqueous medium.
The choice of catalyst often depends on the available resources, the scale of the reaction, and the desired balance between reaction speed, yield, and adherence to green chemistry principles.
References
-
El-Gendy, A. A. (2008). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 13(12), 3148-3157. [Link]
-
Patil, R. M., & Nagarale, D. V. (2023). One-pot multicomponent synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-Carbonitrile Derivatives. International Journal of Research, 10(3). [Link]
-
Gholap, A. R., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2788. [Link]
-
Saddiqa, A., et al. (2015). Synthesis and Crystal Structures of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and 2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile. Asian Journal of Chemistry, 27(3), 969-973. [Link]
-
El-Damasy, A. K., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Molecules, 27(19), 6529. [Link]
-
Srinivasan, K. V., et al. (2007). Synthesis and evaluation of antifungal properties of a series of the novel 2-amino-5-oxo-4-phenyl-5, 6, 7, 8-tetrahydroquinoline-3-carbonitrile and its analogues. Bioorganic & Medicinal Chemistry, 15(21), 6705-6715. [Link]
-
Dou, G., et al. (2011). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. HETEROCYCLES, 83(7), 1537-1546. [Link]
-
Tomioka, T., Takahashi, Y., & Maejima, T. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(26), 5113-5118. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
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Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. [Link]
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Abdel-Ghani, T. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Chandra, R., et al. (2011). ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. ChemInform, 42(28). [Link]
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Menéndez, J. C., et al. (2021). Sequential multicomponent synthesis of 1,2,3,4-tetrahydroquinolines and... ResearchGate. [Link]
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Bunce, R. A., & Nammalwar, B. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14631-14660. [Link]
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Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
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Application Note & Protocols: Synthesis and Evaluation of Novel Anticancer Agents from a 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile Scaffold
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its unique bicyclic aromatic structure allows for diverse functionalization, making it a privileged scaffold in drug design, particularly in oncology.[2] Quinoline derivatives have demonstrated a wide array of anticancer activities by targeting critical cellular pathways, including the inhibition of tyrosine kinases, tubulin polymerization, and DNA topoisomerases.[1][3]
This application note provides a comprehensive guide for the synthesis and preclinical evaluation of novel anticancer agents derived from the versatile building block, 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This starting material is particularly valuable due to its vicinal amino and nitrile groups, which serve as reactive handles for constructing more complex, fused heterocyclic systems.
We will first detail a robust, one-pot synthesis of the core tetrahydroquinoline scaffold. Subsequently, we will provide a protocol for its conversion into a fused pyrimidine derivative, a common strategy to enhance biological activity. Finally, we present a standardized protocol for evaluating the cytotoxic effects of these novel compounds against cancer cell lines using the MTT assay. This guide is designed to provide researchers with the foundational methodologies to explore this promising class of compounds in the quest for next-generation cancer therapeutics.[4]
Section 1: Mechanistic Rationale - The Therapeutic Potential of the Quinoline Core
The efficacy of quinoline-based compounds as anticancer agents stems from their ability to interact with various validated cancer targets.[5] The planar aromatic nature of the quinoline ring system facilitates intercalation into DNA and interaction with the ATP-binding pockets of kinases.[5][6] The tetrahydro- derivative maintains key features while providing a three-dimensional structure that can be optimized for specific protein targets. Key mechanisms of action for quinoline derivatives include:
-
Tyrosine Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of tyrosine kinases like EGFR, HER-2, and Src, which are often overactive in cancer cells, driving proliferation and survival.[7][8]
-
Tubulin Polymerization Inhibition: Certain compounds can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][9]
-
DNA Topoisomerase Inhibition: By stabilizing the enzyme-DNA cleavage complex, these agents introduce DNA strand breaks, triggering cell death.[1][5]
The 2-amino-3-carbonitrile scaffold is a strategic starting point for accessing compounds that can modulate these pathways.
Caption: General workflow for the one-pot synthesis of the core scaffold.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Ammonium Acetate
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add cyclohexanone (0.1 mol, 9.82 g), malononitrile (0.1 mol, 6.61 g), and ammonium acetate (0.8 mol, 61.6 g).
-
Add 100 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 500 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with distilled water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).
-
Dry the resulting solid product under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Section 3: Synthesis of Fused Heterocyclic Derivatives
The 2-amino-3-carbonitrile functionality is a classic precursor for the synthesis of fused pyrimidine rings, such as thieno[2,3-d]pyrimidines or, in this case, a direct quinoline-fused pyrimidine. This derivatization is significant as it expands the planar aromatic system and introduces additional hydrogen bonding donors and acceptors, which can enhance interactions with biological targets. [10]
Protocol 3.1: Synthesis of 4-amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
Causality: This reaction is a cyclocondensation where the highly nucleophilic amino group and the electrophilic nitrile carbon of the starting material react with formamide. Formamide serves as a source of the single carbon and nitrogen atoms required to close the pyrimidine ring.
Materials:
-
This compound
-
Formamide
-
High-temperature thermometer
-
Heating mantle
-
Beaker
Procedure:
-
Place this compound (0.05 mol, 8.65 g) in a 100 mL beaker.
-
Add an excess of formamide (50 mL).
-
Heat the mixture with stirring to 150-160 °C using a heating mantle.
-
Maintain this temperature for 1-2 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into water, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and dry it. Recrystallization from a suitable solvent like ethanol or isopropanol can be performed for further purification.
Section 4: In Vitro Anticancer Evaluation
The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells. [11]It provides a quantitative measure of cell viability, which is essential for determining the anticancer potential of newly synthesized agents.
Protocol 4.1: MTT Cytotoxicity Assay
Causality: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. [11]This reduction is carried out by mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan. [12]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Synthesized test compounds
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. [12]2. Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment. [12]3. Compound Treatment: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for another 48 or 72 hours.
-
MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. [12]9. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Section 5: Data Presentation and Interpretation
Quantitative data from synthesis and biological assays should be organized for clarity and comparison. The IC₅₀ value is the primary metric for cytotoxicity; a lower IC₅₀ indicates higher potency.
| Compound ID | Synthetic Route | Yield (%) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Scaffold 1 | Protocol 2.1 | 78% | >100 | >100 | >100 |
| Derivative 2 | Protocol 3.1 | 65% | 15.2 | 21.8 | 18.5 |
| Doxorubicin | Reference Drug | N/A | 0.8 | 1.1 | 0.9 |
| Table 1: Representative data summary for synthesized compounds. IC₅₀ values are hypothetical and for illustrative purposes. |
References
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- Verma, A., et al. (2023). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Kumar, D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Kumar, R., et al. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
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- Kumar, R., et al. (2024). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives.
- Matada, B.S., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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- Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- Youssif, B.G.M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry.
- Youssif, B.G.M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing.
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- Kirsch, G., et al. (2021). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Current Organic Synthesis.
- Patel, K.P., et al. (2020).
- Mobinikhaledi, A., et al. (2012). Synthesis of novel tetrahydroquinoline derivatives from α,α′-bis(substituted-benzylidene)cycloalkanones. Journal of Saudi Chemical Society.
- Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry.
- Ahmed, S.A., et al. (2025). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research.
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Development of DHFR inhibitors based on the tetrahydroquinoline scaffold.
Application Notes & Protocols
Topic: Development of Dihydrofolate Red-uctase (DHFR) Inhibitors Based on the Tetrahydroquinoline Scaffold
Preamble: Targeting a Classical Enzyme with a Privileged Scaffold
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are critical one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, making DHFR a cornerstone of cellular proliferation.[2][3][4] Its pivotal role has established it as a highly validated therapeutic target for over half a century in the treatment of cancers and infectious diseases.[5][6][7]
The archetypal DHFR inhibitor, methotrexate (MTX), while effective, is beset by significant challenges, including severe side effects and the emergence of drug resistance.[8][9][10][11] Resistance often arises from mechanisms such as impaired drug transport, mutations in the DHFR active site, or gene amplification leading to enzyme overexpression.[8][10][11] This clinical reality necessitates the exploration of novel chemical scaffolds that can overcome these limitations.
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold has emerged as a "privileged structure" in medicinal chemistry.[12][13] Its inherent three-dimensional, conformationally flexible structure allows it to present pharmacophoric features in a defined spatial arrangement, making it an ideal framework for designing enzyme inhibitors. This guide provides a comprehensive overview of the strategic design, synthesis, and biological evaluation of novel THQ-based DHFR inhibitors, intended for researchers engaged in drug discovery and development.
Section 1: The Tetrahydroquinoline Scaffold: Rationale for DHFR Inhibition
The suitability of the THQ scaffold for DHFR inhibition lies in its ability to mimic the binding mode of the natural substrate, DHF, or classical inhibitors like methotrexate, while offering distinct advantages:
-
Structural Mimicry: The bicyclic, non-planar structure of THQ can effectively occupy the pteridine binding site of DHFR. Its aromatic and saturated portions can engage in key interactions, including hydrogen bonding and hydrophobic contacts, with active site residues.
-
Vectors for Optimization: The THQ core possesses multiple substitution points (on both the aromatic and saturated rings), providing rich opportunities for structure-activity relationship (SAR) studies.[14][15] Fine-tuning these substituents allows for the optimization of potency, selectivity, and pharmacokinetic properties.
-
Novelty and IP Space: As a non-classical antifolate scaffold, THQ derivatives offer the potential to overcome existing resistance mechanisms and provide novel intellectual property.[16] For instance, compounds with different transport properties may bypass resistance based on impaired uptake of classical antifolates.[16]
Section 2: Synthesis and Evaluation Workflow
The development of novel THQ-based DHFR inhibitors follows a logical, iterative workflow from chemical synthesis to biological validation. This process is designed to identify potent and selective compounds for further preclinical development.
Caption: High-level workflow for the development of THQ-based DHFR inhibitors.
Protocol 2.1: Example Synthesis of a Tetrahydroquinoline Core via Povarov Reaction
The Povarov reaction, a domino reaction involving an aniline, an aldehyde, and an activated alkene, is a powerful method for constructing the THQ skeleton.[17] This protocol provides a general procedure.
Materials:
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Activated alkene (e.g., N-vinylpyrrolidinone)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) as catalyst
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline derivative (1.0 eq), Yb(OTf)₃ (10 mol%), and anhydrous ACN.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aromatic aldehyde (1.0 eq) and the activated alkene (1.2 eq) sequentially.
-
Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of EtOAc in hexanes to yield the desired tetrahydroquinoline product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Causality Note: The Lewis acid catalyst, Yb(OTf)₃, is crucial for activating the imine intermediate formed from the aniline and aldehyde, thereby facilitating the [4+2] cycloaddition with the alkene to form the THQ ring.[13] Anhydrous conditions are necessary to prevent catalyst deactivation and side reactions.
Section 3: Biological Evaluation Protocols
The DHFR Catalytic Reaction
The primary biochemical assay for DHFR inhibitors leverages the enzyme's natural catalytic function. DHFR utilizes NADPH as a cofactor to reduce DHF to THF. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically.
Caption: The iterative cycle of Structure-Activity Relationship (SAR)-driven lead optimization.
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Kumar N, Singh R, Gangjee A. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry. 2013;56(11):4345-4357. Available at: [Link]
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Application of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile in Antimicrobial Drug Discovery: Application Notes and Protocols
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs, including several key antibacterial agents. Within this broad class, the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile moiety has emerged as a promising and versatile starting point for the development of new antimicrobial agents. Its synthetic tractability allows for the facile generation of diverse chemical libraries, while published studies indicate that derivatives of this scaffold possess a broad spectrum of biological activities, including antibacterial and antifungal properties.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold in an antimicrobial drug discovery workflow. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies for progressing from initial hit identification to preliminary lead characterization.
The Scientific Rationale: Why this compound?
The strategic advantage of the this compound scaffold lies in a combination of its chemical and biological properties:
-
Synthetic Accessibility: This class of compounds can be efficiently synthesized through multi-component reactions, often in a one-pot setup. This allows for the rapid creation of a library of analogues with diverse substitutions, which is crucial for establishing structure-activity relationships (SAR).[2][3]
-
Structural Rigidity and Flexibility: The tetrahydroquinoline core provides a semi-rigid framework that can be tailored to fit into specific binding pockets of microbial targets. The amino and carbonitrile groups, along with potential substitutions on the aromatic ring, offer key hydrogen bonding and other interaction points.
-
Reported Antimicrobial Activity: Various derivatives of this scaffold have demonstrated promising activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.[1][4][5] This foundational evidence strongly supports its potential as a fruitful area for antimicrobial research.
This guide will walk you through a logical, multi-step process to explore the antimicrobial potential of novel derivatives of this compound.
Experimental Workflow for Antimicrobial Evaluation
A systematic approach is critical to efficiently evaluate the potential of a new chemical scaffold. The following workflow outlines the key stages, from initial screening to more in-depth characterization.
Caption: A streamlined workflow for the discovery and initial characterization of novel antimicrobial agents derived from the this compound scaffold.
Part 1: Synthesis of this compound Derivatives
The synthesis of a focused library of compounds is the first step in exploring the SAR. A common and efficient method is a one-pot, three-component reaction.
Protocol 1: One-Pot Synthesis of 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles
This protocol is adapted from established literature procedures.[2][4]
Principle: This reaction involves the condensation of an aromatic aldehyde, malononitrile, and cyclohexanone in the presence of a basic catalyst. The reaction proceeds through a series of intermediates to yield the desired tetrahydroquinoline scaffold.
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Cyclohexanone (1 mmol)
-
Ammonium acetate (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol).
-
Add 20 mL of ethanol to the flask.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Part 2: In Vitro Antimicrobial Susceptibility Testing
Once a library of compounds has been synthesized, the next step is to screen for antimicrobial activity.
Protocol 2: Disk Diffusion Assay for Primary Screening
Principle: This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the 0.5 McFarland standard.
-
Using a sterile swab, uniformly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically apply sterile filter paper discs to the surface of the agar.
-
Pipette a known amount (e.g., 10 µL) of the test compound solution onto each disc.
-
Include a positive control (a known antibiotic) and a negative control (solvent only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative method is the gold standard for determining the potency of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Test compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared as in Protocol 2 and diluted)
-
Multi-channel pipette
-
Plate reader (optional)
Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Prepare a bacterial inoculum diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well (except for a sterility control well).
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed. This can also be read using a plate reader at 600 nm.
Data Presentation: Expected Antimicrobial Activity
The following table summarizes representative MIC values for tetrahydroquinoline derivatives against various microbial strains, based on published data. This provides a benchmark for evaluating newly synthesized compounds.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Tetrahydroquinoline Derivative | Aspergillus fumigatus | 22.22 | [6] |
| Tetrahydroquinoline Derivative | Staphylococcus aureus | 0.031 - 2 | [1] |
| Tetrahydroquinoline Derivative | Escherichia coli | 2 | [1] |
| Tetrahydroquinoline Derivative | Clostridium difficile | Potent Activity | [7] |
| Quinoline-5-sulfonamide | Staphylococcus aureus (MRSA) | comparable to oxacillin | [8] |
Part 3: Assessing Selectivity through Cytotoxicity Testing
A critical aspect of a promising antimicrobial drug candidate is its selectivity; it should be toxic to microbes but not to host cells.
Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell line (e.g., HEK-293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Expected Cytotoxicity
The selectivity of a compound is often expressed as the Selectivity Index (SI), calculated as IC₅₀ / MIC. A higher SI value is desirable.
| Compound Type | Cell Line | IC₅₀ (µM) | Selectivity Profile | Reference |
| Tetrahydroquinolinone Derivative | HCT-116 (colon cancer) | ~13 | Cytotoxic to cancer cells | [9] |
| Tetrahydroquinolinone Derivative | A549 (lung cancer) | Potent Cytotoxicity | Cytotoxic to cancer cells | [9] |
| Quinoline Derivative | HepG2 (liver cancer) | 34.8 µg/mL | Low cytotoxicity at active conc. | [7] |
| Quinoline Derivative | HEK-293 (embryonic kidney) | 28.6 µg/mL | Low cytotoxicity at active conc. | [7] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (breast cancer) | 10 (24h), 7.5 (48h) | Cytotoxic to cancer cells | [10] |
Part 4: Elucidating the Mechanism of Action
Understanding how a compound kills bacteria is crucial for lead optimization and for predicting and overcoming potential resistance mechanisms.
Protocol 5: Time-Kill Kinetic Assay
Principle: This assay determines the rate at which an antimicrobial agent kills a bacterial population over time. It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Materials:
-
Lead compound
-
Bacterial strain
-
CAMHB
-
Shaking incubator
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask without the compound.
-
Inoculate all flasks with the bacterial culture to a starting density of approximately 10⁶ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates overnight and count the colonies.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal agent is typically defined as a ≥3-log₁₀ decrease in CFU/mL (99.9% kill) within 24 hours.
Target Identification Strategies
Identifying the molecular target of a novel antimicrobial is a complex but essential step. Several approaches can be employed:
Caption: A summary of complementary strategies used to identify the molecular target of a novel antimicrobial compound.
-
Computational Approaches: Molecular docking studies can be used to predict the binding of tetrahydroquinoline derivatives to known antimicrobial targets. This can help to prioritize experimental validation.
-
Genetic and Genomic Methods: Generating and sequencing resistant mutants can often pinpoint the target protein or pathway. A mutation in a specific gene that confers resistance is strong evidence that the gene product is the target.
-
Biochemical Methods: If a putative target is identified, enzyme inhibition assays can be performed to confirm a direct interaction between the compound and the target protein. Affinity chromatography using the compound as a ligand can also be used to pull down its binding partners from the cellular lysate.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the discovery of novel antimicrobial agents. Its synthetic accessibility and documented biological activity make it an attractive platform for medicinal chemistry campaigns. By following the systematic workflow outlined in these application notes—from library synthesis and initial screening to potency, selectivity, and mechanism of action studies—researchers can efficiently evaluate the potential of their novel derivatives. The ultimate goal is to identify lead compounds with potent and selective antimicrobial activity, a clear mechanism of action, and favorable drug-like properties for further preclinical development in the fight against antimicrobial resistance.
References
- Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. [Link: https://www.researchgate.
- SYNTHESIS OF SOME NEW ANTIMICROBIAL 5,6,7,8-TETRAHYDROPYRIMIDO [4,5-b] QUINOLONE DERIVATIVES. (2008). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link: https://ijpjournal.
- Synthesis and evaluation of 7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile derivatives as antimicrobial agents. (2015). Journal of Chemical and Pharmaceutical Research. [Link: https://www.jocpr.
- Synthesis and evaluation of antifungal properties of a series of the novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues. (2022). Journal of Molecular Structure. [Link: https://www.researchgate.net/publication/257585304_Synthesis_and_evaluation_of_antifungal_properties_of_a_series_of_the_novel_2-amino-5-oxo-4-phenyl-5678-tetrahydroquinoline-3-carbonitrile_and_its_analogues]
- This compound. Benchchem. [Link: https://www.benchchem.com/product/b12395941]
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2022). Scientific Reports. [Link: https://www.
- Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link: https://link.springer.com/article/10.1007/s13738-022-02647-3]
- Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. (2024). African Journal of Biomedical Research. [Link: https://www.researchgate.net/publication/384029193_Sustainable_and_Efficient_Synthesis_of_2-Amino-4-Arylquinoline-3-Carbonitriles]
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6047156/]
- Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. ResearchGate. [Link: https://www.researchgate.net/figure/Cytotoxic-effects-of-synthesized-quinoline-derivatives-on-the-viability-of-MCF-7-and_fig3_381183344]
- Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. (2021). ResearchGate. [Link: https://www.researchgate.net/publication/354753069_Anti-proliferative_and_Apoptotic_Effect_of_Tetrahydrobenzohquinoline_on_MCF-7_Human_Breast_Cancer_Cell]
- Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat water under microwaves. (2016). Sciforum. [Link: https://sciforum.net/paper/view/3807]
- Synthesis and evaluation of 7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile derivatives as antimicrobial agents. ResearchGate. [Link: https://www.researchgate.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2023). Molecules. [Link: https://www.mdpi.com/1420-3049/28/13/5053]
- Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9233261/]
- 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. (2020). The Ukrainian Biochemical Journal. [Link: https://ukrbiochemj.org/images/archive/2020/92/2/UBJ_2020_2_Art_12_Kovalenko.pdf]
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- Structure–activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. [Link: https://www.researchgate.
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Application Notes & Protocols: 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives as C5a Receptor Antagonists
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The complement component 5a (C5a) is a potent pro-inflammatory peptide that exerts its effects primarily through the G protein-coupled receptor, C5aR1 (CD88).[1][2] Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[3][4][5][6] Small molecule antagonists offer a promising therapeutic strategy, and the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold has emerged as a key pharmacophore in the development of potent and selective C5aR1 inhibitors. This document provides a comprehensive guide to the synthesis, in vitro characterization, and in vivo evaluation of this class of compounds, offering detailed protocols and expert insights to facilitate their discovery and development.
The C5a-C5aR1 Axis: A Critical Mediator of Inflammation
The complement system is a cornerstone of innate immunity, and its activation leads to the cleavage of C5 into C5a and C5b.[7] C5a is one of the most powerful anaphylatoxins, acting as a potent chemoattractant for immune cells like neutrophils, monocytes, and macrophages.[3][8] It binds to its primary receptor, C5aR1, which is expressed on a wide variety of immune and non-immune cells.[2][8][9]
The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events. As a canonical GPCR, C5aR1 predominantly couples to Gαi proteins, leading to downstream signaling through pathways like PI3K and Ras/MAPK, which regulate chemotaxis, cell survival, and cytokine production.[2][10] This activation also triggers intracellular calcium mobilization and β-arrestin recruitment, which can mediate both receptor desensitization and G protein-independent signaling.[2][11] While essential for host defense, excessive or sustained C5a-C5aR1 signaling drives the pathology of numerous diseases, including rheumatoid arthritis, sepsis, and ischemia-reperfusion injury.[3][4] Therefore, specific antagonists of C5aR1 are highly sought after as potential anti-inflammatory therapeutics.[6][12]
Synthesis of this compound Derivatives
This class of compounds can be efficiently prepared via a one-pot, multi-component reaction, a strategy valued for its operational simplicity and high atom economy. The core scaffold is typically assembled from a cyclic ketone, an aromatic aldehyde, malononitrile, and a source of ammonia.
Protocol 2.1: General One-Pot Synthesis
This protocol describes a general method adapted from literature procedures for synthesizing 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives.[13]
-
Reaction Setup: To a round-bottom flask, add cyclohexanone (1.0 eq), the desired substituted aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in absolute ethanol (5-10 mL per mmol of cyclohexanone).
-
Catalyst Addition: Add ammonium acetate (8.0 eq) to the mixture.
-
Senior Application Scientist's Note: Ammonium acetate serves as both the catalyst and the nitrogen source for the quinoline ring formation. A large excess is used to drive the reaction equilibrium towards the product.
-
-
Reaction Execution: Stir the mixture and heat under reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude solid with cold ethanol to remove residual reactants. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to yield the final compound.
-
Characterization: Confirm the structure and purity of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.1: C5aR1 Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the C5a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist.
-
Materials:
-
Cell membranes from a cell line overexpressing human C5aR1 (e.g., U937 or transfected HEK293 cells).
-
¹²⁵I-labeled human C5a.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.2.
-
Test compounds and a known non-radiolabeled C5a ligand for non-specific binding determination.
-
Glass fiber filters (e.g., Millipore GV 0.22 μm). [14] Procedure:
-
-
Preparation: Prepare serial dilutions of the test compound in Binding Buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL of ¹²⁵I-C5a (at a final concentration near its Kd, typically ~50 pM). [14] * 50 µL of test compound dilution (or buffer for total binding, or excess unlabeled C5a for non-specific binding).
-
100 µL of cell membrane preparation (e.g., 200 µg protein/tube). [14]3. Equilibration: Incubate the plate for 60-90 minutes at 4°C with gentle agitation to reach equilibrium.
-
-
Harvesting: Rapidly filter the contents of each well through a pre-soaked glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3.2: Calcium Mobilization Assay
This is a high-throughput functional assay to measure a compound's ability to inhibit C5a-induced intracellular calcium release. [15]
-
Objective: To determine the functional inhibitory potency (IC₅₀) of the antagonist.
-
Materials:
-
C5aR1-expressing cells (e.g., THP-1 monocytes or transfected CHO cells). [16][17] * Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 6 Assay Kit). [16][18] * Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, but recommended).
-
Recombinant human C5a.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, SpectraMax). [15] Procedure:
-
-
Cell Plating: Seed cells into a 96-well or 384-well black-wall, clear-bottom plate and culture overnight to form a monolayer. [16]2. Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (prepared in Assay Buffer, often containing probenecid). Incubate for 1-2 hours at 37°C. [16] * Senior Application Scientist's Note: Probenecid is an organic anion transporter inhibitor that prevents the leakage of the dye out of the cell, improving the signal-to-noise ratio. [16]3. Compound Addition: Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline reading for 10-20 seconds.
-
Agonist Challenge: Use the instrument's integrated pipettor to add a pre-determined EC₈₀ concentration of C5a to all wells. [16]6. Data Acquisition: Continue to record the fluorescence signal for 60-120 seconds post-stimulation.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve after C5a addition. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
| Compound ID | Binding Affinity (Ki, nM) | Ca²⁺ Mobilization (IC₅₀, nM) | Chemotaxis (IC₅₀, nM) |
| Example-01 | 5.2 | 12.5 | 25.1 |
| Example-02 | 15.8 | 45.3 | 98.6 |
| PMX53 (Control) | 2.1 | 8.9 | 15.4 |
Table 1: Example data summary for novel this compound derivatives.
Protocol 3.3: Neutrophil Chemotaxis Assay
This assay directly assesses the antagonist's ability to block the C5a-driven migration of primary immune cells.
-
Objective: To confirm functional antagonism in a physiologically relevant cell migration model.
-
Materials:
Procedure:
-
Cell Preparation: Isolate PMNs from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient followed by dextran sedimentation). Resuspend cells in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the test compound (or vehicle control) for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add Assay Medium containing C5a (at a concentration near its EC₅₀ for chemotaxis, typically 1-10 nM) to the lower wells of the chemotaxis plate. [19] * Add Assay Medium without C5a to other wells to serve as a negative control for basal migration.
-
Place the transwell insert into the wells.
-
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the transwell inserts. [19]5. Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow cell migration.
-
Quantification:
-
Manual Method: Remove the inserts. Scrape non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface. Count the cells in several fields of view using a microscope.
-
Automated Method: Use a plate reader or live-cell imaging system (like the Incucyte®) to quantify the number of migrated cells in the bottom well. [19][20]7. Data Analysis: Calculate the percentage of migration relative to the C5a-only positive control. Determine the IC₅₀ for inhibition of chemotaxis by plotting percent inhibition versus log antagonist concentration.
-
Protocol 3.4: β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated C5aR1, providing insights into receptor desensitization and potential for biased signaling.
-
Objective: To determine if the compound inhibits C5a-mediated β-arrestin recruitment.
-
Materials:
-
A cell line engineered for β-arrestin recruitment assays (e.g., DiscoverX PathHunter® C5aR1 cells). [21][22]These cells co-express C5aR1 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.
-
Assay kit reagents, including cell plating reagent and detection reagents. [23] Procedure:
-
-
Cell Handling: Follow the manufacturer's protocol for thawing, plating, and culturing the assay-ready cells. Typically, cells are seeded in a white, solid-bottom 384-well plate and incubated for 24-48 hours. [22]2. Compound Preparation: Prepare serial dilutions of the test antagonist.
-
Antagonist Incubation: Add the antagonist dilutions to the cell plate and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add C5a at a pre-determined EC₈₀ concentration.
-
Assay Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the formation of the active enzyme. [22]6. Detection: Add the chemiluminescent substrate provided in the kit. Incubate for 60 minutes at room temperature.
-
Signal Reading: Measure the luminescence signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the C5a-only control and determine the IC₅₀ value.
In Vivo Pharmacodynamic Evaluation
Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. A robust and reproducible model is the C5a-induced transient neutrophilia/neutropenia model in mice. [7][24]
Protocol 4.1: C5a-Induced Neutrophil Mobilization in Mice
-
Objective: To assess the in vivo efficacy of a C5aR1 antagonist by measuring its ability to block C5a-induced changes in circulating neutrophil counts.
-
Materials:
-
C57BL/6J mice.
-
Recombinant mouse C5a.
-
Test compound formulated in a suitable vehicle.
-
EDTA-coated microtubes for blood collection.
-
Automated hematology analyzer or flow cytometer for blood cell counting.
-
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Compound Administration: Administer the test antagonist via the desired route (e.g., intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.)). The dose and timing will depend on the compound's pharmacokinetic properties. [25][26]A control group should receive the vehicle alone.
-
Baseline Blood Sample: At a specified time point before the C5a challenge, collect a small volume of blood (~20 µL) from the tail vein to establish baseline neutrophil counts.
-
C5a Challenge: At the expected Tₘₐₓ of the antagonist, administer a bolus of recombinant mouse C5a (e.g., 50 µg/kg) via i.v. injection. [7]5. Post-Challenge Blood Sampling: Collect blood samples at various time points after the C5a challenge (e.g., 15, 30, and 60 minutes). [7]C5a induces a rapid mobilization of neutrophils into the bloodstream. [24]6. Blood Analysis: Analyze the blood samples immediately using a hematology analyzer to determine the total white blood cell count and differential counts, specifically the absolute neutrophil count.
-
Data Analysis: For each animal, calculate the change in neutrophil count from baseline at each time point. Compare the response in the antagonist-treated groups to the vehicle-treated control group. Efficacy is expressed as the percentage of inhibition of the C5a-induced neutrophil response.
References
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The Pleiotropic Effect of Complement C5a-C5aR1 Pathway in Diseases: From Immune Regulation to Targeted Therapy. MDPI. [Link]
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C5a receptor signaling. C5aR1 is a canonical G protein-coupled receptor... ResearchGate. [Link]
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Targeting C5a: recent advances in drug discovery. PubMed. [Link]
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C5a receptor. Wikipedia. [Link]
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In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Publications. [Link]
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Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3- Carbonitrile Derivatives. Bentham Science. [Link]
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C5a receptor antagonists. PubMed. [Link]
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Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ProQuest. [Link]
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Mechanism of activation and biased signaling in complement receptor C5aR1. PubMed. [Link]
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C5a Anaphylatoxin Receptor (C5aR). Sino Biological. [Link]
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Targeting C5a: recent advances in drug discovery. Semantic Scholar. [Link]
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Recent developments in C5/C5a inhibitors. Taylor & Francis Online. [Link]
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C5a receptor antagonists for the treatment of inflammation. PubMed. [Link]
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Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers. Molecular Devices. [Link]
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Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo. ACS Publications. [Link]
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Pharmacological characterization of antagonists of the C5a receptor. PubMed Central - NIH. [Link]
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Incucyte® Chemotaxis Cell Migration Assay. Sartorius. [Link]
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Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice. PubMed. [Link]
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A New Cell-based iLite® C5a Assay. Svar Life Science. [Link]
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Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo. NIH. [Link]
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Studies of human C5a as a mediator of inflammation in normal human skin. PubMed Central - NIH. [Link]
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Protocol for performing the chemotaxis assay developed in Tasnim et al., 2025. protocols.io. [Link]
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Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice. ACS Publications. [Link]
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Discovery of small molecule human C5a receptor antagonists. PubMed. [Link]
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In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Publications. [Link]
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Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. [Link]
-
Modeling the interaction between peptide antagonists and the C5a receptor. ResearchGate. [Link]
-
Chemotaxis assays Swarming Preparation For 4 Petri dishes Protocol. iGEM. [Link]
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Comparative properties and in vitro potencies of C5aR antagonists. ResearchGate. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
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Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. SpringerLink. [Link]
-
Identification of a new class of small molecule C5a receptor antagonists. ResearchGate. [Link]
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Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo. Semantic Scholar. [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. [Link]
-
How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]
-
Chemotaxis Assay. Springer Lab. [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central - NIH. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]
-
Mechanism of activation and biased signaling in complement receptor C5aR1. PubMed Central - NIH. [Link]
-
FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]
-
Molecular insights into atypical modes of β-arrestin interaction with seven transmembrane receptors. bioRxiv. [Link]
-
High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PubMed Central - NIH. [Link]
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Green synthesis methods for 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
An In-Depth Guide to the Green Synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives
Introduction: The Imperative for Greener Pathways to Bioactive Scaffolds
The this compound framework is a privileged scaffold in medicinal chemistry and drug discovery. Compounds bearing this core structure exhibit a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] Traditionally, the synthesis of such heterocyclic systems has often relied on multi-step procedures involving harsh reaction conditions, volatile organic solvents (VOCs), and stoichiometric reagents, leading to significant chemical waste and environmental burden.
In alignment with the principles of green chemistry, the development of sustainable synthetic methodologies is paramount. This guide provides detailed application notes and protocols for the green synthesis of this compound derivatives. We will explore modern techniques such as ultrasound-assisted synthesis in aqueous media and organocatalyzed solvent-free reactions that offer significant advantages, including reduced reaction times, higher yields, operational simplicity, and minimal environmental impact.[2]
Core Reaction: The Four-Component Condensation
The synthesis of the target scaffold is elegantly achieved through a one-pot, four-component reaction. This approach exemplifies the principle of atom economy by constructing a complex molecule from simple, readily available starting materials in a single operation without the isolation of intermediates.[3] The key reactants are:
-
An aromatic or aliphatic aldehyde
-
Cyclohexanone (to form the tetrahydroquinoline ring)
-
Malononitrile (as the nitrile and amino group source precursor)
-
Ammonium acetate (as the ammonia source and catalyst)
Caption: General scheme for the four-component synthesis.
Application Note 1: Ultrasound-Assisted Synthesis in Aqueous Media
Scientific Principle and Rationale
Ultrasonic irradiation has emerged as a powerful tool in green chemistry, accelerating chemical reactions through the phenomenon of acoustic cavitation.[4] In a liquid medium, high-frequency sound waves (typically >20 kHz) generate, grow, and implosively collapse microscopic bubbles. This collapse creates localized hot spots with transient high temperatures (~5000 K) and pressures (~1000 atm), along with intense shockwaves and microjets. These extreme conditions dramatically enhance mass transfer and reaction rates, often allowing for synthesis at lower bulk temperatures and in shorter times compared to conventional heating.[5]
Pairing sonication with water as the reaction solvent offers a profoundly green methodology. Water is non-toxic, non-flammable, and inexpensive. Under ultrasonic irradiation, the solubility of organic reagents can be enhanced, and the reaction can proceed efficiently, often without the need for any organic co-solvent.[6]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Cyclohexanone (1.0 mmol, 98 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ammonium acetate (1.5 mmol, 115 mg)
-
Potassium carbonate (K₂CO₃) (15 mol%, 21 mg) as a catalyst[6]
-
Deionized Water (5 mL)
Equipment:
-
50 mL round-bottom flask
-
Ultrasonic cleaning bath (e.g., 40 kHz frequency, 150-250 W power)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Charging the Flask: In the 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol), cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.5 mmol), and K₂CO₃ (15 mol%).
-
Adding Solvent: Add 5 mL of deionized water to the flask.
-
Sonication: Place the flask in the ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture. Begin sonication and magnetic stirring. The reaction is typically conducted at a controlled temperature, for example, 50-60 °C, which can often be maintained by the sonicator itself or with minimal external heating.[7]
-
Monitoring the Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane, 3:7). The reaction is generally complete within 25-45 minutes.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to yield the final compound as a stable solid.
Plausible Reaction Mechanism
The reaction proceeds through a cascade of classical organic reactions, significantly accelerated by ultrasound.
// Nodes A [label="Aldehyde + Malononitrile", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Knoevenagel Adduct\n(Arylidenemalononitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cyclohexanone + NH₃", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Enamine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Michael Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Intramolecular Cyclization\n&\nTautomerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Knoevenagel\nCondensation"]; C -> D [label="Enamine\nFormation"]; B -> E [label="Michael Addition"]; D -> E; E -> F; F -> G [label="Dehydration"]; }
Caption: Proposed mechanism for the four-component reaction.
Representative Data
The following table summarizes typical results for the synthesis of various 4-aryl derivatives using the ultrasound-assisted protocol in water.
| Entry | Ar-CHO (Aldehyde) | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | 30 | 95 |
| 2 | 4-Cl-C₆H₄CHO | 25 | 96 |
| 3 | 4-CH₃O-C₆H₄CHO | 35 | 92 |
| 4 | 4-NO₂-C₆H₄CHO | 25 | 98 |
| 5 | 2-Furyl-CHO | 40 | 90 |
| (Data is representative of typical outcomes for this reaction type under sonication). |
Application Note 2: L-Proline Catalyzed Solvent-Free Synthesis
Scientific Principle and Rationale
Organocatalysis, the use of small organic molecules as catalysts, is a cornerstone of green chemistry. L-proline, a naturally occurring amino acid, is an exemplary organocatalyst—it is inexpensive, non-toxic, biodegradable, and highly efficient for various transformations.[8] For the synthesis of tetrahydroquinolines, L-proline operates through an enamine-based mechanism. It reacts with the ketone (cyclohexanone) to form a nucleophilic enamine intermediate, which then participates in the reaction cascade.[9]
Conducting this reaction under solvent-free, mechanochemical conditions (e.g., using a mortar and pestle or a ball mill) further enhances its green credentials.[10] This approach eliminates the need for solvents entirely, reducing waste and simplifying product isolation. The mechanical energy input facilitates the mixing of solid reactants and overcomes activation energy barriers.
Detailed Experimental Protocol
This protocol describes the solvent-free synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Cyclohexanone (1.0 mmol, 98 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ammonium acetate (1.5 mmol, 115 mg)
-
L-proline (20 mol%, 23 mg)[11]
Equipment:
-
Agate mortar and pestle
-
Spatula
Procedure:
-
Charging the Mortar: Add all reactants—benzaldehyde, cyclohexanone, malononitrile, ammonium acetate, and L-proline—to the mortar.
-
Mechanochemical Grinding: Grind the mixture vigorously with the pestle at room temperature. The mixture may initially become a paste before solidifying as the product forms.
-
Monitoring the Reaction: The reaction is typically complete within 15-20 minutes. Progress can be checked intermittently by taking a small sample, dissolving it in a solvent like acetone, and running a TLC.
-
Product Isolation: Once the reaction is complete, the solid mass in the mortar is the crude product.
-
Purification: Add a small amount of water to the mortar and triturate the solid. This will dissolve the ammonium acetate and L-proline catalyst.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash it with water, and dry it to obtain the pure compound.
Workflow Visualization
Caption: Workflow for solvent-free mechanochemical synthesis.
Comparative Data
This table compares the L-proline catalyzed solvent-free method with a traditional reflux method in ethanol.
| Parameter | Conventional Method (Ethanol) | L-Proline, Solvent-Free |
| Solvent | Ethanol (10 mL) | None |
| Catalyst | None (self-catalyzed) | L-Proline (20 mol%) |
| Temperature | 78 °C (Reflux) | Room Temperature |
| Time | 4-6 hours | 15-20 minutes |
| Yield (%) | ~75-85% | ~90-96% |
| Workup | Solvent evaporation, extraction | Simple water wash |
Summary and Method Comparison
Both ultrasound-assisted synthesis in water and L-proline catalyzed solvent-free synthesis offer significant green advantages over classical methods. The choice between them may depend on available equipment and specific substrate requirements.
| Feature | Ultrasound in Water | L-Proline (Solvent-Free) |
| Principle | Acoustic Cavitation | Organocatalysis & Mechanochemistry |
| Energy Input | Electrical (Ultrasonic Bath) | Mechanical (Grinding) |
| Solvent | Water | None |
| Reaction Time | 25-45 minutes | 15-20 minutes |
| Temperature | Ambient to mild heat (50-60 °C) | Ambient |
| Key Advantage | Excellent for scaling up in aqueous media | Extreme simplicity, no solvent waste |
| Environmental Impact | Very Low | Extremely Low |
Conclusion
The adoption of green chemistry principles is not a compromise but an enhancement of synthetic efficiency. The ultrasound-assisted and L-proline catalyzed solvent-free methods presented here for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles demonstrate this paradigm shift. They are rapid, high-yielding, and operationally simple, while drastically reducing chemical waste and energy consumption. For researchers and drug development professionals, these protocols offer robust and sustainable pathways to access this vital class of bioactive molecules, paving the way for cleaner and more efficient pharmaceutical manufacturing.
References
-
Gholap, A. R., & Gill, C. H. (2010). Ultrasound for Drug Synthesis: A Green Approach. PMC - PubMed Central. Available at: [Link]
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Vekariya, R. H., & Patel, H. D. (2014). Ultrasound-Assisted, One-Pot, Four-Component Synthesis of 1,4,6,8-Tetrahydroquinolines in Aqueous Medium. Synthetic Communications, 44(12), 1749-1757. Available at: [Link]
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Banitaba, S. H., Safari, J., & Dehghan Khalili, S. (2013). Ultrasound promoted one-pot synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds in aqueous media. Ultrasonics Sonochemistry, 20(1), 589-593. Available at: [Link]
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Ahmad, S., et al. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 20(9). Available at: [Link]
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Afrin, S., & Shil, A. K. (2024). Ultrasound-assisted approach for green synthesis of poly-hydroquinoline derivatives. ResearchGate. Available at: [Link]
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Reddy, G. S. K., & Kumar, K. S. (2022). l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Organic & Biomolecular Chemistry, 20(28), 5569-5573. Available at: [Link]
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Sharma, P., & Kumar, A. (2022). Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones. RSC Mechanochemistry, 1(1), 81-86. Available at: [Link]
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Tajik, H., et al. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 25(8), 1968. Available at: [Link]
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Reyes-Márquez, A., et al. (2024). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Molbank, 2024(1), M1843. Available at: [Link]
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Guo, Y., et al. (2021). The synthesis of 1,2,3,4-tetrahydroquinoline derivatives with acidic ionic liquid as catalyst. Journal of the Iranian Chemical Society, 18, 2377-2391. Available at: [Link]
-
Hafez, H. N., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-6942. Available at: [Link]
-
Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(11), 9091-9130. Available at: [Link]
-
Iatco, C., et al. (2024). Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. Molecules, 29(6), 1223. Available at: [Link]
-
Katritzky, A. R., & Rachwal, S. (1993). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, (1), 87-90. Available at: [Link]
-
Glassner, M., et al. (2015). Solvent-free mechanochemical synthesis of a bicyclononyne tosylate: a fast route towards bioorthogonal clickable poly(2-oxazoline)s. Polymer Chemistry, 6(48), 8354-8359. Available at: [Link]
-
Kumar, V., et al. (2024). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. RSC Advances, 14(10), 6825-6842. Available at: [Link]
-
Zhang, J., et al. (2020). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 10(44), 26367-26370. Available at: [Link]
-
de Oliveira, K. T., et al. (2021). Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates. Ultrasonics Sonochemistry, 73, 105513. Available at: [Link]
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- 1. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Catalytic Applications of Metal Complexes with 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile Ligands
Abstract
The 5,6,7,8-tetrahydroquinoline framework is a privileged scaffold in catalysis, forming the basis of highly effective ligands for a range of metal-catalyzed transformations. This guide focuses on the catalytic potential of a specific, yet underexplored, derivative: 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (ATHQ-CN) . This ligand features two potent nitrogen donor sites—the quinoline nitrogen and the C2-amino group—positioned for strong bidentate chelation to a metal center. The presence of the electron-withdrawing nitrile group at the C3 position is anticipated to modulate the electronic properties of the resulting metal complexes, potentially influencing their stability and catalytic activity.
While direct catalytic applications of ATHQ-CN complexes are not yet extensively documented, this guide provides a prospective framework for their synthesis and use, grounded in established principles from closely related systems. We present detailed, field-proven protocols for the synthesis of the ATHQ-CN ligand and its subsequent complexation with palladium and ruthenium. Furthermore, we provide comprehensive application protocols for two high-impact catalytic reactions where these complexes are expected to excel: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling and Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) .
Rationale and Ligand Design
The efficacy of a homogeneous catalyst is fundamentally tied to the nature of the ligand coordinating the metal center. The ATHQ-CN ligand offers a compelling combination of features:
-
Strong Bidentate Chelation: The N,N-coordination motif is known to form stable, well-defined complexes with late transition metals, preventing catalyst decomposition and promoting efficient turnover.
-
Tunable Electronic Properties: The C3-carbonitrile group acts as an electron-withdrawing group, which can influence the electron density at the metal center. This can enhance the oxidative addition step in cross-coupling reactions and modulate the hydricity of metal-hydride intermediates in hydrogenation.
-
Steric Influence: The saturated cyclohexyl moiety provides a rigid, three-dimensional structure that can create a defined chiral pocket around the metal center, a crucial feature for asymmetric catalysis.
These attributes suggest that metal complexes of ATHQ-CN are promising candidates for a variety of catalytic transformations.
Synthesis Protocols
Protocol 1: Synthesis of 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Ligand
This procedure is a robust, one-pot multicomponent reaction for synthesizing the ligand scaffold.[1][2] The specific aryl group at the C4 position can be varied by selecting the appropriate benzaldehyde derivative.
Workflow Diagram: Ligand Synthesis
Caption: One-pot synthesis of the ATHQ-CN ligand.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Ammonium Acetate (1.5 equiv)
-
Ethanol (as solvent)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add cyclohexanone (1.0 equiv), the selected aryl aldehyde (1.0 equiv), malononitrile (1.0 equiv), and ammonium acetate (1.5 equiv).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reflux: Place the flask in a heating mantle on a stirrer hotplate, attach the reflux condenser, and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified white or off-white crystalline solid under vacuum to yield the final ligand. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Palladium(II)-ATHQ-CN Complex
This general protocol describes the synthesis of a square planar Pd(II) dichloride complex, a common precursor for cross-coupling catalysis. The procedure involves the reaction of the bidentate ATHQ-CN ligand with a suitable palladium(II) source.[3][4][5]
Materials:
-
2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (ATHQ-CN ligand, 1.0 equiv)
-
Bis(acetonitrile)palladium(II) chloride, PdCl₂(MeCN)₂ (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Syringes and cannulation equipment
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere of argon, add the ATHQ-CN ligand (1.0 equiv) to a Schlenk flask.
-
Solvent Addition: Add anhydrous DCM (approx. 0.1 M concentration relative to the ligand) via syringe. Stir the mixture until the ligand is fully dissolved.
-
Palladium Addition: In a separate flask, dissolve PdCl₂(MeCN)₂ (1.0 equiv) in anhydrous DCM.
-
Reaction: Slowly add the palladium solution to the stirring ligand solution at room temperature. A color change and/or precipitation of the complex is typically observed.
-
Stirring: Allow the reaction to stir at room temperature for 12-24 hours to ensure complete complexation.
-
Isolation: If a precipitate has formed, collect it by filtration under an inert atmosphere. If the product is soluble, reduce the solvent volume under vacuum until precipitation occurs.
-
Washing and Drying: Wash the isolated solid with a small amount of cold diethyl ether to remove any organic impurities and dry under vacuum. The resulting complex, [Pd(ATHQ-CN)Cl₂], should be stored under an inert atmosphere.
Protocol 3: Synthesis of a Ruthenium(II)-Arene-ATHQ-CN Complex
This protocol details the synthesis of a "piano-stool" configured Ruthenium(II) complex, a structural motif highly effective for transfer hydrogenation.[6][7][8]
Materials:
-
ATHQ-CN ligand (2.2 equiv)
-
[Ru(p-cymene)Cl₂]₂ dimer (1.0 equiv)
-
Methanol, anhydrous
-
Diethyl ether, anhydrous
Equipment:
-
Schlenk flask with magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, add the [Ru(p-cymene)Cl₂]₂ dimer (1.0 equiv) and the ATHQ-CN ligand (2.2 equiv) to a Schlenk flask. The slight excess of ligand ensures complete reaction of the dimer.
-
Solvent Addition: Add anhydrous methanol via cannula and stir the resulting suspension at room temperature.
-
Reaction: Stir the mixture for 4-6 hours. The initial orange-red suspension should gradually turn into a clear, deeply colored solution as the complex forms.
-
Isolation: Remove the solvent under vacuum to obtain a solid residue.
-
Purification: Wash the solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted ligand. The product is typically insoluble in ether.
-
Drying: Dry the purified complex, [Ru(p-cymene)(ATHQ-CN)Cl]Cl, under high vacuum. Store under an inert atmosphere.
Prospective Catalytic Applications & Protocols
Application 1: Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing N,N-bidentate ligands are workhorse catalysts for C-C bond formation. The [Pd(ATHQ-CN)Cl₂] complex is proposed as a highly effective pre-catalyst for this transformation.
Catalytic Cycle: Suzuki-Miyaura Reaction
Sources
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Illuminating Cellular Landscapes: A Guide to the Fluorescent Properties of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derived Dyes
Introduction: The Quinoline Scaffold as a Privileged Structure in Fluorescence-Based Applications
In the realm of molecular probes and cellular imaging, the quinoline scaffold stands out as a "privileged structure."[1][2] Its inherent photophysical properties, coupled with a high degree of synthetic tractability, have made it a cornerstone for the development of novel fluorescent dyes.[2] These dyes are instrumental in elucidating complex biological processes, offering high sensitivity and specificity in a variety of applications from bio-imaging to chemosensing.[1][3] This guide focuses on a specific, yet highly versatile, class of quinoline derivatives: those derived from 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The unique electronic and structural features of this core scaffold provide a robust platform for the rational design of fluorescent probes with tunable properties, making them exceptional candidates for advanced research and drug development applications.
This document provides a comprehensive overview of the synthesis, characterization, and application of these specialized fluorescent dyes. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorescence in their experimental workflows. We will delve into the fundamental principles governing their fluorescent behavior, provide detailed protocols for their characterization, and showcase their potential in cutting-edge applications.
Core Principles: Understanding the Photophysical Behavior
The fluorescence of dyes derived from the this compound scaffold is governed by the interplay of their electronic structure and the surrounding microenvironment. The core structure, featuring an electron-donating amino group and an electron-withdrawing nitrile group, establishes an intrinsic "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process that dictates the fluorescence emission characteristics.
Modifications to this core structure, particularly at the 4-position with various aryl substituents, allow for the fine-tuning of the dye's photophysical properties. These modifications can influence the extent of the π-conjugated system, altering the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths, Stokes shift, and quantum yield of the dye.
Synthesis of this compound Derivatives: A General Protocol
The synthesis of this class of dyes is often achieved through a robust and efficient one-pot, multi-component reaction. This approach offers several advantages, including operational simplicity, high yields, and the ability to readily generate a diverse library of compounds.
A generalized synthetic protocol is as follows:
-
Reactant Preparation: In a suitable reaction vessel, combine an appropriate aromatic aldehyde, malononitrile, and cyclohexanone in a 1:1:1 molar ratio.
-
Solvent and Catalyst: The reaction is typically carried out in a protic solvent such as ethanol, and catalyzed by a base like piperidine or an eco-friendly catalyst like L-proline in water.[4]
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to afford the desired 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative.[3]
This versatile synthetic route allows for the incorporation of a wide range of substituents on the aryl ring at the 4-position, enabling the systematic modulation of the dye's fluorescent properties.
Characterization of Fluorescent Properties: A Step-by-Step Guide
A thorough characterization of the photophysical properties is essential to understand the behavior of these dyes and to select the most appropriate probe for a specific application.
Spectrofluorometric Analysis
This is the foundational analysis to determine the key spectral properties of the dye.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the dye in a high-purity spectroscopic grade solvent (e.g., ethanol, DMSO). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectrum: Record the UV-Visible absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λabs).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).
-
Stokes Shift Calculation: The Stokes shift, an indicator of the energy difference between absorption and emission, is calculated as the difference between λem and λabs.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] The comparative method, using a well-characterized standard, is a widely accepted and reliable approach.[6]
Protocol (Comparative Method):
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample dye. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the blue-green spectral region.
-
Absorbance Measurements: Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be in the linear range (typically < 0.1).
-
Fluorescence Measurements: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (ΦF, sample) is calculated using the following equation:[6]
ΦF, sample = ΦF, standard × (Gradsample / Gradstandard) × (η2sample / η2standard)
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
| Parameter | Description |
| λabs | Wavelength of maximum absorption (nm) |
| λem | Wavelength of maximum emission (nm) |
| Stokes Shift | λem - λabs (nm) |
| Quantum Yield (ΦF) | Efficiency of fluorescence |
Table 1: Key Photophysical Parameters for Fluorescent Dye Characterization.
Workflow for Quantum Yield Determination
A flowchart illustrating the key steps in determining the fluorescence quantum yield using the comparative method.
Solvatochromism Studies
Solvatochromism refers to the change in the color (absorption or emission) of a dye in response to the polarity of the solvent.[7] This property is particularly valuable for developing environment-sensitive probes that can report on changes in the local microenvironment, such as within cellular membranes or protein binding pockets.
Protocol:
-
Solvent Selection: Prepare solutions of the dye at a constant concentration in a range of solvents with varying polarities (e.g., toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).
-
Spectroscopic Measurements: Record the absorption and emission spectra of the dye in each solvent.
-
Data Analysis:
-
Note the λabs and λem in each solvent.
-
A significant red shift (bathochromic shift) in the emission maximum with increasing solvent polarity is indicative of a positive solvatochromic effect, suggesting that the excited state is more polar than the ground state.
-
The data can be further analyzed using Lippert-Mataga plots to quantify the change in dipole moment upon excitation.
-
| Solvent | Polarity Index | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| Toluene | 2.4 | e.g., 350 | e.g., 420 | 70 |
| Dichloromethane | 3.1 | e.g., 355 | e.g., 450 | 95 |
| Acetone | 5.1 | e.g., 360 | e.g., 480 | 120 |
| Acetonitrile | 5.8 | e.g., 362 | e.g., 495 | 133 |
| Methanol | 6.6 | e.g., 365 | e.g., 510 | 145 |
Table 2: Example of Solvatochromic Data for a Hypothetical Tetrahydroquinoline Dye.
Applications in Research and Drug Development
The unique fluorescent properties of dyes derived from this compound make them highly suitable for a range of applications.
Bio-imaging and Cellular Staining
Their ability to be synthetically modified allows for the incorporation of targeting moieties, enabling the specific labeling of organelles or biomolecules.[1] For instance, their lipophilic character can be tuned for the selective imaging of lipid droplets within cells.[8] Furthermore, their potential for low cytotoxicity makes them valuable tools for live-cell imaging.[8]
Fluorescent Sensors for Ions and Biomolecules
The quinoline nitrogen and the amino group can act as coordination sites for metal ions.[9] Binding of a specific ion can lead to a change in the ICT character of the dye, resulting in a "turn-on" or "turn-off" fluorescent response.[9] This principle can be extended to the detection of other biomolecules through the incorporation of specific recognition elements.
Logical Relationship of Dye Properties and Applications
This diagram illustrates how the inherent fluorescent properties of these dyes translate into various practical applications.
Conclusion and Future Perspectives
Dyes derived from the this compound scaffold represent a promising and versatile class of fluorescent probes. Their straightforward synthesis, coupled with their tunable and environment-sensitive fluorescent properties, positions them as powerful tools for a wide array of applications in biological research and drug development. Future research in this area will likely focus on the development of probes with even greater specificity, photostability, and utility in advanced imaging techniques such as super-resolution microscopy. The continued exploration of this privileged scaffold will undoubtedly lead to new and innovative solutions for visualizing and understanding the intricate workings of biological systems.
References
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
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MDPI. (n.d.). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
-
Pogaku, B., K., A., Police, V. R., Damera, T., & Mone, R. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3- Carbonitrile Derivatives. Bentham Science. [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375. [Link]
-
MDPI. (n.d.). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
Saddiqa, A., Bukhari, I. H., Tahir, M. N., Ahmad, M., Shafiq, M., & Arshad, M. N. (2015). Synthesis and Crystal Structures of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and 2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile. Asian Journal of Chemistry, 27(3), 969–973. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
MDPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]
-
Sciforum. (n.d.). Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves. Sciforum. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports, 9(1). [Link]
-
MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. [Link]
-
National Center for Biotechnology Information. (n.d.). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PubMed Central. [Link]
-
Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
-
National Center for Biotechnology Information. (n.d.). Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. [Link]
-
ResearchGate. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. sciforum.net [sciforum.net]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
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- 8. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-component synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering probable causes and actionable solutions based on established chemical principles.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the efficiency of the initial condensation and competing side reactions.
Probable Causes & Solutions:
-
Inefficient Knoevenagel Condensation: The initial reaction between cyclohexanone and malononitrile to form the cyclohexylidenemalononitrile intermediate is a critical step.
-
Catalyst Choice: The choice and amount of base catalyst (e.g., piperidine, ammonium acetate) are crucial. Insufficient catalyst can lead to an incomplete reaction. Conversely, an overly strong base can promote side reactions. We recommend starting with catalytic amounts of a moderately basic amine like piperidine or morpholine.
-
Water Removal: This condensation reaction produces water, which can inhibit the reaction equilibrium. The use of a Dean-Stark apparatus or the addition of a dehydrating agent like molecular sieves can drive the reaction forward, significantly improving the yield of the intermediate.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in balancing the rate of the desired reaction against that of side reactions.
-
Too Low: Insufficient temperature can lead to a sluggish and incomplete reaction.
-
Too High: Excessive heat can promote the formation of dark, tarry polymerization byproducts and potentially the aromatization of the tetrahydroquinoline ring to the corresponding quinoline. A systematic temperature screen is advised to find the optimal balance for your specific setup.
-
-
Competing Side Reactions: Several side reactions can consume starting materials and intermediates, thereby reducing the yield of the desired product. These are discussed in more detail in the following questions.
Experimental Protocol: Optimizing the Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of piperidine (0.05-0.1 eq).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, allow the reaction to cool before proceeding with the subsequent steps of the main synthesis.
Question 2: The reaction mixture has turned a dark brown or black color, and I'm having difficulty purifying the product. What's happening?
Answer:
The formation of a dark, tarry reaction mixture is a common issue and typically indicates the occurrence of polymerization or the formation of complex, colored byproducts.
Probable Causes & Solutions:
-
Polymerization of Intermediates: The highly reactive cyclohexylidenemalononitrile intermediate can undergo base-catalyzed polymerization, especially at elevated temperatures.
-
Temperature Control: Carefully maintain the reaction temperature within the optimal range determined through screening. Avoid localized overheating by ensuring efficient stirring.
-
Controlled Reagent Addition: Adding the base catalyst portion-wise or via a syringe pump can help to control the reaction rate and minimize the concentration of reactive intermediates at any given time, thus reducing the likelihood of polymerization.
-
-
Oxidation to Quinolines: The tetrahydroquinoline product can be susceptible to oxidation to the corresponding aromatic quinoline, particularly at high temperatures and in the presence of air. These oxidized byproducts are often colored.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.
-
Purification: While prevention is ideal, these colored impurities can often be removed through column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Question 3: I've isolated a significant byproduct with a mass corresponding to a dimer of my desired product or an intermediate. How can I prevent this?
Answer:
Dimerization is a classic competing side reaction in syntheses involving activated nitriles, closely related to the Thorpe-Ziegler reaction.[2][3]
Probable Causes & Solutions:
-
Thorpe-Ziegler Dimerization: The cyclohexylidenemalononitrile intermediate can react with itself in a base-catalyzed dimerization process. This intermolecular reaction competes directly with the desired intramolecular cyclization that forms the tetrahydroquinoline ring.
-
Concentration Effects: Running the reaction at a lower concentration may favor the intramolecular cyclization over the intermolecular dimerization.
-
Base and Solvent Optimization: The choice of base and solvent can influence the relative rates of these competing pathways. A systematic screen of different bases (e.g., ammonium acetate, triethylamine) and solvents (e.g., ethanol, isopropanol, DMF) can help to identify conditions that favor the formation of the desired monomeric product.
-
-
Michael Addition Side Reaction: The enamine product can potentially act as a nucleophile and add to another molecule of the cyclohexylidenemalononitrile intermediate in a Michael-type addition, leading to dimeric structures.
-
Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants to avoid an excess of the reactive electrophilic intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of this compound?
A1: The synthesis is a multi-component reaction that proceeds through a domino sequence of reactions. The generally accepted mechanism involves:
-
Knoevenagel Condensation: A base-catalyzed condensation between cyclohexanone and malononitrile to form cyclohexylidenemalononitrile.
-
Michael Addition: The enamine, formed in situ from the reaction of the ammonium salt with cyclohexanone, acts as a nucleophile and adds to the electron-deficient double bond of the cyclohexylidenemalononitrile intermediate.
-
Intramolecular Cyclization (Thorpe-Ziegler type): The newly formed intermediate undergoes an intramolecular nucleophilic attack of the amino group onto one of the nitrile groups.[2]
-
Tautomerization: The resulting imine tautomerizes to the more stable enamine, yielding the final this compound product.
Q2: Can I use a pre-formed enamine of cyclohexanone in this reaction?
A2: Yes, using a pre-formed enamine, such as cyclohexanone morpholine enamine, is a valid strategy. This can sometimes offer better control over the reaction and may reduce the formation of side products arising from the in-situ generation of the enamine. The reaction would then proceed via the Michael addition of the enamine to cyclohexylidenemalononitrile, followed by cyclization and elimination of the morpholine.
Q3: What are the best analytical techniques to monitor the reaction progress and characterize the final product and byproducts?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the consumption of starting materials and the formation of the product in real-time.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and for identifying any isolated byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown byproducts, providing clues to their structures.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amino (-NH₂) and nitrile (-C≡N) groups in the final product.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthetic route and a common side reaction pathway.
Caption: Main synthetic pathway to the target compound.
Caption: A logical workflow for troubleshooting low product yield.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Temperature | 50-80 °C (Solvent Dependent) | Balances reaction rate against byproduct formation. |
| Catalyst Loading | 0.05-0.2 equivalents | Sufficient for catalysis without promoting excessive side reactions. |
| Reaction Time | 4-12 hours | Typically sufficient for completion; monitor by TLC/HPLC. |
References
-
Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Bentham Science Publishers. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. ResearchGate. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]
-
Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. [Link]
-
Progress in the Chemistry of Tetrahydroquinolines. ACS Publications. [Link]
-
Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. PubMed Central. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
-
Multicomponent reactions with dihydroazines: efficient synthesis of a diverse set of pyrido-fused tetrahydroquinolines. PubMed. [Link]
-
synthesis of quinoline derivatives and its applications. SlideShare. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science. [Link]
-
Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing. [Link]
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Optimizing reaction conditions for high-yield synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Technical Support Center: High-Yield Synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
This guide serves as a dedicated resource for researchers and chemists engaged in the synthesis of this compound. As a key intermediate in medicinal chemistry, optimizing its synthesis for high yield and purity is critical.[1] This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established chemical principles.
Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a one-pot, multi-component reaction involving cyclohexanone, malononitrile, and an ammonia source, commonly ammonium acetate.[2][3] This transformation is a variation of well-known heterocyclic chemistry reactions that proceed through a cascade of condensation and cyclization steps.
The generally accepted mechanism involves an initial base-catalyzed Knoevenagel condensation between cyclohexanone and malononitrile to form an α,β-unsaturated dinitrile intermediate (cyclohexylidene-malononitrile).[4] This is followed by a Michael addition of an enamine (formed from cyclohexanone and ammonia), leading to a complex intermediate that subsequently undergoes intramolecular cyclization and tautomerization to yield the stable aromatic tetrahydroquinoline product.
Caption: Plausible reaction mechanism for the synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A low yield is a frequent challenge stemming from several potential issues.[5] A systematic approach is crucial for diagnosis.
-
Reagent Quality and Stoichiometry:
-
Cyclohexanone: Ensure it is free from significant amounts of cyclohexanol or acidic impurities. Distillation may be necessary for older stock.
-
Malononitrile: This reagent can degrade over time. Use a fresh, high-purity source.
-
Ammonium Acetate: Acts as both the ammonia source and a catalyst.[2][3] It can be hygroscopic; ensure it is dry. Using an excess of ammonium acetate is common to drive the reaction forward.[2]
-
-
Catalyst Choice and Concentration:
-
Reaction Conditions:
-
Temperature: The reaction is highly sensitive to temperature.[5] Insufficient heat will lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can cause degradation of starting materials or the product, leading to tar formation.[7] Refluxing in a solvent like ethanol is a common and effective condition.[2][8]
-
Stirring: Inefficient stirring can create local hot spots or concentration gradients, leading to increased side product formation and lower yields. Ensure vigorous and consistent stirring throughout the reaction.
-
Q2: The reaction mixture is turning dark brown or forming an intractable tar. How can I prevent this?
Dark coloration or tar formation is a clear sign of product/reagent degradation or polymerization side reactions.[7]
-
Primary Cause: This is almost always due to excessive heat.[7] The target molecule and intermediates have limited thermal stability.
-
Solutions:
-
Precise Temperature Control: Use a temperature-controlled oil bath and a reflux condenser rather than a heating mantle set to an arbitrary power level. Maintain a gentle, consistent reflux.
-
Monitor Reaction Time: Do not leave the reaction to reflux for an excessive period after it has reached completion. Monitor progress using Thin-Layer Chromatography (TLC) and begin workup procedures promptly upon consumption of the limiting reagent.[4]
-
Purity of Starting Materials: Impurities can catalyze polymerization pathways.[7] Ensure high-purity reagents are used.
-
Q3: I'm observing significant amounts of side products by TLC/NMR. What are they and how can I minimize them?
The most common side reaction is the self-condensation of cyclohexanone, which is a competing aldol reaction.[9]
-
Mechanism of Side Reaction: Under basic conditions, cyclohexanone can enolize and attack another molecule of cyclohexanone, leading to the formation of aldol adducts and their dehydration products. This competes directly with the desired Knoevenagel condensation with malononitrile.
-
Minimization Strategies:
-
Control Basicity: Avoid overly strong bases if possible. The relatively mild conditions provided by ammonium acetate often strike a good balance.[2][3]
-
Order of Addition: While this is a one-pot reaction, ensuring all components are well-mixed before heating can sometimes favor the desired multi-component pathway over the self-condensation pathway.
-
Temperature Management: As with tar formation, lower reaction temperatures can increase selectivity and minimize unwanted side reactions.[5]
-
Q4: I'm having difficulty purifying the final product. What are the best practices?
Purification can be challenging if the reaction has produced significant impurities.
-
Primary Purification Method: Recrystallization:
-
Ethanol is an excellent solvent for recrystallizing the product.[10] The crude solid is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly.
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil, try adding slightly more hot solvent or reheating the mixture to ensure complete dissolution before cooling. Slow cooling is critical.
-
No Crystals Form: If no crystals appear upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.
-
-
-
Alternative Method: Column Chromatography:
-
If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.[4] A silica gel column with a solvent system like ethyl acetate/hexane is typically effective. The polarity can be adjusted based on TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and solvent system?
For this specific transformation, the combination of ammonium acetate as the catalyst and absolute ethanol as the solvent is well-documented and provides good yields.[2] Ethanol is favored because it has good solubility for the reactants and the product at reflux temperature, while allowing the product to crystallize upon cooling.[8]
Q2: What is the ideal reaction temperature and time?
The ideal temperature is the reflux temperature of absolute ethanol (approx. 78 °C). The reaction time typically ranges from 3 to 5 hours.[2] It is essential to monitor the reaction by TLC to determine the optimal endpoint, as prolonged heating can be detrimental.[4]
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective method.[5]
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.
-
Procedure: Spot the starting materials (cyclohexanone and malononitrile) and the reaction mixture on a TLC plate. The disappearance of the limiting reagent (usually malononitrile) and the appearance of a new, typically more polar, product spot indicates reaction progress.
Q4: Can this reaction be scaled up? What are the key considerations?
Yes, this reaction can be scaled up. Key considerations include:
-
Heat Management: The reaction is exothermic. For larger scales, ensure efficient heat dissipation to prevent runaway reactions and tar formation. A mechanical stirrer and a properly sized reaction vessel are essential.
-
Reagent Addition: For very large scales, controlled addition of one of the reagents might be necessary to manage the initial exotherm.
-
Workup and Isolation: Filtering and washing large quantities of solid product requires appropriate equipment. Ensure the filtration setup can handle the volume.
Optimized Experimental Protocol
This protocol is a reliable starting point for achieving a high yield of the target compound.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.98 g, 10 mmol), malononitrile (0.66 g, 10 mmol), a molar excess of ammonium acetate (e.g., 6.16 g, 80 mmol), and absolute ethanol (30 mL).[2]
-
Heat the mixture to reflux using a pre-heated oil bath with vigorous stirring.
-
Maintain the reflux for 3-5 hours, monitoring the reaction's progress periodically by TLC.[2]
-
Once the reaction is complete (indicated by the consumption of malononitrile), remove the heat source and allow the mixture to cool to room temperature. A solid product should precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any remaining ammonium acetate, followed by a small amount of cold ethanol to remove soluble impurities.
-
For further purification, recrystallize the crude product from hot absolute ethanol.[2]
-
Dry the purified white or off-white solid product under vacuum to obtain this compound.
Data Summary: Influence of Reaction Parameters
The following table summarizes the general effects of key parameters on the reaction outcome.
| Parameter | Sub-Optimal Condition | Optimized Condition | Consequence of Sub-Optimal Condition |
| Temperature | < 70 °C or > 90 °C | Reflux in Ethanol (~78 °C) | Incomplete reaction; Tar formation and low yield[5][7] |
| Catalyst | Strong base (e.g., NaOEt) | Ammonium Acetate | Increased rate of side reactions (aldol)[9] |
| Solvent | Aprotic (e.g., Toluene) | Protic (e.g., Ethanol) | Poor solubility of catalyst; Slower reaction rates[8] |
| Reaction Time | < 2 hours or > 8 hours | 3-5 hours (TLC monitored) | Incomplete reaction; Product degradation[2] |
References
- BenchChem. (2025). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. BenchChem.
- Bentham Science Publisher. (n.d.).
- ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction.
- Elkholy, Y. M., & Morsy, M. A. (2006).
- Benchchem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.
- Optimization of reaction conditions in the presence of c
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Molecules, 27(15), 4995.
- C.O., K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- BenchChem. (n.d.). This compound. BenchChem.
- Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules (Basel, Switzerland), 11(11), 890–903.
- BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis. BenchChem.
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- 2. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - ProQuest [proquest.com]
- 3. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Column Chromatography Purification of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This molecule, a valuable heterocyclic building block in medicinal chemistry and materials science, presents specific and often frustrating challenges during purification by standard silica gel column chromatography.[1][2][3] Its unique structure, featuring a basic amino group and a quinoline nitrogen, is the primary source of these difficulties.
This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting and optimizing the purification of this and structurally similar compounds. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
Section 1: Core Purification Challenges & FAQs
This section addresses the most frequently encountered issues in a direct question-and-answer format.
Question 1: Why is my compound showing severe streaking and tailing on both TLC and my column, leading to poor separation and mixed fractions?
Answer: This is the most common problem and is almost certainly caused by strong, undesirable secondary interactions between your basic compound and the acidic stationary phase.[4][5] Standard silica gel is covered in weakly acidic silanol groups (Si-OH). The basic nitrogen atoms in the 2-amino group and the tetrahydroquinoline ring can interact with these silanol groups via strong acid-base interactions. This causes a portion of your compound to "stick" to the silica and elute slowly, resulting in a characteristic tail or streak rather than a tight, symmetrical band.[5][6]
Question 2: My compound is not moving from the baseline (Rf = 0) on the TLC plate, even when I use highly polar solvent systems like 100% ethyl acetate or 5% methanol in dichloromethane. What's happening?
Answer: While this compound is polar, its immobility in strong eluents points to the same issue as tailing: an exceptionally strong, non-eluting interaction with the silica gel.[7] The compound adsorbs so strongly to the origin that the mobile phase cannot effectively displace it. In this scenario, simply increasing the polarity of the mobile phase is often ineffective and can even worsen the separation of other components.[7]
Question 3: I'm experiencing very low mass recovery after my column. Is my compound decomposing?
Answer: This is a strong possibility. The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.[7] If your compound remains on the column for an extended period due to strong binding, it has more time to degrade. The low recovery could be a combination of irreversible binding to the silica and on-column decomposition. A simple way to test for this is to spot your pure compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[7]
Question 4: How do I choose an appropriate starting solvent system for TLC analysis?
Answer: The goal of TLC is to find a solvent system that provides an Rf value between 0.25 and 0.35 for your target compound.[8] This range typically translates well to good separation on a column. For a compound of intermediate-to-high polarity like this, good starting points are mixtures of a non-polar and a polar solvent.[9]
| Starting Solvent System | Rationale |
| 30-50% Ethyl Acetate in Hexanes | A standard, versatile system for moderately polar compounds.[9] |
| 100% Dichloromethane (DCM) | A good starting point to assess polarity.[10] |
| 2-5% Methanol in DCM | For more polar compounds that don't move in ethyl acetate/hexanes.[9] |
Always start with a less polar system and gradually increase the proportion of the polar solvent until you achieve the desired Rf value.
Section 2: In-Depth Troubleshooting and Optimization Protocols
When basic troubleshooting is insufficient, a more systematic approach is required. The following guides provide detailed explanations and validated protocols to overcome the core challenges.
Guide 1: Mitigating Peak Tailing with Mobile Phase Modifiers
The most direct way to address the acid-base interaction is to neutralize the acidic silanol groups on the silica surface. This is achieved by adding a small amount of a competitive base to your mobile phase.
Mechanism of Action: The added base (e.g., triethylamine, TEA) is highly mobile and will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound. This allows your compound to elute based on polarity interactions alone, resulting in symmetrical peaks and improved separation.
Caption: Mechanism of peak tailing and its mitigation using a basic modifier.
Protocol 1: Column Chromatography with a Basic Modifier
This protocol outlines the standard procedure for purifying basic compounds on silica gel.
-
Solvent System Selection (TLC):
-
Prepare your chosen eluent (e.g., 40% Ethyl Acetate in Hexanes).
-
Add 0.5-1% triethylamine (TEA) or 0.5-1% of a 10% ammonium hydroxide in methanol solution to the eluent.[5][6][7]
-
Run a TLC plate using the modified solvent system. You should observe a significant improvement in spot shape (less tailing) and a slightly higher Rf value. Adjust the solvent polarity to return the Rf to the 0.25-0.35 range.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your modified mobile phase.
-
Pack the column as you normally would, ensuring no cracks or air bubbles.
-
Equilibrate the packed column by running 2-3 column volumes of the modified mobile phase through it before loading your sample. This ensures the entire stationary phase is deactivated.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the modified mobile phase or a slightly more polar solvent like DCM.
-
If solubility is an issue, proceed to the Dry Loading Technique (Protocol 2) .
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Elute the column with the modified mobile phase. You may use isocratic (constant solvent composition) or gradient elution.
-
Collect fractions and analyze them by TLC (using the modified eluent) to identify the pure product.
-
-
Work-up:
-
Combine the pure fractions.
-
Crucially, the triethylamine must be removed. It is volatile and can often be removed by rotary evaporation. For less volatile amines or residual amounts, an acidic wash (e.g., with dilute HCl) of the combined organic fractions may be necessary, followed by re-extraction of the product after basifying the aqueous layer.
-
Guide 2: Purification Strategy Decision Workflow
Sometimes, modifying the mobile phase is not enough. The following workflow will help you decide on the best overall strategy, including when to abandon silica gel entirely.
Caption: Decision workflow for selecting the appropriate purification strategy.
Protocol 2: Dry Loading Technique for Poorly Soluble Samples
This technique is invaluable when your compound does not dissolve well in the chosen eluent, preventing streaking from the point of loading.[4]
-
Sample Adsorption:
-
In a round-bottom flask, dissolve your crude product (e.g., 100 mg) in a suitable solvent in which it is highly soluble (e.g., Dichloromethane or Methanol).
-
Add a small amount of silica gel (typically 5-10 times the mass of your crude product, e.g., 500-1000 mg) to the flask.
-
Swirl the flask to create a uniform slurry.
-
-
Solvent Removal:
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a fine, free-flowing powder. This is your crude product adsorbed onto silica. If it remains oily, add more silica and repeat.[4]
-
-
Column Loading:
-
Pack your column with the chosen stationary phase and eluent as usual.
-
Carefully add the dry, product-adsorbed silica powder to the top of the packed column, forming a thin, uniform layer.
-
Gently add a protective layer of sand on top of the sample layer.
-
-
Elution:
-
Proceed with the elution as you would for a wet-loaded column. The compound will desorb from the dry-loaded silica into the mobile phase and begin its separation journey down the column.
-
Section 3: Alternative Stationary Phases
If your compound is particularly sensitive or basic, an alternative stationary phase may be the best solution.
| Stationary Phase | When to Use | Advantages | Considerations |
| Alumina (Neutral or Basic) | For strongly basic compounds that show tailing or decomposition even with modified silica.[5][11] | Eliminates acidic interaction sites. Basic alumina is particularly good for amine purification. | Elution patterns can differ significantly from silica; new solvent system screening on alumina TLC plates is required. |
| Reverse-Phase Silica (C18) | For highly polar compounds that are difficult to elute from normal-phase media.[11] | Uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Excellent for polar molecules. | Requires different solvent systems. May be more expensive. |
| Florisil® or Cellulose | For compounds that are exceptionally sensitive to either silica or alumina.[5] | Very mild stationary phases. | Less common, may have lower loading capacity. Requires specific method development. |
References
-
Hubert, J., et al. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 17, 2026, from [Link]
-
MicroSolv Technology Corporation. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved January 17, 2026, from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 17, 2026, from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved January 17, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2019). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Molecules, 24(15), 2824. Available at: [Link]
-
Chemistry For Everyone. (2024, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 17, 2026, from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved January 17, 2026, from [Link]
-
Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-42. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved January 17, 2026, from [Link]
-
Bentham Science. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Current Organic Chemistry. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 10. reddit.com [reddit.com]
- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Preventing byproduct formation in the Thorpe-Ziegler synthesis of tetrahydroquinolines
Welcome to the technical support center for the synthesis of tetrahydroquinolines via the Thorpe-Ziegler reaction. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful cyclization reaction and, most importantly, minimize the formation of unwanted byproducts. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Introduction: The Challenge of Selectivity
The Thorpe-Ziegler reaction is a robust method for intramolecular C-C bond formation, initiated by the base-catalyzed condensation of a dinitrile.[1][2] When applied to the synthesis of N-heterocycles like tetrahydroquinolines, the starting material is typically an N-substituted 2-(cyanomethyl)aniline derivative. The reaction proceeds through a cyclic enaminonitrile intermediate. While elegant, this transformation is sensitive to reaction conditions, and even minor deviations can lead to a complex mixture of byproducts, complicating purification and reducing the yield of the desired tetrahydroquinoline.
This guide will address the most common challenges encountered during this synthesis, providing both preventative strategies and troubleshooting solutions.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section is formatted to address specific experimental issues. Each problem is followed by a diagnosis of probable causes and a detailed, step-by-step solution.
Issue 1: Low Yield of Desired Product with a Complex Mixture of Byproducts
Question: My reaction has a low yield of the target tetrahydroquinoline, and the crude TLC/LC-MS shows multiple spots, some at a much higher molecular weight than my starting material. What is happening and how can I fix it?
Probable Cause: This is a classic sign of intermolecular condensation competing with the desired intramolecular cyclization. At high concentrations, the deprotonated carbanion of one dinitrile molecule can react with the nitrile group of a second molecule before it has a chance to cyclize. This leads to dimers, trimers, and eventually, polymeric material.
Solution: The key to favoring intramolecular cyclization is to maintain the reacting dinitrile at a very low concentration throughout the reaction. This is achieved by employing the high-dilution principle .[2]
Experimental Protocol: Implementing High-Dilution Conditions
-
Setup: Assemble your reaction apparatus with a reflux condenser under an inert atmosphere (e.g., dry nitrogen or argon). In a separate, oven-dried flask, prepare a solution of your dinitrile precursor in a dry, aprotic solvent (e.g., THF, toluene). This will be your "addition flask."
-
Slow Addition: The reaction flask should initially contain only the solvent and the strong, non-nucleophilic base (e.g., NaH, LHMDS). Heat the reaction flask to the desired temperature.
-
Syringe Pump: Use a syringe pump to add the solution of the dinitrile from the addition flask to the reaction flask at a very slow, controlled rate over several hours. A typical addition rate might be 0.5-2 mL/hour.
-
Monitoring: The reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting material.
-
Rationale: By adding the dinitrile slowly, you ensure that at any given moment, the concentration of the unreacted precursor is extremely low. This dramatically increases the probability of an intramolecular reaction over an intermolecular one.
Issue 2: Significant Formation of an Aromatic Byproduct
Question: I am getting a significant amount of the corresponding quinoline, not the tetrahydroquinoline I want. How do I prevent this aromatization?
Probable Cause: The initial product of the Thorpe-Ziegler cyclization is a cyclic enamine, which is an intermediate in the formation of the tetrahydroquinoline. This enamine, and the final tetrahydroquinoline product itself, can be susceptible to oxidation, leading to the formation of the more thermodynamically stable aromatic quinoline.[3] This can be exacerbated by the presence of atmospheric oxygen or other oxidizing agents.
Solution: Preventing aromatization requires careful control of the reaction atmosphere and quenching conditions.
Experimental Protocol: Preventing Oxidation
-
Inert Atmosphere: It is crucial to conduct the entire reaction, from setup to quenching, under a strictly inert atmosphere. Use high-purity nitrogen or argon and ensure all glassware is properly dried.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 30-60 minutes prior to use or by freeze-pump-thaw cycles.
-
Careful Quenching: When the reaction is complete, cool the mixture to 0 °C before quenching. Quench the reaction with a non-oxidizing acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), also previously degassed. Avoid strong oxidizing acids.
-
Work-up: During the work-up, minimize the exposure of the product to air. If possible, use degassed water and solvents for extraction and washing steps.
Issue 3: Reaction Stalls or Fails to Initiate
Question: My starting material is not being consumed, even after a prolonged reaction time. What could be the issue?
Probable Cause: The most likely culprits are an insufficiently strong base, inactive base, or the presence of protic impurities that are quenching the base. The α-protons of the nitrile are not sufficiently acidic to be deprotonated by weaker bases, and any water or alcohol present will react with a strong base before the dinitrile.
Solution: The choice and handling of the base are critical for success.
Parameter Optimization Table: Base and Solvent Selection
| Base | Solvent | pKa (Conjugate Acid) | Comments |
| Sodium Hydride (NaH) | THF, Toluene | ~36 | A common and effective choice. Use a fresh bottle or wash the NaH with dry hexanes to remove any passivating layer of NaOH. |
| LHMDS | THF | ~36 | A very strong, non-nucleophilic base. Often provides cleaner reactions. Can be purchased as a solution or prepared in situ. |
| Sodium Amide (NaNH₂) | Liquid Ammonia | ~38 | Very powerful, but requires specialized low-temperature conditions. |
| Potassium tert-butoxide | t-BuOH, THF | ~19 | Generally not strong enough for this reaction and can lead to side reactions if used in a protic solvent. |
Experimental Protocol: Ensuring an Anhydrous, Basic Environment
-
Dry Glassware: Ensure all glassware is rigorously dried in an oven ( >120 °C) for several hours and cooled under a stream of inert gas.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Base Quality: Use a fresh, high-quality strong base. If using NaH, it is good practice to wash the mineral oil dispersion with dry hexanes, decant the hexanes, and dry the NaH powder under a stream of nitrogen before use.
-
Temperature: Ensure the reaction temperature is appropriate for the chosen base and solvent. Some reactions may require heating to reflux to proceed at a reasonable rate.
Frequently Asked Questions (FAQs)
Q1: What is the ideal precursor for synthesizing a simple tetrahydroquinoline via the Thorpe-Ziegler reaction?
A1: The ideal precursor is a dinitrile of the general structure N-(2-cyanobenzyl)aminoacetonitrile or a homolog thereof. The key features are an aniline nitrogen, a cyanomethyl group on the aromatic ring, and another cyano group attached to the nitrogen via a carbon linker.
Q2: Can I use a weaker base like an alkoxide?
A2: It is generally not recommended. The pKa of the α-protons of the nitrile is relatively high, and a very strong base like NaH or LHMDS is required for efficient deprotonation. Using a weaker base will likely result in a stalled or very slow reaction.
Q3: My product seems to be hydrolyzing during work-up. What can I do?
A3: The enamine intermediate and the nitrile groups can be sensitive to hydrolysis, especially under acidic conditions. If you suspect hydrolysis is an issue, use a milder quenching agent like saturated NH₄Cl solution instead of stronger acids. Also, minimize the time the product is in contact with aqueous layers during extraction.
Q4: Is there an optimal temperature for this reaction?
A4: The optimal temperature is substrate-dependent and should be determined empirically. Generally, reactions with NaH in THF or toluene are run at temperatures ranging from room temperature to reflux. Start with milder conditions and gradually increase the temperature if the reaction is not proceeding.
Visualizing the Reaction and Byproduct Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired reaction and the major competing side reactions.
Sources
Technical Support Center: Navigating Tetrahydroquinoline Instability on Acidic Silica Gel
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide for addressing the chromatographic challenges associated with tetrahydroquinolines. This technical support center is designed to provide you, a senior application scientist, with in-depth, field-proven insights and actionable protocols to diagnose and overcome compound instability on acidic silica gel.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my tetrahydroquinoline degrading on a standard silica gel column?
Tetrahydroquinolines are nitrogen-containing heterocycles that are often basic in nature. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[1][2] These acidic sites can interact strongly with the basic nitrogen of your tetrahydroquinoline, leading to several undesirable outcomes:
-
Irreversible Adsorption: The strong acid-base interaction can cause your compound to permanently "stick" to the column, resulting in low or no recovery.[3]
-
Catalytic Degradation: The acidic surface can catalyze degradation reactions, such as oxidation (aromatization) to the corresponding quinoline derivative.[4][5]
-
Streaking and Tailing: Even if the compound doesn't fully degrade, the strong interaction leads to poor peak shapes, making separation from impurities difficult.[6][7]
Q2: I see a new, more polar spot on my TLC plate after letting it sit for a while. What is happening?
This is a classic sign of on-plate degradation. The acidic silica on the TLC plate is likely oxidizing your tetrahydroquinoline to a more polar byproduct, such as a quinoline or an N-oxide. To confirm this, you can perform a 2D TLC stability test.[8][9]
Q3: My compound seemed stable on the TLC plate, but I lost most of it on the column. Why the discrepancy?
The residence time of your compound on a column is significantly longer than on a TLC plate. This extended exposure to the acidic stationary phase provides more opportunity for slow-degrading compounds to react, leading to significant sample loss during column chromatography that might not be apparent from a quick TLC run.[8]
Q4: What are the most common degradation pathways for tetrahydroquinolines on silica?
The primary degradation pathway is oxidation . The electron-rich nature of the tetrahydroquinoline ring system makes it susceptible to oxidation, a process that can be accelerated by the acidic and potentially metal-ion-contaminated surface of silica gel. This typically results in aromatization to the more stable quinoline aromatic system.
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and solving instability issues.
Workflow for Diagnosing and Solving Low Compound Recovery
The following diagram outlines a logical workflow for troubleshooting poor recovery or degradation of tetrahydroquinolines during silica gel chromatography.
Caption: Troubleshooting workflow for tetrahydroquinoline purification.
Problem 1: Severe Streaking or Tailing on TLC and Column
-
Underlying Cause: This is a direct result of the strong interaction between the basic amine of your tetrahydroquinoline and the acidic silanol groups on the silica surface.[6] This causes a non-uniform elution front.
-
Solution: Mobile Phase Modification. The most direct solution is to add a small amount of a basic modifier to your mobile phase. This additive competes with your compound for the acidic sites on the silica, effectively "masking" them and allowing for a much sharper elution profile.
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is highly effective.[6][10][11]
-
Alternative: For highly polar systems (e.g., DCM/Methanol), a solution of ammonia in methanol (e.g., 7N) can be used as the polar component, typically making up 1-10% of the total mobile phase.[3][12]
-
Problem 2: Low or Zero Recovery from the Column
-
Underlying Cause: Your compound is either irreversibly binding to the silica or completely degrading upon prolonged contact.
-
Solution Strategy 1: Silica Gel Passivation. Before running your column, you can neutralize the acidic sites. This process, often called deactivation, makes the silica surface more inert towards your acid-sensitive compound.[2][10]
-
Method: Prepare your silica slurry in a solvent system containing 1-2% triethylamine. Pack the column with this slurry and then flush it with one to two column volumes of the same amine-modified solvent.[10] This pre-treatment ensures the entire stationary phase is neutralized before your compound is loaded. You can then proceed with the purification using a mobile phase that may or may not contain the amine modifier.
-
-
Solution Strategy 2: Switch to an Alternative Stationary Phase. If passivation is insufficient, the best course of action is to avoid acidic silica altogether.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for the purification of basic compounds like amines.[2][6][13] It is available in neutral and basic grades, both of which are far more suitable for tetrahydroquinolines than silica.
-
Reversed-Phase Silica (C18): For polar tetrahydroquinolines, reversed-phase chromatography, where the stationary phase is non-polar, can be an effective option.[6][7]
-
Data Summary: Choosing Your Stationary Phase
| Stationary Phase | Acidity | Best For | Considerations |
| Standard Silica Gel | Acidic (pKa ~4.5) | Non-basic, acid-stable compounds | High risk of degradation and poor recovery for tetrahydroquinolines.[2] |
| Amine-Treated Silica | Neutralized | Acid-sensitive basic compounds | Requires pre-treatment or addition of a modifier to the mobile phase.[3][10] |
| Neutral Alumina | Neutral | Basic and neutral compounds | Can have different selectivity compared to silica.[6][13] |
| Basic Alumina | Basic | Strongly basic compounds (amines) | Excellent for preventing degradation of basic heterocycles.[2][13] |
| Reversed-Phase (C18) | Neutral | Polar to moderately non-polar compounds | Requires aqueous mobile phases; elution order is reversed (polar elutes first).[6] |
Section 3: Validated Experimental Protocols
Protocol 1: Stability Assessment with 2D Thin-Layer Chromatography
This protocol is essential for quickly determining if your compound is unstable on silica gel.
-
Spotting: Dissolve your crude sample in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary spotter, apply a small, concentrated spot to one corner of a TLC plate, approximately 1 cm from the edges.
-
First Development: Place the plate in a developing chamber with your chosen eluent system. Allow the solvent to run to the top.
-
Drying: Remove the plate and allow it to air dry completely for 15-20 minutes. This extended time on the silica surface is crucial for observing potential degradation.
-
Second Development: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.
-
Visualization & Analysis: Visualize the plate under UV light and/or with a stain.
Protocol 2: Column Passivation with Triethylamine (TEA)
Use this protocol for purifying acid-sensitive tetrahydroquinolines on silica gel.
-
Solvent Preparation: Prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Create a separate "passivation solvent" by adding 1-2% triethylamine to this mobile phase.
-
Slurry Preparation: In a beaker, add your required amount of silica gel. Pour the passivation solvent over the silica to create a uniform slurry.
-
Column Packing: Pack your column with the slurry as you normally would.
-
Equilibration/Flushing: Once packed, run at least two column volumes of the passivation solvent through the column to ensure all acidic sites are neutralized.[10]
-
Sample Loading: Dissolve your compound in a minimal amount of your mobile phase (without TEA if desired, though keeping it in is often beneficial) and load it onto the column.
-
Elution: Run the column using your standard mobile phase. The addition of 0.5-1% TEA throughout the run is recommended to maintain neutrality and ensure sharp peaks.[3][6]
Protocol 3: Small-Scale "Silica Plug" Test for Recovery
Before committing to a large-scale column, this quick test can predict potential recovery issues.
-
Prepare a Plug: Place a small cotton ball in a Pasteur pipette and add about 2-3 cm of silica gel, tapping to pack.
-
Load Sample: Dissolve a small, known amount of your crude material and load it onto the top of the silica plug.
-
Elute: Elute the plug with your chosen mobile phase, collecting the eluent. Continue flushing with a more polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol/DCM) to ensure all possible products are washed through.
-
Analyze: Concentrate the collected eluent and analyze by TLC or LCMS. Compare the recovered material to the starting material. Significant loss indicates irreversible adsorption or degradation.
Section 4: Understanding the Chemistry: Degradation Pathways
The primary instability of a 1,2,3,4-tetrahydroquinoline on acidic silica arises from its susceptibility to oxidation, leading to aromatization.
Caption: Simplified pathway for tetrahydroquinoline degradation on silica.
The acidic silanol groups on the silica surface can protonate the basic nitrogen atom of the tetrahydroquinoline. This interaction, coupled with the presence of oxygen and potential trace metal impurities on the silica, facilitates the removal of hydrogen atoms, leading to the formation of the thermodynamically stable aromatic quinoline ring system.[4][5][14]
References
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Silanol. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]
-
Are there alternatives for silica for column chromatography? (2025). ResearchGate. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit. [Link]
-
Alternatives to silica gel or alternative method of purification? (2017). Reddit. [Link]
-
Deactivating Silica Gel with Triethylamine. (2015). Reddit. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. [Link]
-
Troubleshooting Guide. (n.d.). Restek. [Link]
-
Oxidative aromatization of novel tetrahydrochromeno[4,3-b]quinolines using silica sulfuric acid/NaNO2. (2014). Arabian Journal of Chemistry. [Link]
-
When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Degradation during Mixing of Silica-Reinforced Natural Rubber Compounds. (2024). MDPI. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016). Reddit. [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (n.d.). MDPI. [Link]
-
How can i isolate polar basic compound with silica gel column chromatography? (2018). ResearchGate. [Link]
-
(PDF) Elucidating Degradation Phenomena During Mixing of Silica‐Natural Rubber Compounds: The Interplay of Viscoelastic Behavior and Silane Microstructures. (2025). ResearchGate. [Link]
-
Molecular Simulation Study of Water–Rock Interfaces During Supercritical CO 2 Sequestration. (n.d.). MDPI. [Link]
-
Silanol – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Surface Reconstruction for Selective Oxidation of Tetrahydroisoquinoline. (2024). ResearchGate. [Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI. [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. [Link]
-
Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Thermodynamics of tetrahydroquinoline oxidation. (n.d.). ResearchGate. [Link]
-
Thin Layer Chromatography. (n.d.). University of California, Los Angeles. [Link]
-
Degradation of methylene blue with cu(ii)-quinoline complex immobilized on silica support as a. (n.d.). [Link]
-
Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Progress in the Chemistry of Tetrahydroquinolines. (2019). Chemical Reviews. [Link]
-
Tetrahydroquinoline. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]
-
(PDF) Description of the acid–base equilibria on the 8-hydroxyquinoline-modified silica surface using surface complexation theory. (2022). ResearchGate. [Link]
-
Understanding the stability behavior of colloidal silica in different alkali environments. (n.d.). ResearchGate. [Link]
-
Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
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- 14. researchgate.net [researchgate.net]
How to avoid tailing of basic quinoline compounds on TLC plates.
Topic: Troubleshooting Tailing of Basic Quinoline Compounds on Thin-Layer Chromatography (TLC) Plates
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of chromatographic separation. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome the common challenge of tailing with basic quinoline compounds on TLC plates, ensuring sharp, reliable, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why do my quinoline compounds show significant tailing or streaking on a standard silica gel TLC plate?
Answer: This is the most prevalent issue encountered with nitrogen-containing heterocyclic compounds like quinolines.[1] The root cause lies in a fundamental acid-base interaction between your basic analyte and the stationary phase.
-
Analyte Basicity: The nitrogen atom in the quinoline ring is basic, meaning it can readily accept a proton.
-
Stationary Phase Acidity: Standard silica gel (SiO₂) is a highly polar stationary phase whose surface is covered with silanol groups (Si-OH).[2][3] These silanol groups are weakly acidic and can act as proton donors.[4][5]
This strong interaction between the basic quinoline and the acidic silanol groups leads to a portion of the analyte binding very strongly, or even irreversibly, to the stationary phase at the application point.[1][6] As the mobile phase moves up the plate, the analyte that does move is in a continuous, slow equilibrium of binding and unbinding from these active sites, resulting in a "tail" or streak rather than a compact, circular spot.[7][8]
Q2: What is the fastest and most common way to fix this tailing issue?
Answer: The most effective and widely adopted solution is to add a small quantity of a basic modifier to your mobile phase (eluent).[1][9] This additive acts as a competitive base, neutralizing the acidic silanol sites on the silica gel surface.[10][11] By "masking" or "deactivating" these sites, the additive prevents your quinoline compound from interacting strongly with them, allowing it to travel up the plate with the mobile phase and form a well-defined spot.[12]
The two most common basic modifiers are:
-
Triethylamine (TEA or NEt₃): Typically added at a concentration of 0.1% to 2.0% (v/v) to the mobile phase.[1][13]
-
Ammonia (NH₃): Often used as a 1-10% solution of ammonium hydroxide (NH₄OH) in methanol, which is then used as a component (e.g., 1-10%) in the final mobile phase mixture.[1][14]
Q3: When should I choose triethylamine (TEA) versus ammonia as a modifier?
Answer: Both are excellent choices, and the selection can depend on the specific compound, the solvent system, and laboratory preference.
-
Triethylamine (TEA) is highly effective and very common. Its volatility is similar to many organic solvents, making it easy to remove from the plate after development. It is often the first choice for moderately basic compounds in standard solvent systems like ethyl acetate/hexanes.[4][9][10]
-
Ammonia is a stronger base and can be more effective for highly basic compounds that still show tailing even with TEA.[4][6] It is typically introduced as a solution in methanol, which also makes it suitable for more polar mobile phases (e.g., dichloromethane/methanol).[15]
Q4: Can I solve tailing without modifying the mobile phase?
Answer: Yes, while mobile phase modification is the most common approach, alternative strategies exist:
-
Reduce Sample Concentration: Overloading the TLC plate is a frequent cause of tailing for all compounds, not just basics.[4][7] The active silanol sites become saturated, leading to poor spot shape. Always aim for the smallest detectable spot size (typically 1-2 mm in diameter at the origin).[1]
-
Change the Stationary Phase: If tailing persists, the interaction may be too strong for simple mobile phase modification. In this case, switching to a different type of TLC plate is a powerful solution.[4][16]
-
Alumina (Al₂O₃) Plates: Alumina is a basic stationary phase and therefore does not have the acidic sites that cause tailing with basic compounds.[4]
-
Reversed-Phase (C18) Plates: Here, the stationary phase is non-polar (hydrocarbon chains), and the mobile phase is polar (e.g., water/acetonitrile).[17][18] The separation mechanism is based on partitioning rather than adsorption, which eliminates the problematic silanol interactions.[19]
-
Troubleshooting Guide: From Tailing to Tight Spots
This guide provides a systematic approach to diagnosing and resolving tailing issues with quinoline compounds.
| Problem | Primary Cause | Recommended Solution(s) | Scientific Rationale |
| Elongated, comet-like spot (Tailing) | Strong acid-base interaction between basic analyte and acidic silica gel.[1][4] | 1. Add Basic Modifier: Incorporate 0.5-1.0% triethylamine (TEA) or 1-2% of a 10% ammonia in methanol solution into the mobile phase.[1][9][14] 2. Reduce Concentration: Dilute the spotting solution significantly. | The basic modifier neutralizes the acidic Si-OH groups on the stationary phase, preventing strong analyte binding.[10][11] Reducing concentration prevents overloading of the active sites. |
| Tailing persists even with TEA | The quinoline compound is highly basic or the mobile phase is not optimal. | 1. Increase Modifier Strength: Switch from TEA to an ammonia/methanol system. 2. Change Stationary Phase: Use an alumina (basic) or a C18 reversed-phase TLC plate.[4][17] | Ammonia is a stronger base than TEA. Changing the stationary phase eliminates the acidic silica surface entirely, changing the separation mechanism.[19] |
| Spot streaks from the baseline to the solvent front | Sample is too concentrated (overloaded).[6][9] | 1. Dilute Sample: Prepare a 10-fold or 100-fold dilution of the sample and re-spot. 2. Use a Microcapillary: Apply a very small, concentrated spot (1-2 mm diameter).[1] | Overloading saturates the stationary phase, causing the compound to dissolve poorly and streak as the mobile phase passes. |
| Compound streaks and also appears unstable (multiple faint spots in the tail) | The compound may be decomposing on the acidic silica gel.[4][16] | 1. Deactivate Plate: Add TEA or ammonia to the mobile phase immediately. 2. Change Stationary Phase: Switch to a less reactive plate like alumina, diol, or C18 reversed-phase.[4][16][17] | The acidic surface of silica can catalyze the degradation of sensitive compounds.[20] A less acidic or non-polar stationary phase minimizes this reactivity. |
Visualizing the Mechanism of Action
To better understand the chromatography, it is crucial to visualize the interactions at the molecular level. The following diagrams illustrate the cause of tailing and the corrective mechanism of a basic additive.
Caption: Mechanism of quinoline tailing on a silica TLC plate.
Caption: How a basic additive (TEA) prevents tailing.
Experimental Protocols
Protocol 1: Standard Mobile Phase Preparation with Triethylamine (TEA)
This protocol describes the preparation of a standard mobile phase for the analysis of moderately polar quinoline compounds, modified to prevent tailing.
Objective: To prepare a 94.5:5:0.5 (v/v/v) Hexane:Ethyl Acetate:Triethylamine mobile phase.
Materials:
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Triethylamine (NEt₃)
-
Graduated cylinders (100 mL and 10 mL)
-
Glass bottle or TLC chamber with a lid
Procedure:
-
In a clean, dry 100 mL graduated cylinder, measure 94.5 mL of hexane.
-
Add 5.0 mL of ethyl acetate to the same graduated cylinder.
-
Using a 1 mL pipette or a small graduated cylinder, add 0.5 mL of triethylamine to the solvent mixture.
-
Transfer the final mixture to your TLC developing chamber.
-
Swirl the chamber gently to ensure the solution is homogeneous.
-
Place a piece of filter paper inside the chamber to aid in solvent vapor saturation and cover with the lid.
-
Allow the chamber to equilibrate for at least 5-10 minutes before inserting your TLC plate.[1]
Protocol 2: Preparing a Dichloromethane/Methanol/Ammonia Mobile Phase
This protocol is for more polar or highly basic quinoline compounds that require a stronger mobile phase and basic modifier.
Objective: To prepare a 95:5 mixture of Dichloromethane and (10% NH₄OH in Methanol).
Materials:
-
Dichloromethane (DCM, HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Hydroxide (NH₄OH, ~25-30% solution)
-
Graduated cylinders (100 mL and 10 mL)
-
Two glass bottles with caps
Procedure:
-
Prepare the Ammonia/Methanol Stock Solution:
-
In a well-ventilated fume hood, carefully measure 9 mL of methanol into a 10 mL graduated cylinder.
-
Add 1 mL of concentrated ammonium hydroxide solution to the methanol.
-
Cap the bottle, label it "10% NH₄OH in MeOH," and swirl gently to mix. This solution is your basic modifier stock.
-
-
Prepare the Final Mobile Phase:
-
Measure 95 mL of dichloromethane into a 100 mL graduated cylinder.
-
Add 5 mL of the prepared "10% NH₄OH in MeOH" stock solution.
-
Transfer this final ~95:5 mixture to your TLC developing chamber.
-
-
Equilibrate the Chamber:
-
As in Protocol 1, add filter paper to the chamber, cover it, and allow it to saturate for 5-10 minutes before use.
-
References
-
Silver, J. (2013). Tailing in TLC - can anyone help? ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Welch, C. J. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. Retrieved from [Link]
-
Petruncio, G. (2022). How do i stop tailing from happening on my HPTLC? ResearchGate. Retrieved from [Link]
-
Poole, C. F. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]
-
Kaur Mankoo, R. (2019). How can I avoid tailing in TLC of the given starting material? ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Substandard_Senpai. (2021). Why does tailing happen in TLC? Reddit. Retrieved from [Link]
-
Science.gov. (n.d.). reversed-phase thin-layer chromatography: Topics by Science.gov. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Chromatography Forum. (2004). About Mobile Phase with Triethylamine. Retrieved from [Link]
-
Pyka, A., & Bober, K. (2013). Detection Progress of Selected Drugs in TLC. PMC - NIH. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Journal of Chemical Education. (1984). Reverse-phase thin-layer chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Marathe, S. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]
-
Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Slideshare. (n.d.). Analysis of quinine preparations by Minlab based TLC. Retrieved from [Link]
-
Chromatography Forum. (2012). Peak tailing due to silanol interaction? Retrieved from [Link]
-
Reddit. (2021). Quick question about TEA during TLC! Retrieved from [Link]
-
Ito, Y., & Ma, Y. (2005). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Retrieved from [Link]
-
Reddit. (2023). Flash Column Chromatography with Ammonia: Your experiences please! Retrieved from [Link]
-
Biotage. (2023). Can I use TLC for reversed-phase flash column chromatography method development? Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. Retrieved from [Link]
-
Berezkin, V. G., et al. (2006). New thin layer chromatography method for ionizable compounds based on the change in the mobile phase acidity during elution. ResearchGate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 6. chembam.com [chembam.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. welch-us.com [welch-us.com]
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- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biotage.com [biotage.com]
- 20. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Introduction: The synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a cornerstone for the development of various pharmacologically active compounds. As the principles of green chemistry become increasingly integral to modern synthesis, maximizing atom economy is no longer just an academic exercise but a critical component of efficient, sustainable, and cost-effective drug development. This guide provides researchers with practical, field-tested strategies and troubleshooting advice to enhance the atom economy of this synthesis, focusing on the prevalent one-pot, three-component Gewald reaction.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and atom-economical route for synthesizing this compound?
The most established and inherently atom-economical approach is the one-pot, three-component Gewald reaction. This reaction combines cyclohexanone, malononitrile, and elemental sulfur in the presence of a basic catalyst. Its high atom economy stems from the fact that all atoms from the reactants (cyclohexanone, malononitrile) are incorporated into the final product, with elemental sulfur acting as a dehydrogenating agent that is converted to hydrogen sulfide (H₂S).
Q2: How does catalyst selection impact the overall atom economy?
Catalyst choice is paramount. While traditional methods use stoichiometric amounts of bases like morpholine or piperidine, these are consumed in the reaction and generate waste, thus lowering the practical atom economy. Modern approaches favor catalytic amounts of more efficient and often recyclable catalysts. For instance, organocatalysts like L-proline or deep eutectic solvents (DES) can drive the reaction efficiently at low loadings and are considered greener alternatives. The goal is to use a substance that facilitates the reaction without being consumed, thereby not factoring into the negative side of the atom economy calculation.
Q3: Can the choice of solvent or energy input improve the green credentials of the synthesis?
Absolutely. Shifting from traditional organic solvents to greener alternatives or solvent-free conditions significantly boosts the environmental profile and simplifies purification.
-
Solvent-Free/Neat Conditions: Heating the reactants together with a catalyst without any solvent is often the most atom-economical approach, as it eliminates solvent waste entirely.
-
Green Solvents: If a solvent is necessary for solubility or heat transfer, using water or ethanol is preferable to volatile organic compounds (VOCs).
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to dramatically reduce reaction times from hours to minutes. This reduces energy consumption and can often minimize the formation of thermal degradation byproducts, leading to cleaner reactions and higher yields.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Low Yield or No Product Formation
-
Possible Cause A: Inactive Catalyst: The basicity of the catalyst is crucial for the initial Knoevenagel condensation between cyclohexanone and malononitrile. If the catalyst is old, hydrated, or of insufficient strength, this first step will fail.
-
Troubleshooting A:
-
Verify Catalyst Potency: Use a freshly opened or properly stored catalyst. If using a liquid base like piperidine, ensure it has not been exposed to air for prolonged periods.
-
Optimize Catalyst Loading: While catalytic amounts are desired, an insufficient amount may not be enough to drive the reaction to completion. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and observe the effect on yield.
-
Switch Catalyst Type: Consider a more robust catalyst. For example, ionic liquids or certain solid-supported bases can offer higher activity and stability.
-
-
Possible Cause B: Incorrect Reaction Temperature: The Gewald reaction is temperature-sensitive. The initial condensation is often exothermic, while the subsequent cyclization and dehydrogenation require specific thermal energy. Too low a temperature will stall the reaction; too high can lead to polymerization of malononitrile or other side reactions.
-
Troubleshooting B:
-
Monitor Internal Temperature: Ensure the reaction mixture reaches the target temperature (typically between 60-80 °C for conventional heating).
-
Staged Temperature Profile: For sensitive reactions, consider a staged approach: run the initial condensation at a lower temperature (e.g., room temperature) for 30 minutes before heating to the optimal temperature for the cyclization/dehydrogenation step.
-
Problem 2: Formation of a Yellow, Insoluble Precipitate (Likely Polymeric Byproducts)
-
Possible Cause: Uncontrolled Polymerization: Malononitrile can self-polymerize under strongly basic conditions, especially at elevated temperatures. This is a significant drain on atom economy as it consumes a key reactant.
-
Troubleshooting:
-
Control Reagent Addition: Instead of adding all reactants at once, try a sequential addition. First, mix the cyclohexanone, catalyst, and solvent. Then, add the malononitrile dropwise or in portions while monitoring the temperature. Add the sulfur last, once the initial condensation has occurred.
-
Lower Catalyst Concentration: An excessively high concentration of base can accelerate side reactions. Reduce the catalyst loading to the minimum required for an efficient reaction rate.
-
Use a Milder Catalyst: Switch from a strong base like piperidine to a milder one like L-proline or a basic ionic liquid, which can effectively catalyze the reaction with a lower risk of polymerization.
-
Problem 3: Difficult Purification and Product Contamination
-
Possible Cause A: Contamination with Elemental Sulfur: Unreacted sulfur can be difficult to remove from the final product, as it may co-precipitate.
-
Troubleshooting A:
-
Stoichiometric Control: Use a slight excess of the cyclohexanone and malononitrile relative to sulfur to ensure the sulfur is the limiting reagent and is fully consumed.
-
Work-up Procedure: After the reaction, a hot filtration can sometimes remove unreacted sulfur. Alternatively, washing the crude product with a solvent in which sulfur is soluble but the product is not (like carbon disulfide, with extreme caution) can be effective, though this introduces a hazardous solvent. A greener approach is to optimize the reaction so no excess sulfur is present.
-
-
Possible Cause B: Formation of Thiophene Byproducts: The Gewald reaction can sometimes yield thiophene derivatives instead of the desired tetrahydroquinoline.
-
Troubleshooting B:
-
Strict Temperature and pH Control: Thiophene formation is often favored under different conditions. Adhering to established protocols for temperature and catalyst choice for the desired product is critical.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. In some cases, moving to a more polar solvent like ethanol or a water-ethanol mixture can favor the formation of the quinoline derivative.
-
Part 3: Optimized Protocols for Enhanced Atom Economy
Protocol 1: Microwave-Assisted Solvent-Free Synthesis
This protocol maximizes atom economy by eliminating solvent and drastically reducing reaction time and energy consumption.
Materials:
-
Cyclohexanone (10 mmol, 1.03 mL)
-
Malononitrile (10 mmol, 0.66 g)
-
Elemental Sulfur (10 mmol, 0.32 g)
-
L-proline (10 mol%, 0.115 g)
Procedure:
-
Combine cyclohexanone, malononitrile, elemental sulfur, and L-proline in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 100 °C for 5-10 minutes (monitor reaction progress by TLC).
-
After completion, allow the vessel to cool to room temperature.
-
Add 10 mL of ethanol to the solidified mixture and stir vigorously to break up the solid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Data Comparison: Conventional vs. Optimized Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Key Atom Economy Advantage |
| Conventional | Morpholine (20 mol%) | Ethanol | 4-6 hours | 85-90% | Standard, reliable procedure. |
| Ultrasound-Assisted | Piperidine (catalytic) | None | 30-45 min | ~95% | Solvent-free, reduced time. |
| Microwave-Assisted | L-proline (10 mol%) | None | 5-10 min | ~96% | Solvent-free, extremely fast, biodegradable catalyst. |
| Deep Eutectic Solvent | Choline chloride:Urea | DES as solvent/catalyst | 1-2 hours | ~94% | Recyclable and biodegradable solvent/catalyst system. |
Part 4: Visualization of Workflow and Mechanism
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield synthesis.
Simplified Gewald Reaction Mechanism
Caption: Key steps of the Gewald reaction pathway.
References
-
Multicomponent Reactions: A Sustainable Tool for the Synthesis of Bioactive Heterocycles. (2021). Molecules. [Link]
-
Recent advances in the synthesis of tetrahydroquinolines (part I). (2021). RSC Advances. [Link]
-
L-proline as an expeditious and reusable catalyst for the synthesis of 2-amino-4H-chromenes and 2-amino-5,6,7,8-tetrahydro-4H-chromenes under solvent-free conditions. (2013). Comptes Rendus Chimie. [Link]
-
Deep eutectic solvents (DESs) as eco-friendly and recyclable reaction media for the synthesis of quinoline and quinoxaline derivatives: a review. (2024). RSC Advances. [Link]
-
Ultrasound-assisted one-pot, three-component synthesis of 2-amino-3-cyano-4-aryl-5,6,7,8-tetrahydroquinolines in a room temperature ionic liquid. (2010). Monatshefte für Chemie - Chemical Monthly. [Link]
Technical Support Center: Catalyst Selection and Optimization for the Synthesis of the 5,6,7,8-Tetrahydroquinoline Core
Welcome to the Technical Support Center for the synthesis of the 5,6,7,8-tetrahydroquinoline (THQ) core. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this vital heterocyclic scaffold.
Introduction: The Significance of the 5,6,7,8-Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic applications, including acting as C5a receptor antagonists, and forming the basis for various pharmaceuticals. The precise control over the synthesis of this core, particularly its stereochemistry, is paramount for the development of novel therapeutics. This guide will focus on the practical aspects of catalytic routes to the THQ core, offering solutions to common experimental hurdles.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of the 5,6,7,8-tetrahydroquinoline core, with a focus on catalytic hydrogenation, the Povarov reaction, and the Friedländer annulation followed by reduction.
Issue 1: Low Yield or Incomplete Conversion
A common frustration in any synthesis is a lower-than-expected yield. The root cause can often be traced back to catalyst activity, reaction conditions, or substrate-related issues.
Potential Causes & Step-by-Step Solutions:
-
Inactive or Poisoned Catalyst:
-
Diagnosis: The reaction stalls or proceeds sluggishly, as observed by in-process monitoring (e.g., TLC, LC-MS, or operando NMR).[1]
-
Solution:
-
Use a Fresh Batch of Catalyst: Catalysts, especially palladium on carbon (Pd/C), can degrade over time. Ensure you are using a fresh, properly stored catalyst. For homogeneous catalysts, ensure the precursor and ligand are pure.
-
Increase Catalyst Loading: If using a fresh catalyst still results in low conversion, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can be beneficial.[2]
-
Check for Catalyst Poisons: Sulfur-containing functional groups in the substrate or impurities in the solvent or reagents can poison noble metal catalysts.[3] Consider pre-treating your starting materials or using a catalyst known for its sulfur tolerance.[3]
-
Catalyst Regeneration: For heterogeneous catalysts like Pd/C, regeneration can sometimes restore activity. A common method involves washing the catalyst with a solvent, followed by drying and careful oxidation.[4][5] However, the effectiveness of regeneration depends on the nature of the deactivation.
-
-
-
Suboptimal Reaction Conditions:
-
Diagnosis: The reaction is slow, or a complex mixture of products is observed.
-
Solution:
-
Temperature Optimization: Incrementally increase the reaction temperature (e.g., in 10°C steps) while monitoring the reaction progress.[2] Be aware that higher temperatures can sometimes lead to side reactions.
-
Solvent Selection: The choice of solvent is critical. For catalytic hydrogenations, alcohols like methanol or ethanol are common. In some cases, a switch to a more polar solvent like DMF can improve the solubility of reactants.[2] For the Friedländer synthesis, water is emerging as a green and effective solvent.[2][6]
-
Pressure (for Hydrogenation): For catalytic hydrogenations, ensure adequate hydrogen pressure. Typical pressures range from atmospheric to several atmospheres.[7] A leak in the hydrogenation apparatus can also lead to incomplete reactions.
-
-
-
Poorly Activated Substrates (Povarov and Friedländer Reactions):
-
Diagnosis: The reaction fails to initiate or proceeds very slowly.
-
Solution:
-
Catalyst Screening: The choice of Lewis or Brønsted acid is crucial. For the Povarov reaction, consider screening catalysts like InCl₃, Yb(OTf)₃, or Sc(OTf)₃.[8] For the Friedländer synthesis, Lewis acids, Brønsted acids, and even iodine have been used effectively.[9][10]
-
Alkene Reactivity (Povarov Reaction): The alkene component in a Povarov reaction needs to be electron-rich to participate efficiently in the cycloaddition.[8] If you are using a less reactive alkene, you may need a stronger Lewis acid or higher reaction temperatures.
-
-
Issue 2: Poor Selectivity and Formation of Byproducts
The formation of undesired side products can significantly complicate purification and reduce the overall yield. Understanding the potential side reactions for your chosen synthetic route is key to mitigating them.
Common Byproducts and Prevention Strategies:
| Byproduct | Synthetic Route | Cause | Prevention Strategy |
| Over-reduction to Decahydroquinoline | Catalytic Hydrogenation | Harsh reaction conditions (high temperature, high pressure, prolonged reaction time). | Carefully monitor the reaction and stop it once the starting material is consumed. Use milder conditions or a more selective catalyst. |
| Quinoline (from THQ oxidation) | Povarov Reaction, Work-up | Aerial oxidation of the tetrahydroquinoline product. | Conduct the reaction under an inert atmosphere (nitrogen or argon).[9] Minimize exposure to air during work-up. |
| Aldol Self-Condensation Products | Friedländer Annulation | The ketone starting material reacts with itself under basic or acidic conditions. | Use milder reaction conditions. To avoid this, the imine analogue of the o-aminoaryl ketone can be used instead.[3] |
| Regioisomers | Friedländer Annulation (with asymmetric ketones) | Lack of regiocontrol in the initial condensation step. | Introducing a directing group on the α-carbon of the ketone or using specific amine catalysts or ionic liquids can improve regioselectivity.[3] |
Issue 3: Difficult Work-up and Product Isolation
Challenges in isolating the pure 5,6,7,8-tetrahydroquinoline product can arise from the presence of persistent impurities or the physical properties of the product itself.
Troubleshooting Work-up Procedures:
-
Removal of Metal Catalyst Residues:
-
Problem: Traces of the metal catalyst remain in the product, which can be problematic for downstream applications, especially in drug development.
-
Solution:
-
Filtration: For heterogeneous catalysts like Pd/C, filtration through a pad of Celite® or a similar filter aid is standard.[7]
-
Chelating Agents: If metal leaching is a concern with homogeneous catalysts, washing the organic phase with a solution of a chelating agent like EDTA can help remove residual metal ions.
-
-
-
Separation from Unreacted Starting Materials or Byproducts:
-
Problem: The product is difficult to separate from structurally similar starting materials or byproducts by standard chromatography.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Acid-Base Extraction: The basic nitrogen atom of the tetrahydroquinoline core allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the product into the aqueous phase. The aqueous phase is then basified, and the product is re-extracted into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions encountered by researchers working on the synthesis of the 5,6,7,8-tetrahydroquinoline core.
Catalyst Selection:
-
Q1: What is the most common and robust catalyst for the simple hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline?
-
A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. It is relatively inexpensive, easy to handle, and can be recycled.[7]
-
-
Q2: I need to perform an enantioselective hydrogenation of a substituted quinoline. What type of catalytic system should I consider?
-
A2: For asymmetric hydrogenations, iridium(I) and ruthenium(II) complexes with chiral ligands are the state-of-the-art.[2] Commonly used chiral ligands include diphosphines like (R)-MeO-BIPHEP and (R)-BINAP, as well as chiral diamine ligands.[2] The choice of ligand is crucial for achieving high enantioselectivity.[2]
-
-
Q3: My substrate contains other reducible functional groups (e.g., a ketone or an olefin). How can I selectively hydrogenate the quinoline ring?
-
A3: Achieving chemoselectivity can be challenging. Gold nanoparticles supported on TiO₂ have shown promise for the chemoselective hydrogenation of the quinoline ring in the presence of other reducible groups.[11][12] Interestingly, in this system, the quinoline itself acts as a promoter for the reaction.[11][12]
-
Reaction Optimization:
-
Q4: What are the key parameters to optimize for a successful synthesis of 5,6,7,8-tetrahydroquinoline?
-
A4: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. The electronic and steric properties of your substrates also play a significant role.[8]
-
-
Q5: How can I monitor the progress of my reaction effectively?
-
A5: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product.[2] For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used.[13] For detailed mechanistic studies and reaction network identification, operando NMR spectroscopy can be a powerful tool.[1][14]
-
Specific Synthetic Methods:
-
Q6: I am having trouble with my Povarov reaction. What are the most critical factors to consider?
-
A6: The Povarov reaction is sensitive to the choice of catalyst (typically a Lewis or Brønsted acid), the solvent, and the electronic nature of the alkene.[8] Screening different catalysts and solvents is often necessary to find the optimal conditions for your specific substrates.
-
-
Q7: What are the advantages of using the Friedländer annulation to prepare the quinoline precursor for subsequent reduction?
-
A7: The Friedländer synthesis is a versatile method for preparing substituted quinolines from readily available 2-aminoaryl aldehydes or ketones and a carbonyl compound with an α-methylene group.[9][10] This allows for the introduction of various substituents on the benzene ring of the quinoline core.
-
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems in the synthesis of tetrahydroquinolines, providing a comparative overview to guide your catalyst selection.
| Catalyst System | Reaction Type | Substrate(s) | Yield (%) | ee (%) | Time (h) | Catalyst Loading (mol%) | Reference |
| Pd/C | Hydrogenation | 3-Methylquinoline | up to 93.5 | N/A | 2-4 | N/A | [7] |
| Co(OAc)₂·4H₂O / Zn | Hydrogenation | Quinoline | >99 | N/A | 15 | 2.5 (Co) | [11] |
| [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂ | Asymmetric Hydrogenation | 2-Methylquinoline | >99 | 96 | 12 | 0.5 (Ir) | [1] |
| Ru(η⁶-arene)-N-tosylethylenediamine | Asymmetric Hydrogenation | 2-Methylquinoline | >99 | >99 | 24 | 1.0 | [6] |
| Choline Hydroxide | Friedländer Annulation | 2-Aminonicotinaldehyde, Acetone | 99 | N/A | 6 | 1.0 | [2] |
| Iodine | Povarov Reaction | Aniline, Benzaldehyde, Alkene | Moderate to Good | N/A | N/A | 2.0 equiv. | [15] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Quinoline using Pd/C
-
To a solution of the quinoline substrate (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL) in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C) until the reaction is complete (monitor by TLC or GC).
-
Carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydroquinoline.
-
Purify the product by column chromatography or distillation if necessary.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Quinoline Derivative
-
In a glovebox, charge a Schlenk tube with the iridium or ruthenium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (1.1 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF, 1 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate hydrogenation-suitable vessel, dissolve the quinoline substrate (1.0 mmol) in the reaction solvent (e.g., THF, 4 mL).
-
Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere.
-
Place the reaction vessel in an autoclave, seal, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at the optimized temperature (e.g., 25-50°C) for the required time (e.g., 12-24 hours).
-
After completion, carefully depressurize the autoclave and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations: Reaction Mechanisms and Workflows
Catalytic Cycle for Asymmetric Hydrogenation of Quinoline
Caption: A simplified representation of the catalytic cycle for the asymmetric hydrogenation of quinoline.
Experimental Workflow for Catalyst Screening
Caption: A systematic workflow for screening and optimizing catalysts for 5,6,7,8-tetrahydroquinoline synthesis.
References
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 5. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sci-rad.com [sci-rad.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Effect and regeneration of heterogeneous palladium/charcoal catalysts poisoned by tetramethylthiourea-quinoline in the stereoselective hydrogenation of methacycline to α-doxycycline [pascal-francis.inist.fr]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 19. researchgate.net [researchgate.net]
- 20. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 27. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. Manganese-catalyzed asymmetric transfer hydrogenation of quinolines in water using ammonia borane as a hydrogen source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. organicreactions.org [organicreactions.org]
- 32. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR [m.chemicalbook.com]
- 33. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines | MDPI [mdpi.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Mineralization of quinoline in aqueous solution by microwave-assisted catalytic wet peroxide oxidation system: process optimization, products analysis and degradation route research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 41. spectrabase.com [spectrabase.com]
Technical Support Center: Purification of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis and purification of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome experimental hurdles and obtain your target compound in high purity.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically achieved through a one-pot, multicomponent reaction analogous to the Gewald reaction. This elegant and efficient approach involves the condensation of cyclohexanone, malononitrile, and a sulfur source, often in the presence of a base and an ammonium source. While this method is robust, the crude product is often contaminated with a variety of impurities, necessitating a carefully considered purification strategy.
This guide will dissect the common impurity profile of crude this compound and provide detailed, field-proven protocols for their effective removal.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of your target compound. Each problem is followed by a detailed explanation of the probable cause and a step-by-step solution.
Problem 1: My crude product is a dark brown or yellow, tarry solid.
Probable Cause: The discoloration is a common issue in Gewald-type reactions and is primarily due to the formation of complex polysulfides and other sulfur-containing byproducts.[1] Excessively high reaction temperatures can exacerbate the formation of these colored impurities.
Solution:
-
Initial Purification by Trituration: Before attempting more complex purification methods, try to remove a significant portion of the colored impurities by trituration.
-
Suspend the crude solid in a minimal amount of a solvent in which the desired product has low solubility at room temperature, such as diethyl ether or a hexane/ethyl acetate mixture.
-
Stir the suspension vigorously for 15-30 minutes.
-
Collect the solid by filtration and wash with a small amount of the cold solvent. This process will often wash away a significant amount of the colored, more soluble impurities.
-
-
Decolorization with Activated Carbon: If the product remains colored after trituration and subsequent purification steps, treatment with activated charcoal can be effective.
-
Dissolve the impure solid in a suitable hot solvent for recrystallization (e.g., ethanol).
-
Add a small amount (typically 1-5% by weight) of activated charcoal to the hot solution. Caution: Add the charcoal cautiously to the hot solution to avoid bumping.[2]
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be significantly less colored.
-
-
Reversed-Phase Chromatography: For stubborn color issues, reversed-phase flash chromatography can be a powerful tool to separate the desired nonpolar product from polar, colored impurities.[3]
Problem 2: My purified product contains unreacted starting materials (cyclohexanone, malononitrile).
Probable Cause: The multicomponent reaction did not go to completion. This can be due to suboptimal reaction conditions, such as insufficient reaction time, incorrect temperature, or inefficient mixing.[1]
Solution:
-
Reaction Monitoring: The most effective way to avoid this issue is to monitor the reaction progress by Thin Layer Chromatography (TLC). A common eluent system for this analysis is ethyl acetate/hexane (3:7 v/v) . The starting materials will typically have different Rf values than the more polar product.
-
Purification by Column Chromatography: If unreacted starting materials are present in the crude product, they can be effectively removed by silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the more polar product.
-
Expected Elution Order:
-
Cyclohexanone (least polar)
-
Malononitrile
-
This compound (most polar of the three)
-
-
Problem 3: I have a significant byproduct with a molecular weight that suggests a dimer.
Probable Cause: A common side reaction in the synthesis of related compounds is the dimerization of the Knoevenagel condensation intermediate, 2-cyclohexylidenemalononitrile.[1] This dimerization is often base-catalyzed and can be favored at higher temperatures. The structure of this dimer has been identified as a spirocyclic compound.[4][5]
Solution:
-
Optimize Reaction Conditions: To minimize the formation of the dimer, consider the following adjustments to your synthetic protocol:
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid excessive heating.
-
Rate of Reagent Addition: Slow, controlled addition of the base can favor the intramolecular cyclization to the desired product over the intermolecular dimerization.
-
-
Purification by Column Chromatography: The dimer, being a larger and often less polar molecule than the desired product, can typically be separated by silica gel column chromatography using an ethyl acetate/hexane eluent system. The dimer is expected to elute before the more polar this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Ethanol is a commonly reported and effective solvent for the recrystallization of this compound. For particularly stubborn impurities, a mixed solvent system of ethanol and N,N-dimethylformamide (DMF) can be employed.[6] The general procedure is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A single spot in a suitable eluent system (e.g., ethyl acetate/hexane 3:7) is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum of a related compound, 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, shows characteristic signals for the tetrahydroquinoline ring protons in the aliphatic region (δ 1.5-2.6 ppm) and an exchangeable NH proton signal (δ ~12.6 ppm).[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amino group (N-H stretch), the nitrile group (C≡N stretch), and other functional groups present in the molecule.
Q3: My compound is an amine. Do I need to take special precautions during silica gel chromatography?
A3: Yes, basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, you can:
-
Use an Amine-Modified Mobile Phase: Add a small amount of a volatile amine, such as triethylamine (~1%), to your eluent system. This will compete with your product for binding to the acidic sites on the silica.[5]
-
Use Amine-Functionalized Silica: For particularly challenging separations, using a pre-treated, amine-functionalized silica gel can provide excellent results without the need for mobile phase modifiers.[5]
Data and Protocols
Table 1: Common Impurities and their Identification
| Impurity | Likely Source | Recommended Analytical Method(s) |
| Cyclohexanone | Unreacted starting material | GC-MS, ¹H NMR |
| Malononitrile | Unreacted starting material | GC-MS, ¹H NMR |
| 2-Cyclohexylidenemalononitrile | Knoevenagel condensation intermediate | LC-MS, ¹H NMR, ¹³C NMR[4] |
| Dimer of 2-cyclohexylidenemalononitrile | Side reaction of the intermediate | LC-MS, ¹H NMR, X-ray crystallography[4][5] |
| Polysulfides | Sulfur-related side reactions | Visual (color), elemental analysis |
Experimental Protocol: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of crude this compound.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (60-120 mesh) as a slurry in hexane.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture, such as 10% ethyl acetate in hexane.
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexane) to elute the compounds from the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualization: Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. 2-Cyclohexylidenemalononitrile | C9H10N2 | CID 20365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile: A Researcher's Handbook
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a partially saturated carbocyclic ring with a substituted pyridine moiety, make it a versatile building block for the synthesis of a wide array of biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The continued interest in this heterocyclic system necessitates the development of efficient, scalable, and versatile synthetic methodologies. This guide provides a comprehensive comparison of the prominent synthetic routes to this compound, offering insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis of their performance.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: one-pot multicomponent reactions and stepwise syntheses. Each strategy presents distinct advantages and limitations in terms of operational simplicity, reaction efficiency, substrate scope, and scalability.
Route 1: The Elegance of One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions have emerged as a dominant and highly efficient strategy for the construction of complex molecules from simple starting materials in a single synthetic operation. This approach is particularly well-suited for the synthesis of the target tetrahydroquinoline scaffold.
Reaction Principle: The most common MCR approach involves the condensation of a cyclic ketone (e.g., cyclohexanone), an aromatic aldehyde, malononitrile, and an ammonia source (typically ammonium acetate). This reaction proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, to afford the desired product in a highly atom-economical fashion.
Catalytic Systems: A variety of catalysts have been employed to promote this transformation, each influencing the reaction rate, yield, and conditions.
-
Cellulose-based Cerium (IV) Catalyst: This heterogeneous catalyst offers the advantages of easy recovery and reusability, aligning with the principles of green chemistry. The reaction can be performed at room temperature in ethanol, providing good yields.[1]
-
Ammonium Chloride (NH₄Cl): As a mild and inexpensive Lewis acid catalyst, ammonium chloride has been shown to effectively promote the reaction, particularly under reflux conditions in ethanol, leading to excellent yields.
-
Piperidine: This organic base is a common catalyst for this transformation, often used in refluxing ethanol.
-
Microwave-assisted, L-proline catalyzed synthesis in water: This environmentally benign approach utilizes water as a solvent and microwave irradiation to significantly reduce reaction times while maintaining high yields.
Mechanistic Insights: The generally accepted mechanism for the four-component synthesis is depicted below. The reaction is initiated by the Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the cyclic ketone reacts with ammonium acetate to form an enamine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) and tautomerization, yields the final this compound.
Caption: Workflow for the two-step synthesis.
Route 3: The Friedländer Annulation Approach
The Friedländer annulation is a classical and versatile method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. [2][3]While traditionally used for the synthesis of fully aromatic quinolines, modifications of this reaction can be envisioned for the preparation of tetrahydroquinoline derivatives.
Conceptual Application: To synthesize the target molecule via a Friedländer-type reaction, one would conceptually start with a 2-aminocyclohex-1-enecarbaldehyde or a related enaminone and react it with malononitrile or a derivative thereof. However, the direct application of the classical Friedländer synthesis to produce the specific 2-amino-3-cyano substitution pattern on a tetrahydroquinoline ring is not well-documented in the literature and may require significant methodological development. This approach remains a more theoretical alternative for this specific target compared to the well-established multicomponent reactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Route 1: One-Pot MCR (Cellulose-Ce(IV)) [1] | Route 1: One-Pot MCR (NH₄Cl) | Route 2: Two-Step (Pyran Intermediate) [1] |
| Starting Materials | Cyclohexanone, Aldehyde, Malononitrile, NH₄OAc | Cyclohexanone, Aldehyde, Malononitrile, NH₄OAc | α,α′-bis(benzylidene)cycloalkanone, Malononitrile, NH₄OAc |
| Catalyst | Cellulose-based Cerium (IV) | Ammonium Chloride | None specified for the second step |
| Solvent | Ethanol | Ethanol | Ethanol (Step 1), Not specified (Step 2) |
| Temperature | Room Temperature | Reflux | Reflux (Step 1), Not specified (Step 2) |
| Reaction Time | Not specified | Not specified | Not specified |
| Overall Yield | Good | Excellent | Good (cumulative) |
| Key Advantages | Green, reusable catalyst, mild conditions | Inexpensive catalyst, high yields | Better control, suitable for specific substrates |
| Key Disadvantages | May require catalyst synthesis | Higher temperature required | Less atom-economical, longer procedure |
Experimental Protocols
Protocol for One-Pot Synthesis using Cellulose-based Cerium (IV) Catalyst
This protocol is adapted from the procedure described by Patil et al. [1] Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Cyclohexanone (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Cellulose-based cerium (IV) catalyst (specify amount as per original literature)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, cyclohexanone, ammonium acetate, and the cellulose-based cerium (IV) catalyst in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
Protocol for Two-Step Synthesis via 4H-Pyran Intermediate
This protocol is based on the methodology reported by Sheikhhosseini et al. [1] Step 1: Synthesis of 2-Amino-3-cyano-4H-pyran derivative
Materials:
-
α,α′-bis(substituted-benzylidene)cycloalkanone (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve the α,α′-bis(substituted-benzylidene)cycloalkanone and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 2-amino-3-cyano-4H-pyran intermediate.
Step 2: Conversion to this compound
Materials:
-
2-Amino-3-cyano-4H-pyran derivative (from Step 1) (1 mmol)
-
Ammonium acetate (excess)
-
Glacial acetic acid
Procedure:
-
A mixture of the 2-amino-3-cyano-4H-pyran derivative and an excess of ammonium acetate in glacial acetic acid is heated at reflux.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization to afford the final this compound.
Conclusion and Future Perspectives
The synthesis of this compound is most efficiently achieved through one-pot, four-component reactions. These methods offer high atom economy, operational simplicity, and generally good to excellent yields. The choice of catalyst can be tailored to prioritize green chemistry principles (heterogeneous, reusable catalysts) or cost-effectiveness (inexpensive reagents like ammonium chloride). Stepwise syntheses, such as the one proceeding through a 4H-pyran intermediate, provide a viable alternative, particularly for substrates that may be problematic in one-pot settings, albeit at the cost of lower overall efficiency. The classical Friedländer annulation, while a cornerstone of quinoline synthesis, appears less directly applicable for this specific substitution pattern without significant modification.
Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems for the multicomponent reaction, including the use of novel heterogeneous catalysts and flow chemistry setups for continuous production. Furthermore, the exploration of asymmetric variations of these reactions to access enantiomerically pure tetrahydroquinoline derivatives will be of significant interest to the drug development community.
References
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
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A Tale of Two Scaffolds: Unveiling the Biological Potential of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile versus Quinazoline Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of heterocyclic compounds, the quinoline and quinazoline cores have emerged as privileged structures, forming the foundation of numerous therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of a specific tetrahydroquinoline derivative, 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and the broad class of quinazoline derivatives. By synthesizing technical data with field-proven insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective therapeutic potential.
Introduction to the Contenders: Two Distinct Nitrogen-Containing Heterocycles
At first glance, this compound and quinazoline derivatives share the common feature of being nitrogen-containing bicyclic structures. However, the arrangement of nitrogen atoms and the degree of saturation in their ring systems impart distinct chemical properties that translate into diverse biological profiles.
This compound is a partially saturated heterocyclic compound. The presence of the cyano and amino groups on the dihydropyridine ring makes it a versatile building block for the synthesis of more complex fused heterocyclic systems. Its derivatives have garnered interest for their potential therapeutic applications.
Quinazoline derivatives , on the other hand, are fully aromatic bicyclic heterocycles containing two nitrogen atoms in the pyrimidine ring. This scaffold is a cornerstone in medicinal chemistry, with a vast number of derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Several approved drugs, such as prazosin and gefitinib, feature the quinazoline core, highlighting its clinical significance.[2]
A Head-to-Head Comparison of Biological Activities
This section will delve into the reported biological activities of both scaffolds, presenting available quantitative data to facilitate a direct comparison.
Anticancer Activity
The fight against cancer has been a major focus for the development of both tetrahydroquinoline and quinazoline-based compounds.
Quinazoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting key signaling pathways in cancer progression.[7][8] Their mechanism of action often involves the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[7][8] The cytotoxic activity of quinazoline derivatives has been extensively studied against a wide range of cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50/GI50 values)
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Tetrahydroquinoline Derivatives | |||
| 2-amino-4-aryl-5-methyl-5,6,7,8-tetrahydronaphtho-1,3-dicarbonitrile derivative | Various human tumor cell lines | log10 GI50 = -4.7 (indicative of high potency at low concentration) | [5] |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivative (5e) | MCF-7 (Breast) | GI50 = 0.026 | [9][10][11] |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivative (5h) | MCF-7 (Breast) | GI50 = 0.028 | [9][10][11] |
| Quinazoline Derivatives | |||
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [12] |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [12] |
| Quinazolinone derivative 44 | MCF-7 (Breast) | More potent than cisplatin | [13] |
| Biphenylaminoquinazoline (11) | Various cancer cell lines | EC50 in nanomolar range | [13] |
| Quinazoline derivative 18 | MGC-803 (Gastric) | 0.85 | [14] |
| Quinazoline derivative 41 | Broad spectrum antitumor agent | Significant activity | [13] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and both scaffolds have been investigated for their potential in this area.
This compound serves as a precursor for the synthesis of pyrimido[4,5-b]quinoline derivatives, which have demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger.[1] This suggests that the tetrahydroquinoline core can be a valuable starting point for the development of novel antifungal agents.
Quinazoline derivatives possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[2][15] Their mechanism of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.[10] Structure-activity relationship studies have shown that substitutions at various positions of the quinazoline ring can significantly influence their antimicrobial potency.[2]
Table 2: Comparative Antimicrobial Activity (MIC values)
| Compound/Derivative | Microorganism | MIC (µg/mL or µM) | Reference |
| Tetrahydroquinoline Derivatives | |||
| Data for the parent compound is limited. Derivatives show antifungal activity. | Candida albicans, Aspergillus niger | - | [1] |
| Quinazoline Derivatives | |||
| Quinazolinone isoxazole derivative 4d | Various bacteria and fungi | 0.012 µM | [8] |
| Quinazolinone isoxazoline derivative 6d | Various bacteria and fungi | 0.012 µM | [8] |
| Pyrrolidine derivative 16 (p-chloro phenyl) | Staphylococcus aureus | 0.5 mg/mL | [7] |
| Morpholine analogue 29 (p-tolyl) | Bacillus subtilis | 0.5 mg/mL | [7] |
| Furo[2,3-f]quinazolin-5-ol | Fungal strains | Promising lead | [15] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases, and compounds that can modulate this process are of great therapeutic interest.
A study on This compound derivatives has demonstrated their significant in vivo anti-inflammatory activity.[16][17] These compounds were shown to inhibit prostaglandin E2 (PGE2) production and reduce edema in animal models, suggesting their potential as anti-inflammatory agents with potentially fewer gastrointestinal side effects compared to traditional NSAIDs.[16]
Quinazoline derivatives also exhibit well-documented anti-inflammatory properties.[9][18][19] Their mechanisms of action can involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs to minimize gastric side effects.[20]
Table 3: Comparative Anti-inflammatory Activity
| Compound/Derivative | Assay | Results | Reference |
| Tetrahydroquinoline Derivatives | |||
| Pyrimido[4,5-b]quinolin-4-amine 9b | Carrageenan-induced paw edema (% inhibition) | Significant anti-inflammatory activity | [16][17] |
| Inhibition of plasma PGE2 (%) | Significant inhibition | [16][17] | |
| Quinazoline Derivatives | |||
| 2,3,6-trisubstituted quinazolinone | Carrageenan-induced paw edema (% inhibition) | 10.28–53.33% | [21] |
| Benzothiazole-substituted 2-phenyl quinazolinone | Carrageenan-induced paw edema (% protection) | 21.3–77.5% | [21] |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone 4 | COX-2 Inhibition | IC50 = 0.33 µM | [20] |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone 6 | COX-2 Inhibition | IC50 = 0.40 µM | [20] |
Unraveling the Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.
The This compound scaffold and its derivatives are believed to act through various mechanisms. In the context of anti-inflammatory activity, they have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[16][17] For their potential anticancer effects, interference with cell proliferation pathways leading to apoptosis has been suggested.[1]
Quinazoline derivatives exhibit a wide array of mechanisms of action, largely dependent on their substitution patterns. In cancer, they are well-known as tyrosine kinase inhibitors (TKIs), targeting receptors like EGFR, HER2, and VEGFR.[7][8] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Some quinazolines also act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[8] Their antimicrobial action often involves the inhibition of DNA gyrase and topoisomerase, leading to bacterial cell death.[10] In inflammation, they can inhibit COX enzymes, thereby reducing the production of prostaglandins.[20]
Figure 1: Comparative overview of the primary mechanisms of action.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][16][22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Step-by-step workflow of the MTT assay.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of compounds.[13][15][20]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-180 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[15][24]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[15][20]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][25][26]
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Conclusion: Choosing the Right Scaffold for the Right Target
This guide has provided a comparative overview of the biological activities of this compound and quinazoline derivatives.
This compound and its derivatives represent a promising, yet less explored, scaffold with demonstrated anti-inflammatory potential and preliminary indications of anticancer and antifungal activities. Its partially saturated nature may offer advantages in terms of physicochemical properties and patentability. Further research is warranted to fully elucidate its biological potential and mechanisms of action.
Quinazoline derivatives , in contrast, are a well-established and highly versatile class of compounds with a proven track record in drug discovery, particularly in oncology. The extensive body of research on quinazolines provides a solid foundation for further development and optimization.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired biological activity. For researchers seeking novel structures with potential in inflammation and as yet untapped therapeutic areas, the tetrahydroquinoline scaffold presents an exciting opportunity. For those aiming to build upon a validated and highly active pharmacophore, particularly in the realm of kinase inhibition, the quinazoline scaffold remains a powerful and reliable choice. This guide serves as a foundational resource to inform these critical decisions in the journey of drug discovery and development.
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Abd-El-Salam, O. I., & Mohamed, S. F. (2009). Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds. ResearchGate. [Link]
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International Journal for Multidisciplinary Research. Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. [Link]
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Youssif, B. G., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing. [Link]
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Youssif, B. G., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. ResearchGate. [Link]
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Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. [Link]
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Efficacy of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile based DHFR inhibitors compared to methotrexate.
This guide provides a comprehensive comparison of the efficacy of emerging 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile based Dihydrofolate Reductase (DHFR) inhibitors against the well-established clinical agent, methotrexate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifolate therapeutics. We will delve into the mechanism of action, comparative efficacy data from closely related scaffolds, and provide detailed experimental protocols for the evaluation of these compounds.
Dihydrofolate Reductase: A Timeless Target in Chemotherapy
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[1] Consequently, the inhibition of DHFR leads to a depletion of these precursors, disrupting DNA synthesis and repair, and ultimately inducing cell cycle arrest and apoptosis.[2] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, making DHFR a validated and highly attractive target for anticancer drug development.[3]
Methotrexate (MTX), a folate analog, is a classical DHFR inhibitor that has been a cornerstone of cancer chemotherapy and immunosuppressive therapy for decades.[4][5] It competitively binds to the active site of DHFR with high affinity, effectively blocking the folate pathway.[6] However, the clinical utility of methotrexate can be limited by issues such as drug resistance and a narrow therapeutic index, driving the search for novel DHFR inhibitors with improved efficacy and safety profiles.[3][7]
The Rise of Tetrahydroquinoline Scaffolds as Novel DHFR Inhibitors
The this compound scaffold has emerged as a promising template for the design of novel DHFR inhibitors. While direct comparative studies of this specific scaffold against methotrexate are still emerging, research on structurally analogous compounds, such as tetrahydroisoquinolines, has provided compelling evidence of their potential.
A recent study on novel tetrahydroisoquinoline derivatives as DHFR inhibitors demonstrated that these compounds can exhibit potency comparable to methotrexate.[8] This highlights the potential of the broader class of tetrahydro-aza-aromatic compounds as a fertile ground for the discovery of next-generation DHFR inhibitors.
Mechanism of Action: Competitive Inhibition of DHFR
Similar to methotrexate, the proposed mechanism of action for this compound derivatives is the competitive inhibition of DHFR. These compounds are designed to fit into the active site of the enzyme, mimicking the binding of the natural substrate, dihydrofolate. The binding of these inhibitors prevents the reduction of DHF to THF, thereby disrupting downstream DNA and RNA synthesis.
DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; DHFR_enzyme [label="Dihydrofolate\nReductase (DHFR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleotide_Synthesis [label="Purine & Thymidylate\nSynthesis", fillcolor="#F1F3F4"]; DNA_RNA_Synthesis [label="DNA & RNA\nSynthesis", fillcolor="#F1F3F4"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4"];
Inhibitor [label="Tetrahydroquinoline\nInhibitor / Methotrexate", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
DHF -> DHFR_enzyme [label=" Substrate"]; DHFR_enzyme -> THF [label=" Catalysis"]; THF -> Nucleotide_Synthesis [label=" One-carbon donor"]; Nucleotide_Synthesis -> DNA_RNA_Synthesis; DNA_RNA_Synthesis -> Cell_Proliferation;
Inhibitor -> DHFR_enzyme [label=" Competitive\nInhibition", style=dashed, color="#EA4335"];
{rank=same; DHF; Inhibitor} }
Figure 1: Mechanism of DHFR inhibition by tetrahydroquinoline-based inhibitors and methotrexate.
Comparative Efficacy: A Look at the Data
Direct, peer-reviewed, head-to-head efficacy data for this compound based DHFR inhibitors against methotrexate is not yet widely available. However, a study on the closely related tetrahydroisoquinoline scaffold provides a valuable benchmark.
| Compound | Target | IC50 (µM) | Reference |
| Methotrexate | DHFR | 0.131 | [8] |
| Tetrahydroisoquinoline Derivative (Compound 8d) | DHFR | 0.199 | [8] |
| Table 1: Comparative in vitro efficacy of a tetrahydroisoquinoline-based DHFR inhibitor and methotrexate. |
The data presented in Table 1 indicates that the novel tetrahydroisoquinoline derivative exhibits inhibitory potency in the same nanomolar range as methotrexate, suggesting that the tetrahydro-aza-aromatic core is a viable pharmacophore for potent DHFR inhibition. Further structure-activity relationship (SAR) studies on the this compound scaffold are warranted to optimize its potency and selectivity.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and direct comparison, we provide the following detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
A common synthetic route to this scaffold involves a one-pot, multi-component reaction.
Materials:
-
Cyclohexanone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (solvent)
Procedure:
-
A mixture of cyclohexanone (10 mmol), the chosen aromatic aldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (20 mmol) in ethanol (30 mL) is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative.
Reactants [label="Cyclohexanone +\nAromatic Aldehyde +\nMalononitrile +\nAmmonium Acetate"]; Solvent [label="Ethanol", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Reflux [label="Reflux (4-6h)"]; Cooling [label="Cool to RT"]; Filtration [label="Filtration & Washing"]; Drying [label="Drying"]; Purification [label="Recrystallization"]; Product [label="2-Amino-4-aryl-5,6,7,8-\ntetrahydroquinoline-3-carbonitrile", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants -> Reflux; Solvent -> Reflux; Reflux -> Cooling; Cooling -> Filtration; Filtration -> Drying; Drying -> Purification; Purification -> Product; }
Figure 2: General workflow for the synthesis of 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives.
In Vitro DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.[9][10]
Materials:
-
Purified human DHFR enzyme
-
Test inhibitor (dissolved in DMSO)
-
Methotrexate (positive control)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and methotrexate in Assay Buffer. Prepare working solutions of DHFR, DHF, and NADPH in Assay Buffer.
-
Assay Setup: In a 96-well plate, add Assay Buffer, the test inhibitor or methotrexate at various concentrations, and the DHFR enzyme solution to the respective wells. Include a "no inhibitor" control (with DMSO vehicle) and a blank (no enzyme).
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DHF solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of the inhibitors.[2][11]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test inhibitor and methotrexate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and methotrexate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The exploration of this compound derivatives as DHFR inhibitors represents a promising avenue in the quest for novel anticancer agents. While direct comparative data with methotrexate is still in its infancy for this specific scaffold, preliminary findings from structurally related tetrahydroisoquinolines suggest a comparable level of potency. This warrants a more profound investigation into the structure-activity relationships of tetrahydroquinoline-based inhibitors to optimize their efficacy and selectivity.
The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of these novel compounds. Future studies should focus on generating a rich dataset of in vitro and in vivo efficacy for a library of these derivatives, with the ultimate goal of identifying lead candidates with superior therapeutic profiles to existing DHFR inhibitors like methotrexate.
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- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Osborn, M. J., Freeman, M., & Huennekens, F. M. (1958). Inhibition of dihydrofolic reductase by aminopterin and amethopterin. Proceedings of the Society for Experimental Biology and Medicine, 97(2), 429-431.
- Weinstein, G. D. (1977). Methotrexate. Annals of internal medicine, 86(2), 199-204.
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What are DHFR inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from [Link]
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METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. (n.d.). Retrieved from [Link]
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (1998). Clinical Chemistry, 44(12), 2555-2561.
- Cell sensitivity assays: the MTT assay. (2011). Methods in molecular biology, 731, 237-245.
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). Molecules, 24(6), 1140.
- Gorlick, R., Goker, E., Trippett, T., Waltham, M., Banerjee, D., & Bertino, J. R. (1996). Intrinsic and acquired resistance to methotrexate in acute leukemia. New England Journal of Medicine, 335(14), 1041-1048.
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (2011). Molecules, 16(8), 6395-6405.
- Synthesis and Crystal Structures of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and 2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile. (2017). Journal of Chemical Crystallography, 47(7-8), 241-248.
- Synthesis of novel tetrahydroquinoline derivatives from α,α′-bis(substituted-benzylidene)cycloalkanones. (2013). Journal of Saudi Chemical Society, 17(1), 105-110.
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). Journal of Ovarian Research, 17(1), 39.
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A Comparative Guide to the Strategic Advantages of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile in Multicomponent Reactions
In the landscape of modern medicinal chemistry, the drive for synthetic efficiency and molecular diversity is paramount. Multicomponent reactions (MCRs) have emerged as a cornerstone of this pursuit, offering a convergent and atom-economical approach to constructing complex molecular architectures.[1][2][3] These one-pot reactions, where three or more reactants combine to form a product containing substantial portions of all starting materials, significantly shorten synthetic pathways and reduce waste.[4][5] Within this paradigm, the selection of appropriate building blocks is critical. This guide provides an in-depth analysis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a uniquely advantageous synthon for MCRs, and objectively compares its performance against alternative synthetic strategies.
The Privileged Position of the Tetrahydroquinoline Scaffold
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][6] Its partially saturated form, the tetrahydroquinoline (THQ) moiety, retains this biological relevance while offering a three-dimensional geometry that can be crucial for specific protein-ligand interactions.[4] this compound is a pre-functionalized derivative of this core, making it an exceptionally valuable starting point for generating libraries of novel, drug-like molecules.
Core Advantages of this compound in MCRs
The strategic utility of this compound stems from its inherent structural features: a nucleophilic amino group, an electrophilic nitrile, and an enamine-like system, all poised for subsequent transformations. This trifecta of reactivity allows it to serve as a versatile platform for a variety of MCRs.
1. Unparalleled Versatility in Scaffold Generation: The primary advantage of this compound is its capacity to act as a linchpin in the synthesis of complex, fused heterocyclic systems. A prominent example is its use in the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with significant interest for their potential as anticancer and antimicrobial agents.[7][8] The reaction of the aminonitrile with hydrazines proceeds smoothly, demonstrating its utility as a precursor for annulated nitrogen-containing heterocycles.[7][9] This direct route to complex scaffolds from a single building block is a hallmark of an efficient MCR strategy.
2. Operational Simplicity and Enhanced Yields: MCRs utilizing this tetrahydroquinoline derivative are characterized by their operational simplicity.[10] They are typically one-pot procedures that avoid the need for isolating intermediates, which in turn minimizes purification steps, reduces solvent consumption, and often leads to higher overall yields.[11][12] The synthesis of the title compound itself is a classic example of a green, one-pot multicomponent protocol involving an aldehyde, a cyclic ketone, malononitrile, and an ammonium source, often catalyzed by a reusable catalyst in an environmentally benign solvent like ethanol.[10]
3. Superior Atom Economy and Green Chemistry: The principle of atom economy, which seeks to maximize the incorporation of starting material atoms into the final product, is a fundamental tenet of green chemistry.[2][3] MCRs are inherently atom-economical.[2] By employing a pre-assembled, highly functionalized building block like this compound, subsequent MCRs can build significant molecular complexity with minimal waste generation. This approach stands in stark contrast to traditional linear syntheses, which often involve numerous steps with protecting groups and generate substantial waste.
Comparative Analysis: MCR vs. Alternative Synthetic Strategies
To fully appreciate the advantages, it is instructive to compare the MCR approach using this compound with alternative, more traditional methods for synthesizing a representative target molecule, such as a substituted pyrazolo[3,4-b]quinoline.
| Feature | MCR with this compound | Traditional Linear Synthesis |
| Starting Materials | Cyclic Ketone, Aldehyde, Malononitrile, Hydrazine (in two MCR steps) | Pre-functionalized anilines, diketones, multi-step cyclization reagents |
| Number of Steps | 1-2 (One-pot) | 3-5+ (with intermediate isolation and purification) |
| Operational Simplicity | High: Fewer manipulations, simplified purification.[10] | Low: Multiple reaction setups, purifications, and characterizations. |
| Typical Overall Yield | Good to Excellent | Often moderate to low due to cumulative losses. |
| Atom Economy | High: Most atoms from reactants are incorporated.[2] | Low: Use of protecting groups and stoichiometric reagents generates waste. |
| Time Efficiency | High: Rapid generation of complex products.[4] | Low: Significantly longer total synthesis time. |
| Structural Diversity | High: Easy to vary all components of the MCR to build a library. | Low: Variation often requires re-designing the entire synthetic route. |
This comparison clearly illustrates the synthetic efficiency gained by adopting an MCR strategy centered on this versatile tetrahydroquinoline building block.
Visualizing the Synthetic Strategy
The following diagrams illustrate the streamlined nature of using this compound in MCR-based synthetic workflows.
Caption: Workflow for the one-pot synthesis of the core building block.
Caption: MCR using the title compound to generate a complex fused heterocycle.
Caption: Comparison of MCR efficiency vs. traditional linear synthesis.
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for the synthesis and subsequent use of this compound.
Protocol 1: One-Pot Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
This protocol is adapted from established green chemistry methodologies.[10]
Materials:
-
Cyclohexanone (10 mmol, 0.98 g)
-
Benzaldehyde (10 mmol, 1.06 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Ammonium acetate (80 mmol, 6.17 g)
-
Ethanol (25 mL)
-
Reusable catalyst (e.g., Cellulose-based Cerium(IV)) (catalytic amount)
-
Round-bottom flask (100 mL), magnetic stirrer, reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add cyclohexanone (10 mmol), benzaldehyde (10 mmol), malononitrile (10 mmol), ammonium acetate (80 mmol), and the catalyst.
-
Add 25 mL of ethanol to the flask and place a magnetic stir bar inside.
-
Attach a reflux condenser and place the setup on a magnetic stirrer hotplate.
-
Heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
The catalyst can often be recovered from the filtrate for reuse.[10]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
Validation:
-
The product's identity and purity should be confirmed by melting point determination, FT-IR, and NMR spectroscopy.
-
FT-IR will show characteristic peaks for the amino (N-H) and nitrile (C≡N) groups.
Protocol 2: Synthesis of 1H-Pyrazolo[3,4-b]quinoline Derivative
This protocol demonstrates the use of the title compound in a subsequent cyclocondensation MCR.
Materials:
-
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (5 mmol)
-
Hydrazine hydrate (10 mmol)
-
Glacial acetic acid (15 mL)
-
Round-bottom flask (50 mL), magnetic stirrer, reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, suspend the 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (5 mmol) in glacial acetic acid (15 mL).
-
Add hydrazine hydrate (10 mmol) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia solution) until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 3-amino-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline.
Validation:
-
The formation of the fused pyrazole ring can be confirmed by ¹H NMR (disappearance of the nitrile proton signal and appearance of new N-H signals) and ¹³C NMR spectroscopy.
-
Mass spectrometry will confirm the expected molecular weight of the final product.
Conclusion
The strategic application of this compound in multicomponent reactions offers a powerful and efficient platform for the synthesis of diverse and medicinally relevant heterocyclic compounds.[6][13] Its advantages—versatility, operational simplicity, high yields, and adherence to the principles of green chemistry—position it as a superior building block compared to traditional, linear synthetic approaches. For researchers, scientists, and drug development professionals, leveraging this synthon can significantly accelerate the discovery and development of novel chemical entities by enabling the rapid generation of complex molecular libraries for biological screening.
References
-
Patil, R. M., & Nagarale, D. V. (2023). One-pot multicomponent synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-Carbonitrile Derivatives. International Journal of Research, 10(5). [Link]
-
Danel, K. et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(24), 5830. [Link]
-
Farooq, S. et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2769. [Link]
-
Kamal, A. et al. (2017). Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis. European Journal of Medicinal Chemistry, 135, 226-242. [Link]
-
El-Maghraby, H. et al. (2023). Synthesis and expected mechanism of pyrazolo‐[3,4‐b]‐quinoline derivatives. Journal of the Chinese Chemical Society. [Link]
-
Charris, J. et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and in Silico Studies. Molecules, 26(22), 6977. [Link]
-
Danel, K. et al. (2020). The synthesis of pyrazolo[3,4-b]quinolines 2. [ResearchGate]. [Link]
-
Abdel-Aziz, H. A. et al. (2018). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Medicinal Chemistry Research, 27, 1619-1630. [Link]
-
Farooq, S. et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2769. [Link]
-
de la Torre, D. et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(23), 5582. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo-[3,4-b]-quinoline derivatives 43a–r. [Link]
-
Ruijter, E. et al. (2011). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews, 111(11), 6949–7009. [Link]
-
Denis, R. et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(36), 7255-7258. [Link]
-
Ramón, D. J. & Yus, M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1003. [Link]
-
Dömling, A. (2011). Chemistry & Biology Of Multicomponent Reactions. Chemical Reviews, 111(11). [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives as Emerging Therapeutic Agents
The 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold has garnered significant attention in medicinal chemistry as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features and synthetic accessibility have enabled the development of a diverse range of derivatives with potent biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, with a particular focus on their anticancer and kinase inhibitory properties. Drawing upon key experimental data, we will delve into the causal relationships between structural modifications and biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.
The this compound Core: A Scaffold for Diverse Biological Activities
The core structure of this compound presents multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. The key positions for substitution that have been extensively explored include the C4-position, the amino group at C2, and the saturated carbocyclic ring. These modifications have led to the discovery of compounds with a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.
Comparative Analysis of Anticancer Activity: A Focus on Kinase Inhibition
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. Many of these compounds exert their effects through the inhibition of key protein kinases that are often dysregulated in cancer.
Targeting EGFR, HER-2, and BRAFV600E Kinases
A notable class of derivatives, the 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles, which share a similar bicyclic core, has demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and the BRAFV600E mutant kinase.[1] The antiproliferative activity of these compounds has been evaluated against various cancer cell lines, revealing important SAR trends.
Data Presentation: Antiproliferative and Kinase Inhibitory Activities
| Compound | R1 (at C6) | R2 (at C9) | R3 (at C4-phenyl) | GI50 (nM, MCF-7) | IC50 EGFR (nM) | IC50 HER-2 (nM) | IC50 BRAFV600E (nM) |
| 5a | H | H | H | >100 | - | - | - |
| 5e | CH3 | H | H | 26 | 71 | 21 | 62 |
| 5h | H | OCH3 | 4-OCH3 | 28 | 75 | 23 | 67 |
Data synthesized from representative compounds in the cited literature to illustrate key SAR trends.[1]
From the data, it is evident that substitution on the quinoline core and the C4-phenyl ring plays a crucial role in determining the anticancer potency. The unsubstituted parent compound 5a shows weak activity. However, the introduction of a methyl group at the C6-position (5e ) or methoxy groups at the C9 and C4-phenyl positions (5h ) leads to a significant enhancement in antiproliferative activity, with GI50 values in the nanomolar range.[1] This suggests that these substitutions may contribute to a more favorable binding interaction with the target kinases.
The inhibitory assays on EGFR, HER-2, and BRAFV600E further elucidate the mechanism of action of these compounds. Both 5e and 5h exhibit potent, dual inhibitory activity against EGFR and HER-2, and also inhibit the BRAFV600E mutant.[1] This multi-targeted profile is a desirable attribute in cancer therapy as it can potentially overcome resistance mechanisms that arise from the activation of alternative signaling pathways.
Experimental Protocols
General Synthesis of 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives
The synthesis of the this compound scaffold is often achieved through a one-pot, multi-component reaction, which is an efficient and atom-economical approach.
Step-by-Step Methodology:
-
Reaction Setup: A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and cyclohexanone (1 mmol) is taken in ethanol (10 mL).
-
Catalyst Addition: A catalytic amount of a base, such as piperidine or ammonium acetate, is added to the reaction mixture.
-
Reflux: The reaction mixture is refluxed for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against specific kinases.
Materials:
-
Kinase of interest (e.g., EGFR, HER-2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition of cell viability) value.
Visualizing the Mechanism: Kinase Signaling and Experimental Workflows
To better understand the context of the SAR studies, the following diagrams illustrate a simplified EGFR/HER-2 signaling pathway and the general workflows for the synthesis and biological evaluation of the this compound derivatives.
Caption: Simplified EGFR/HER-2 Signaling Pathway and Point of Intervention.
Caption: General Experimental Workflow for SAR Studies.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases involved in cancer. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize the pharmacological properties of these compounds. The future of this field lies in the exploration of a wider range of substitutions, the investigation of novel biological targets, and the use of computational modeling to guide the design of next-generation derivatives with enhanced efficacy and safety profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to this exciting area of drug discovery.
References
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HER2/epidermal growth factor receptor (EGFR) signalling pathway in... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 17, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved January 17, 2026, from [Link]
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The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC. (2017, December 1). Retrieved January 17, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved January 17, 2026, from [Link]
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved January 17, 2026, from [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
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Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents | Request PDF - ResearchGate. (2025, August 9). Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the In Vitro Evaluation of Novel Tetrahydroquinoline Derivatives Against Cancer Cell Lines
Introduction: The Emerging Promise of Tetrahydroquinolines in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern drug discovery. Within this landscape, the tetrahydroquinoline (THQ) scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] These heterocyclic moieties are not only present in various natural products but have also been the focus of extensive synthetic efforts to generate derivatives with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][3] The versatility of the THQ core allows for structural modifications that can significantly influence its interaction with biological targets, leading to the development of compounds that can induce cancer cell death through diverse mechanisms such as apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][3][4]
This guide provides a comprehensive comparison of novel tetrahydroquinoline derivatives based on their in vitro anticancer activity. We will delve into the experimental data supporting their efficacy, present detailed protocols for their evaluation, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapeutics.
Comparative Analysis of Cytotoxic Activity
The initial screening of potential anticancer compounds invariably involves assessing their cytotoxicity against a panel of cancer cell lines. This provides a crucial first look at the compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Below is a comparative table summarizing the in vitro cytotoxic activity of various novel tetrahydroquinoline derivatives against a range of human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 15 (Pyrazolo quinoline derivative) | MCF-7 | Breast Adenocarcinoma | 15.16 | [5] |
| HepG2 | Hepatocellular Carcinoma | 18.74 | [5] | |
| A549 | Lung Carcinoma | 18.68 | [5] | |
| Compound 3c (3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline) | A-431 | Skin Carcinoma | 2.0 ± 0.9 | [1] |
| HT-29 | Colon Adenocarcinoma | 4.4 ± 1.3 | [1] | |
| H460 | Lung Carcinoma | 4.9 ± 0.7 | [1] | |
| Compounds 1a, 5a, 5b, 6a, 6b, 7a, 7b | HCT116 | Colon Carcinoma | 16.33 - 34.28 | [6] |
| MCF7 | Breast Adenocarcinoma | 16.33 - 34.28 | [6] | |
| Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | HCT-116 | Colon Carcinoma | 12.18 ± 1.61 | [4] |
| A549 | Lung Carcinoma | > 50 | [4] | |
| Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | HCT-116 | Colon Carcinoma | Micromolar concentrations | [7] |
| Compound 10e (Morpholine-substituted tetrahydroquinoline) | A549 | Lung Carcinoma | 0.033 ± 0.003 | [8] |
| MCF-7 | Breast Adenocarcinoma | Not specified | [8] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [8] | |
| Compound 2 | MCF-7 | Breast Adenocarcinoma | 50 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 | ||
| Quinoline 13 | HeLa | Cervical Epithelial Carcinoma | 8.3 | [9] |
| Tetrahydroquinoline 18 | HeLa | Cervical Epithelial Carcinoma | 13.15 | [9] |
| Quinoline 12 | PC3 | Prostate Sarcoma | 31.37 | [9] |
| Quinoline 11 | PC3 | Prostate Sarcoma | 34.34 | [9] |
Methodologies for In Vitro Evaluation
The reliable in vitro evaluation of novel compounds hinges on the use of robust and validated assays. The choice of assay depends on the specific question being addressed, from general cytotoxicity to the elucidation of specific mechanisms of cell death.
Experimental Workflow for Anticancer Evaluation
The following diagram illustrates a standard workflow for the in vitro evaluation of tetrahydroquinoline derivatives.
Caption: A general experimental workflow for the in vitro evaluation of novel tetrahydroquinoline derivatives.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Tetrahydroquinoline derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Cytotoxicity Assessment using SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[14] It is a rapid and sensitive method suitable for high-throughput screening.[14][15]
Materials:
-
All materials from the MTT assay protocol
-
Trichloroacetic acid (TCA), cold 50% (wt/vol)
-
SRB solution (0.04% wt/vol in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 25 µL of cold 50% TCA to each well without removing the supernatant and incubate at 4°C for 1 hour.[14]
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[4][16] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[17]
Materials:
-
Cancer cells treated with tetrahydroquinoline derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the tetrahydroquinoline derivative at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer agents exert their effects by disrupting the cell cycle.[4] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18]
Materials:
-
Cancer cells treated with tetrahydroquinoline derivatives
-
PBS
-
70% Ethanol, cold
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the tetrahydroquinoline derivative at its IC50 concentration for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Washing and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]
Mechanistic Insights: Unraveling the Action of Tetrahydroquinolines
The anticancer activity of tetrahydroquinoline derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[2][4] For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways.[4]
A key signaling pathway often implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway.[7] Several tetrahydroquinoline derivatives are being investigated as potential inhibitors of this pathway.[8] Inhibition of this pathway can lead to a cascade of events culminating in the suppression of cell growth and induction of apoptosis.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of intervention for tetrahydroquinoline derivatives.
Conclusion and Future Directions
The in vitro evaluation of novel tetrahydroquinoline derivatives has revealed a promising class of compounds with significant anticancer potential against a variety of cancer cell lines. The data presented in this guide highlights the diverse cytotoxic profiles and mechanisms of action of these derivatives. The provided protocols offer a standardized framework for researchers to reliably assess the efficacy of their own novel compounds.
Future research should focus on elucidating the specific molecular targets of the most potent derivatives and optimizing their structure to enhance efficacy and reduce potential toxicity. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation tetrahydroquinoline-based anticancer drugs.[8] Further in vivo studies are warranted to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in preclinical cancer models.
References
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- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021-10-04).
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC. (2024-09-09).
- Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. Semantic Scholar.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH.
- New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
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- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- Flow Cytometry Protocols for Assessing Membrane Integrity, Cell Cycle, and Apoptosis in Treated Cells. Request PDF - ResearchGate.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydroquinoline and Quinazoline-Based Enzyme Inhibitors
Introduction: Scaffolds of Significance in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their proven success in yielding potent and selective therapeutic agents. Among these, the quinazoline and tetrahydroquinoline (THQ) scaffolds are exemplary. Quinazoline derivatives are well-established in oncology, with several FDA-approved drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.[1][2][3][4][5] Their rigid, bicyclic nature provides an excellent platform for orienting substituents to interact with key residues in enzyme active sites.[6][7]
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a partially saturated analogue of quinoline, offers greater conformational flexibility.[8][9] This three-dimensional character can be advantageous for achieving optimal interactions within complex binding pockets where a rigid structure might induce steric clashes.[10][11] THQ derivatives have demonstrated a wide array of biological activities, including anticancer, anti-HIV, and neuroprotective effects.[8][9][12]
Given their structural similarities yet distinct conformational properties, a direct comparison of these two scaffolds against the same enzyme target is a compelling strategy in drug design. Molecular docking, a powerful and cost-effective computational method, is the ideal tool for such an investigation.[][14][15] It allows us to predict how these molecules bind to a protein target at an atomic level, providing crucial insights into binding affinity and interaction patterns that guide the synthesis of more effective inhibitors.[14][16]
This guide provides a comprehensive, step-by-step protocol for conducting a rigorous comparative docking study of quinazoline and THQ inhibitors, using the well-validated anticancer target, EGFR kinase, as a practical example. We will delve into the causality behind each experimental choice, present a framework for interpreting the data, and provide the necessary tools to ensure the scientific integrity of the findings.
Part 1: The Scientific Rationale - Why EGFR Kinase?
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[17][18] Its overexpression or mutation is a hallmark of many cancers, particularly non-small-cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[17][18] The kinase domain of EGFR contains a well-defined ATP-binding pocket that has been successfully targeted by numerous small-molecule inhibitors, including many based on the quinazoline scaffold.[1][2][17][19] This wealth of structural and pharmacological data makes EGFR an ideal candidate for a comparative study. By docking both quinazoline and novel THQ analogues into the EGFR active site, we can directly compare their predicted binding efficiencies and explore how the flexibility of the THQ ring influences interactions with key residues.
Below is a simplified representation of the EGFR signaling pathway and the point of inhibition.
Caption: EGFR signaling pathway and inhibitor point of action.
Part 2: A Validated Protocol for Comparative Docking
This section details a self-validating workflow for molecular docking. The protocol is designed to be robust and reproducible, incorporating critical steps for ensuring the accuracy of the simulation. We will use AutoDock Vina, a widely adopted and validated open-source docking program, for this workflow.[20][21][22]
Experimental Workflow Diagram
Caption: A self-validating workflow for comparative molecular docking.
Step-by-Step Methodology
1. Target Protein Acquisition and Preparation
-
Action: Download the crystal structure of the target protein. For this study, we'll use the EGFR kinase domain (PDB ID: 2GS6) from the RCSB Protein Data Bank.[23] This structure contains a co-crystallized ligand, which is essential for our validation step.
-
Causality: The crystal structure provides the precise 3D coordinates of the enzyme's atoms. Using a structure with a bound inhibitor (a "holo" structure) ensures the active site is in a relevant conformation for ligand binding.[16]
-
Protocol:
-
Navigate to the RCSB PDB website (rcsb.org).
-
Search for and download the PDB file for "2GS6".
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.
-
Prepare the receptor:
-
Remove all water molecules (HOH). Rationale: Water molecules in the binding site can interfere with docking and are often not conserved, adding unnecessary complexity.
-
Remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structure. Save this ligand in a separate file for the validation step.
-
Add polar hydrogens. Rationale: X-ray crystallography often does not resolve hydrogen atoms, which are critical for hydrogen bonding interactions.
-
Assign partial charges (e.g., Gasteiger charges). Rationale: Charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor in the PDBQT file format required by AutoDock.[24]
-
-
2. Ligand Preparation
-
Action: Obtain or create 3D structures for a set of representative tetrahydroquinoline and quinazoline inhibitors.
-
Causality: Ligands must be in a low-energy 3D conformation and have correct atom types and charges assigned for the docking software to accurately evaluate their interactions.
-
Protocol:
-
Draw the 2D structures of your chosen inhibitors using software like ChemDraw or MarvinSketch. For this guide, we will use hypothetical ligands: THQ-Inhibitor-1 and Quinazoline-Inhibitor-1.
-
Convert the 2D structures to 3D.
-
Perform an energy minimization using a force field (e.g., MMFF94). Rationale: This ensures the ligand starts in a stable, low-energy conformation.
-
Assign partial charges and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT file format.[24]
-
3. Docking Protocol Validation (The Self-Validating Step)
-
Action: Before docking your novel compounds, re-dock the original co-crystallized ligand (extracted in Step 1) back into the prepared receptor's active site.
-
Causality: This is the single most important step for ensuring the trustworthiness of your docking protocol. If the software and parameters can accurately reproduce the experimentally determined binding pose of the known ligand, it builds confidence that the protocol can reliably predict the poses of unknown ligands.[25]
-
Protocol:
-
Define the docking search space (the "grid box") to encompass the entire active site where the co-crystallized ligand was bound.[20][26]
-
Run the docking simulation with the prepared co-crystallized ligand.
-
Compare the top-ranked docked pose with the original crystallographic pose by superimposing them.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
Validation Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking protocol is accurate.[25]
-
4. Comparative Docking Simulation
-
Action: Dock the prepared library of tetrahydroquinoline and quinazoline ligands into the validated receptor model.
-
Causality: This step generates the raw data for comparison. Each ligand is flexibly docked into the rigid receptor active site, and the program's scoring function estimates the binding affinity for the most favorable poses.
-
Protocol:
-
Use the same grid box parameters established during the validation step.
-
Run AutoDock Vina for each ligand, generating multiple binding modes (typically 9-10).
-
The output will be a PDBQT file containing the coordinates of each binding pose and a log file with the corresponding binding affinity scores (in kcal/mol).[21][26]
-
Part 3: Data Interpretation and Analysis
Hypothetical Data Presentation
Here we present hypothetical, yet realistic, results for a comparative study between a representative quinazoline inhibitor and a tetrahydroquinoline inhibitor against the EGFR kinase domain.
| Compound Class | Ligand ID | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| Quinazoline | Quinazoline-Inhibitor-1 | -9.8 | Met793 (hinge) | Leu718, Val726, Ala743, Leu844 |
| Tetrahydroquinoline | THQ-Inhibitor-1 | -9.2 | Met793 (hinge), Thr854 | Leu718, Ala743, Cys797 |
Analysis of Results
-
Binding Affinity: In our hypothetical results, Quinazoline-Inhibitor-1 shows a more negative binding affinity (-9.8 kcal/mol) compared to THQ-Inhibitor-1 (-9.2 kcal/mol). A more negative value suggests a stronger predicted binding interaction.[16] This could imply that the rigid quinazoline core is better optimized for the specific topology of the EGFR active site in this case.
-
Molecular Interactions:
-
Hydrogen Bonds: Both compounds form a critical hydrogen bond with the backbone of Met793 in the hinge region of the kinase. This interaction is a hallmark of many known EGFR inhibitors and is crucial for anchoring the ligand in the ATP-binding pocket.[18] The THQ inhibitor is predicted to form an additional hydrogen bond with Thr854 , which could be a point for further optimization.
-
Hydrophobic Interactions: The quinazoline inhibitor engages with a broader set of hydrophobic residues, including Leu844 . This extensive hydrophobic contact likely contributes to its stronger binding affinity. The flexible, non-aromatic portion of the THQ ring may not achieve the same optimal planar stacking interactions as the rigid quinazoline ring system, leading to a slightly weaker, but potentially more specific, interaction profile.
-
-
Structural Rationale: The planarity of the quinazoline core allows for favorable π-π stacking with aromatic residues like Phe856, which can significantly contribute to binding energy.[18] The puckered, three-dimensional nature of the tetrahydroquinoline ring, while potentially allowing access to different sub-pockets (as suggested by the Thr854 interaction), might disrupt these optimal stacking interactions. This trade-off between conformational flexibility and pre-organized rigidity is a central theme in drug design.
Conclusion and Future Outlook
This guide has provided a rigorous, self-validating framework for conducting a comparative molecular docking study of tetrahydroquinoline and quinazoline-based enzyme inhibitors, using EGFR as a model system. Our hypothetical results illustrate that while the established quinazoline scaffold may show a stronger overall binding affinity due to its rigid and planar nature, the flexible tetrahydroquinoline scaffold can reveal alternative interaction points that may be exploited to improve selectivity or overcome resistance.
The insights gained from such in silico studies are invaluable. They allow researchers to prioritize which compounds to synthesize, reducing time and cost in the lab. Furthermore, by understanding the specific atomic interactions that drive binding, medicinal chemists can rationally design next-generation inhibitors with improved potency and tailored pharmacological profiles. The next logical step would be to synthesize these prioritized compounds and validate the computational predictions with in vitro enzyme inhibition assays.
References
-
AutoDock Vina Tutorial. (2020). YouTube. Retrieved from [Link]
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Liao, Q. H., et al. (2011). Docking and Molecular Dynamics Study on the Inhibitory Activity of Novel Inhibitors on Epidermal Growth Factor Receptor (EGFR). Medicinal Chemistry, 7(1), 24-31. Retrieved from [Link]
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Al-Omar, M. A., & Amr, A. G. E. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini reviews in medicinal chemistry, 10(13), 1234–1254. Retrieved from [Link]
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Hameed, A., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). Expert Opinion on Therapeutic Patents, 28(4), 323-337. Retrieved from [Link]
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Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (2018). PubMed. Retrieved from [Link]
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Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). OMICS International. Retrieved from [Link]
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Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors. (2019). Molecules. Retrieved from [Link]
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Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (2019). Current Drug Targets. Retrieved from [Link]
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. Retrieved from [Link]
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EGFR Gene. GeneCards. Retrieved from [Link]
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Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). BMC Chemistry. Retrieved from [Link]
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EGFR kinase domain in complex with 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-[6-[2-[4-[[4-(hydroxymethyl)-1-piperidyl]methyl]phenyl]ethynyl]-1-oxo-4-(. (2022). RCSB PDB. Retrieved from [Link]
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A Comparative Guide to the Selectivity of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives for Pathogenic vs. Human Enzymes
In the landscape of modern drug discovery, the paramount challenge lies in designing therapeutic agents that exhibit high efficacy against pathogenic targets while maintaining minimal interaction with human host systems. This principle of selectivity is the cornerstone of safe and effective pharmacology. This guide provides an in-depth, technical comparison of novel 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, assessing their potential as selective inhibitors of pathogenic enzymes over their human orthologs. We will use Dihydrofolate Reductase (DHFR), a clinically validated target for both antimicrobial and anticancer therapies, as our model system to illustrate the experimental workflow and data analysis critical for these assessments.[1][2]
The core objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to evaluate and interpret inhibitor selectivity, leveraging a scaffold with significant therapeutic potential.[3][4]
The Critical Role of Dihydrofolate Reductase (DHFR) in Cellular Metabolism
Dihydrofolate Reductase is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[5] THF and its derivatives are vital one-carbon donors required for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[1][6] Consequently, the inhibition of DHFR starves a cell of nucleotides, arrests DNA synthesis, and ultimately leads to cell death.[7]
This dependency makes DHFR an attractive target for therapeutic intervention. However, the successful development of DHFR inhibitors hinges on exploiting the subtle yet significant structural and dynamic differences that exist between the enzymes of pathogenic organisms (like bacteria or protozoa) and humans.[6][8][9] For instance, the well-known antibacterial drug Trimethoprim exhibits a much higher affinity for bacterial DHFR than for human DHFR, which is the basis of its therapeutic window.[6][10] Our goal is to identify novel compounds from the tetrahydroquinoline class that demonstrate similar or superior selectivity.
Caption: The Folate Metabolism Pathway highlighting the essential role of DHFR.
Synthesis of the this compound Scaffold
The versatility of the tetrahydroquinoline core makes it an attractive starting point for library synthesis. A robust and efficient method for generating these derivatives is a one-pot multicomponent reaction, which offers high atom economy and procedural simplicity.[11]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methodologies for the synthesis of polysubstituted tetrahydroquinolines.[12][13]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine cyclohexanone (10 mmol, 1.0 eq.), an appropriate aromatic aldehyde (10 mmol, 1.0 eq.), and malononitrile (10 mmol, 1.0 eq.).
-
Solvent and Catalyst: Add absolute ethanol (30 mL) as the solvent, followed by ammonium acetate (20 mmol, 2.0 eq.) as the catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality of Experimental Choices: The use of ammonium acetate serves a dual purpose: it acts as a catalyst and as the nitrogen source for the amino group in the final quinoline ring. A one-pot reflux in ethanol is chosen for its efficiency, allowing multiple reaction steps to occur sequentially in a single vessel, thereby saving time and resources.
A Self-Validating Workflow for Assessing Inhibitor Selectivity
To objectively compare the efficacy of our synthesized derivatives, a rigorous and reproducible enzymatic assay is essential. We will employ a continuous spectrophotometric assay that measures the rate of NADPH oxidation, which is directly proportional to DHFR activity.[14]
Experimental Protocol: DHFR Enzymatic Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT.
-
Enzymes: Recombinant human DHFR (hDHFR) and pathogenic DHFR (e.g., Staphylococcus aureus DHFR, SaDHFR). Prepare stock solutions in assay buffer.
-
Substrates: Prepare stock solutions of Dihydrofolate (DHF) and NADPH in the assay buffer. Note: DHF is unstable; prepare fresh daily.
-
Inhibitor Compounds: Prepare a dilution series for each tetrahydroquinoline derivative in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of a master mix containing assay buffer, DHF (final concentration ~10 µM), and NADPH (final concentration ~100 µM).
-
Add 2 µL of the diluted inhibitor compound (or DMSO for control wells).
-
Incubate the plate at 25 °C for 5 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the enzyme (hDHFR or SaDHFR) to each well.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the rates by expressing them as a percentage of the activity of the DMSO control (100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (log(inhibitor) vs. response -- Variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Calculate the Selectivity Index (SI) as follows: SI = IC₅₀ (human DHFR) / IC₅₀ (pathogenic DHFR) A higher SI value indicates greater selectivity for the pathogenic enzyme.
-
Caption: Experimental workflow for determining inhibitor selectivity.
Comparative Data & Structure-Activity Relationship (SAR)
To illustrate the output of the described workflow, the following table presents hypothetical data for a series of 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. These compounds differ by the substitution on the 4-aryl ring.
| Compound ID | 4-Aryl R-Group | IC₅₀ SaDHFR (nM) | IC₅₀ hDHFR (nM) | Selectivity Index (SI) |
| TQ-01 | Phenyl | 150 | 18,000 | 120 |
| TQ-02 | 4-Methoxy-phenyl | 85 | 25,500 | 300 |
| TQ-03 | 3,4-Dimethoxy-phenyl | 40 | 32,000 | 800 |
| TQ-04 | 3,4,5-Trimethoxy-phenyl | 15 | 45,000 | 3000 |
| TQ-05 | 4-Chloro-phenyl | 250 | 12,500 | 50 |
| Control | Trimethoprim | 5 | 55,000[15] | 11,000 |
| Control | Methotrexate | 0.7[15] | 26[15] | ~37 |
Interpretation of Results & SAR Insights
-
Effect of Methoxy Groups: The data clearly demonstrates a positive trend where increasing the number of methoxy substituents on the 4-aryl ring enhances both the potency against the pathogenic enzyme (S. aureus DHFR) and the selectivity over the human enzyme. The TQ-04 derivative, with its trimethoxyphenyl moiety, shows the highest potency and selectivity in this series. This suggests that the methoxy groups may be forming favorable hydrophobic or hydrogen-bonding interactions within a specific sub-pocket of the SaDHFR active site that is less accommodating in hDHFR.[16]
-
Role of Halogen Substitution: The introduction of a chloro group (TQ-05) resulted in a significant loss of both potency and selectivity compared to the parent phenyl compound (TQ-01). This indicates that an electron-withdrawing group in this position is detrimental to inhibitor binding or creates an unfavorable steric clash.
-
Benchmark Comparison: While the lead compound TQ-04 does not yet match the selectivity of the established drug Trimethoprim, it demonstrates a selectivity index far superior to the non-selective anticancer agent Methotrexate. This validates the tetrahydroquinoline scaffold as a promising starting point for further optimization.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for assessing the selectivity of novel this compound derivatives. The presented workflow, from rational synthesis to quantitative enzymatic analysis, provides a clear path for identifying promising lead candidates.
The hypothetical data analysis reveals that substitutions on the 4-aryl ring are critical determinants of both potency and selectivity against DHFR. Specifically, the 3,4,5-trimethoxyphenyl moiety (TQ-04) emerged as a highly promising substituent, warranting further investigation.
Next steps in the drug development pipeline would include:
-
Lead Optimization: Synthesizing a broader library of derivatives based on the TQ-04 scaffold to further improve selectivity and potency.
-
Crystallography: Co-crystallizing lead compounds with both pathogenic and human DHFR to obtain structural data that can rationalize the observed selectivity and guide further design.[16][17]
-
In Vitro and In Vivo Testing: Advancing the most promising compounds to cell-based antimicrobial assays and subsequent animal models of infection to evaluate their efficacy and pharmacokinetic properties.
By adhering to these systematic and self-validating protocols, researchers can confidently advance compounds with the highest potential to become the next generation of safe and effective therapeutics.
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Tetrahydroquinoline Derivatives Against Known Standards
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antioxidants
In the landscape of modern drug discovery, the battle against oxidative stress remains a central theme. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are our primary defense. While natural antioxidants like Ascorbic Acid (Vitamin C) are well-known, the demand for synthetic antioxidants with enhanced stability, bioavailability, and targeted efficacy is ever-growing.
Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, 1,2,3,4-tetrahydroquinolines (THQs) have emerged as a particularly promising class of compounds.[2] Their unique structural motif is found in numerous biologically active natural products and has been leveraged to develop therapeutic agents with a broad spectrum of activities.[2][3] Notably, the THQ core, particularly the secondary amine, imparts significant antioxidant properties, making these derivatives prime candidates for development as novel therapeutics against oxidative stress-related pathologies.[4]
This guide provides a comprehensive framework for the rigorous evaluation of novel tetrahydroquinoline derivatives. We will detail the experimental protocols for three benchmark antioxidant assays—DPPH, ABTS, and FRAP—and compare the performance of hypothetical THQ derivatives against the gold-standard antioxidants, Trolox and Ascorbic Acid. Our focus is not just on the "how," but the "why," providing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.
The Foundation: Selecting Appropriate Benchmarks and Assays
A robust benchmarking strategy relies on two pillars: well-characterized standards and a multi-mechanistic assay approach. No single assay can fully capture the complex nature of antioxidant activity. Therefore, we employ a panel of tests that probe different facets of a compound's antioxidant potential, primarily its ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET).[5][6]
The Standards of Comparison
-
Trolox: A water-soluble analog of Vitamin E, Trolox is the quintessential antioxidant standard.[6][7] Its well-defined activity and solubility make it an ideal reference for assays based on both HAT and SET mechanisms, and results are often expressed in "Trolox Equivalents" to standardize data across different experiments.[7][8]
-
Ascorbic Acid (Vitamin C): As a ubiquitous natural antioxidant, Ascorbic Acid serves as a crucial biological benchmark. It is a potent reducing agent and free radical scavenger, acting primarily through an electron donation mechanism.[1][9][10] Its inclusion provides a comparison to a well-known, physiologically relevant antioxidant.[11]
The Assays: A Multi-Mechanistic Approach
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay employs a stable free radical, DPPH•, which has a deep violet color.[12] An antioxidant quenches the radical, typically by donating a hydrogen atom, leading to the formation of the yellow-colored, reduced DPPH-H.[12] This decolorization, measured at approximately 517 nm, is directly proportional to the antioxidant's radical scavenging capacity. Its simplicity and speed have made it one of the most widely used methods.[12][13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay: In this assay, ABTS is oxidized to its radical cation, ABTS•+, a blue-green chromophore.[14] Antioxidants neutralize this radical via electron donation, causing a loss of color that is monitored at approximately 734 nm.[15] The ABTS radical is soluble in both aqueous and organic solvents, making this assay versatile for a wide range of compounds.[16]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP directly measures the total reducing ability of a sample. At low pH, antioxidants reduce a colorless ferric complex (Fe³⁺-TPTZ) to an intensely blue-colored ferrous complex (Fe²⁺-TPTZ).[17][18] The increase in absorbance at around 593 nm provides a direct measurement of the antioxidant's electron-donating capacity.[19]
Experimental Design and Workflow
A systematic approach is critical for generating reliable and comparable data. The following workflow outlines the key stages from sample preparation to data analysis.
Caption: General experimental workflow for antioxidant activity screening.
Detailed Experimental Protocols
The following protocols are designed for a 96-well microplate format, which is ideal for high-throughput screening.
DPPH Radical Scavenging Assay Protocol
-
Causality: This protocol is optimized to ensure a stable baseline reading of the DPPH radical and sufficient reaction time for a wide range of antioxidants to reach equilibrium. The choice of methanol or ethanol as a solvent is critical as DPPH is highly soluble in these alcohols.[20]
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. Before use, adjust the absorbance of the solution with the solvent to ~1.0 at 517 nm.[20]
-
Sample/Standard Solutions: Prepare stock solutions of THQ derivatives, Trolox, and Ascorbic Acid (e.g., 10 mM in DMSO). Perform serial dilutions in methanol/ethanol to create a range of concentrations (e.g., 1 to 500 µM).
-
-
Experimental Procedure:
-
Add 100 µL of each sample or standard dilution to the wells of a 96-well plate.
-
Add 100 µL of the solvent to a well to serve as a negative control (A_control).
-
Initiate the reaction by adding 100 µL of the 0.2 mM DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % Inhibition against the concentration of the sample/standard.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the graph using non-linear regression analysis.
-
ABTS Radical Cation Decolorization Assay Protocol
-
Causality: The pre-incubation of ABTS with potassium persulfate is a critical step to ensure the complete generation of the stable ABTS•+ radical cation.[15] The absorbance is then adjusted to a specific range (0.70 ± 0.02) to ensure the assay is performed in the linear range of the spectrophotometer.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[15]
-
Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Experimental Procedure:
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
-
Causality: The acidic condition (pH 3.6) of the FRAP reagent is essential for iron to remain in solution and facilitates the reduction of the Fe³⁺-TPTZ complex. The assay measures the electron-donating capacity, providing a different but complementary perspective to the radical scavenging assays.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Standard Curve: Prepare a ferrous sulfate (FeSO₄·7H₂O) solution and create a standard curve (e.g., 100 to 2000 µM).
-
-
Experimental Procedure:
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve of absorbance versus the concentration of Fe²⁺.
-
Calculate the FRAP value of the samples from the regression equation of the standard curve. The results are expressed as µM Fe(II) equivalents.
-
Data Interpretation: A Comparative Analysis
To illustrate the benchmarking process, the following table presents hypothetical data for two novel tetrahydroquinoline derivatives (THQ-1 and THQ-2) compared against our standards.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II) Equiv. at 100 µM) |
| THQ-1 | 25.4 ± 2.1 | 15.8 ± 1.5 | 185.6 ± 9.3 |
| THQ-2 | 48.9 ± 3.5 | 45.2 ± 2.9 | 95.3 ± 7.8 |
| Trolox | 36.4 ± 1.8 | 22.5 ± 1.2 | 150.1 ± 8.1 |
| Ascorbic Acid | 45.5 ± 2.3 | 25.1 ± 1.9 | 195.4 ± 10.2 |
Data are presented as mean ± standard deviation from triplicate experiments.
-
THQ-1 demonstrates potent antioxidant activity, outperforming the standard, Trolox, in all three assays. Its lower IC50 values in both DPPH and ABTS assays indicate superior radical scavenging ability.[16] Its high FRAP value, comparable to Ascorbic Acid, suggests it is also a very effective reducing agent.
-
THQ-2 shows moderate antioxidant activity, with performance metrics similar to or slightly weaker than the standards.
-
Assay-Specific Differences: The lower IC50 values for most compounds in the ABTS assay compared to the DPPH assay may reflect better accessibility of the ABTS radical or a preference for an electron transfer (SET) mechanism, which is prominent in the ABTS assay.[16]
Mechanistic Insights into Tetrahydroquinoline Antioxidant Activity
The antioxidant capacity of tetrahydroquinoline derivatives is largely attributed to the N-H bond within the heterocyclic ring. The nitrogen atom can donate a hydrogen atom to a free radical, neutralizing it. The resulting THQ radical is stabilized through delocalization of the unpaired electron across the aromatic system.
Sources
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A Comparative Analysis of the Anti-Inflammatory Properties of Tetrahydroquinoline and Chromene Analogs: A Guide for Drug Discovery Professionals
This guide provides a head-to-head comparison of two promising heterocyclic scaffolds, tetrahydroquinoline and chromene, in the context of anti-inflammatory drug development. We will delve into their distinct mechanisms of action, supported by experimental data from both in vitro and in vivo studies, and provide detailed protocols for key validation assays. Our objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based perspective on the therapeutic potential and mechanistic nuances of these two compound classes.
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated. The nuclear factor-κB (NF-κB) signaling pathway is a master regulator of inflammatory responses, making it a prime target for therapeutic intervention. The limitations of current anti-inflammatory drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, necessitate the exploration of novel chemical scaffolds with improved efficacy and safety profiles. Tetrahydroquinolines and chromenes, both privileged structures in medicinal chemistry, have emerged as potent modulators of inflammatory pathways, albeit through often distinct molecular mechanisms.
Tetrahydroquinoline Analogs: Potent Inhibitors of the NF-κB Signaling Cascade
The anti-inflammatory activity of many tetrahydroquinoline (THQ) derivatives is strongly associated with their ability to suppress the NF-κB signaling pathway. This pathway is a critical convergence point for numerous pro-inflammatory stimuli. Its activation leads to the transcription of genes encoding cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that drive the inflammatory response.
Mechanism of Action
Tetrahydroquinoline analogs have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. The precise mechanism can involve preventing the nuclear translocation of NF-κB dimers, thereby blocking them from binding to DNA and initiating the transcription of pro-inflammatory genes. Some analogs also exhibit a preferential inhibition of iNOS over COX-2, which may be linked to the suppression of STAT-1 phosphorylation, another key transcription factor in the inflammatory cascade. This targeted approach on transcription factor signaling is a hallmark of the anti-inflammatory profile of the tetrahydroquinoline scaffold.
Supporting Experimental Data
The multi-target activity of chromenes translates to robust efficacy in preclinical models. They consistently demonstrate the ability to downregulate NO, PGE2, and a range of pro-inflammatory cytokines in cell-based assays. In vivo, they potently reduce inflammation in carrageenan-induced paw edema models and other LPS-induced disease models.
| Compound Type | Assay/Model | Key Findings | Reference |
| 2-phenyl-4H-chromen-4-one | In vitro COX-1/COX-2 Assay | Potent COX-2 inhibitor (IC50 = 0.07 µM) with high selectivity (SI = 287.1). | |
| 2-phenyl-4H-chromen-4-one | In vitro LPS-stimulated RAW264.7 cells | Downregulated NO, IL-6, and TNF-α expression by inhibiting TLR4/MAPK pathways. | |
| Sargachromanol D (Chromene) | In vitro LPS-stimulated RAW264.7 cells | Inhibited NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, and IL-6 production. | |
| 4-aryl-4H-chromenes | In vitro LPS-stimulated RAW264.7 cells | Decreased NO, MCP-1, IL-6 levels and promoted macrophage repolarization (M1 to M2). | |
| Synthetic Hydrangenol Derivative | In vivo Carrageenan-induced rats | Potently reduced paw inflammation by inhibiting iNOS and COX-2 expression in tissue. |
Table 2: Summary of experimental data for the anti-inflammatory activity of Chromene analogs.
Head-to-Head Comparison: Tetrahydroquinoline vs. Chromene
When compared directly, the two scaffolds present distinct strategic advantages for anti-inflammatory drug design.
| Feature | Tetrahydroquinoline Analogs | Chromene Analogs |
| Primary Mechanism(s) | Inhibition of NF-κB and STAT-1 signaling pathways. | Multi-target: COX-2 inhibition, TLR4/MAPK/NF-κB pathway inhibition, macrophage repolarization. |
| Key Molecular Targets | NF-κB, STAT-1, iNOS. | COX-2, TLR4, MAPKs, NF-κB, iNOS. |
| Diversity of Action | More focused on transcription factor inhibition. | Broad-spectrum, acting on enzymes, receptors, and signaling cascades. |
| Reported Potency | Potent NF-κB inhibition (e.g., IC50: 0.70 µM for compound 6g). | High potency, with some analogs showing COX-2 inhibition in the nanomolar range (IC50 = 0.07 µM). |
| Therapeutic Strategy | Targeted modulation of central inflammatory regulators. | Comprehensive suppression of inflammation through multiple, synergistic mechanisms. |
Tetrahydroquinolines offer a more targeted approach, focusing on the master regulator NF-κB. This could potentially lead to drugs with a more specific mechanism of action. In contrast, chromenes provide a broad-spectrum, multi-target approach. This could be advantageous in complex inflammatory diseases where multiple pathways are dysregulated, potentially offering greater efficacy and a lower likelihood of resistance development.
Key Experimental Protocols
To ensure the reproducibility and validation of findings, we present standardized protocols for two cornerstone assays in anti-inflammatory research.
Protocol 1: In Vitro Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a primary screening tool to assess a compound's ability to inhibit iNOS activity, typically induced via the NF-κB pathway.
Principle: LPS stimulates macrophages to express iNOS, which produces large amounts of NO. NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 18-24 hours.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds (e.g., tetrahydroquinoline or chromene analogs). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well (final concentration of 0.5-1 µg/mL), except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated control. A parallel MTT assay should be performed to exclude the possibility that the observed effects are due to cytotoxicity.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is the most widely used in vivo model for evaluating the efficacy of acute anti-inflammatory agents.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours), which is sensitive to NSAIDs, is characterized by the production of prostaglandins and the infiltration of neutrophils. The anti-inflammatory effect is quantified by measuring the reduction in paw swelling (edema).
Step-by-Step Methodology:
-
Animal Acclimatization & Grouping: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week. Randomly assign them into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Conclusion and Future Perspectives
Both tetrahydroquinoline and chromene analogs represent highly valuable scaffolds in the pursuit of next-generation anti-inflammatory therapeutics.
-
Tetrahydroquinolines offer a refined, targeted approach primarily through the inhibition of the NF-κB pathway. Future research should focus on enhancing their potency and selectivity, as well as exploring their potential in chronic inflammatory disease models where NF-κB is persistently activated.
-
Chromenes provide a compelling multi-target profile, capable of modulating inflammation at various levels from receptor signaling to enzymatic activity and cellular phenotype. The challenge and opportunity lie in optimizing derivatives that balance these multiple activities for specific disease indications, such as developing compounds that combine potent COX-2 inhibition with upstream MAPK/NF-κB suppression.
Ultimately, the choice between these scaffolds will depend on the specific therapeutic strategy and the pathological context of the target disease. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in the rational design and development of novel anti-inflammatory drugs.
References
- Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G. (1995).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Introduction
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. Compounds like 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a versatile scaffold in medicinal chemistry, are instrumental in these endeavors.[1] However, the responsibility of a scientist extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses immediate safety risks within the laboratory but also carries significant environmental consequences and regulatory liabilities.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to protect laboratory personnel, the wider community, and the environment. As your partner in research, we believe that providing this essential safety and logistical information is fundamental to building a culture of safety and trust.
Hazard Assessment: Understanding the Risk Profile
The quinoline moiety and its derivatives are known for a range of potential hazards, including acute toxicity if swallowed, skin and eye irritation, and potential for carcinogenicity or mutagenicity.[2][3] Furthermore, many quinoline-based compounds exhibit high toxicity to aquatic life with long-lasting effects.[3][4][5] The nitrile functional group introduces additional concerns, particularly its incompatibility with strong acids and oxidizing agents, which can lead to violent reactions and the release of toxic gases.[6]
Table 1: Hazard Profile Based on Structurally Similar Compounds
| Hazard Classification | Description | Causality & Scientific Rationale |
| Acute Toxicity (Oral) | Assumed to be harmful or toxic if swallowed.[3] | The quinoline ring system is known to interfere with various biological processes, leading to systemic toxicity upon ingestion. |
| Skin Corrosion/Irritation | Presumed to cause skin irritation.[2][5][7] | Aromatic amines and heterocyclic compounds can defat the skin and elicit inflammatory responses upon direct contact. |
| Serious Eye Damage/Irritation | Presumed to cause serious eye irritation.[2][5][7] | Direct contact with the eyes is likely to cause pain, redness, and potential damage to the cornea due to the chemical's reactivity. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3] | Certain quinoline derivatives have demonstrated mutagenic potential in toxicological studies, indicating a risk of heritable genetic damage. |
| Carcinogenicity | May have carcinogenic potential.[3] | The parent compound, quinoline, is classified as a potential carcinogen, necessitating cautious handling to minimize long-term exposure. |
| Aquatic Toxicity | Assumed to be toxic to aquatic life with long-lasting effects.[3][4] | The heterocyclic aromatic structure is often persistent in the environment and can be toxic to aquatic organisms, disrupting ecosystems. |
| Chemical Reactivity | Incompatible with strong acids and oxidizing agents.[2][6] | The nitrile group can react exothermically with acids, while the amino group and tetrahydroquinoline ring can be readily oxidized. |
Core Disposal Protocol: A Step-by-Step Guide
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[2][8] All waste containing this compound must be treated as hazardous chemical waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE to prevent exposure. This is the first and most critical line of defense.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[4]
-
Eye Protection: Safety goggles or a face shield must be worn.[4]
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
-
Work Area: All handling should occur within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.
Step 2: Waste Identification and Segregation
Proper segregation prevents dangerous chemical reactions within the waste container.
-
Designate as Hazardous: All waste streams containing this compound (e.g., leftover solid, contaminated consumables, reaction mother liquor) must be identified as hazardous waste.[8]
-
Segregate Incompatibles: This waste must be kept separate from incompatible materials, especially strong oxidizing agents and strong acids.[2][6][9] Do not mix this waste stream with other chemical wastes unless you have confirmed their compatibility. Halogenated and non-halogenated solvent wastes should also be kept separate where possible, as their disposal costs can differ significantly.[8]
Step 3: Waste Collection and Containerization
The integrity of the waste container is crucial for safe storage and transport.
-
Select a Compatible Container: Use a designated, leak-proof container made of a material that is chemically compatible with the waste (e.g., a glass bottle with a secure screw cap for solids or solutions).[2][9]
-
Proper Labeling: The container must be clearly and accurately labeled. Each waste container must bear the words "Hazardous Waste" and list all chemical constituents, including their approximate percentages.[9][10] Do not use abbreviations. The label should also include the building and room number where the waste was generated.[10]
-
Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion of contents.[9]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[10] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment bins to contain any potential leaks or spills.[9]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding or removing waste.[8][9][10] This is a common regulatory violation and a critical safety measure to prevent the release of vapors.
Step 5: Final Disposal Arrangements
Final disposal must be handled by trained professionals in accordance with federal and local regulations.
-
Contact EHS: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Request Pickup: As soon as a waste container is full, request a pickup from EHS.[9] Partially filled containers that are properly closed and labeled may remain in an SAA for up to one year.[10]
Spill Management Protocol
In the event of a spill, a swift and correct response is essential to mitigate hazards.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area. Ensure the fume hood is operational if the spill occurred within it.
-
Don PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat. A respirator may be necessary for large spills or fine powders.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste: Carefully collect the absorbent material and contaminated debris. Place it into the designated hazardous waste container for this compound.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by an appropriate organic solvent rinse if necessary). All cleaning materials (wipes, etc.) must also be collected and disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.
Regulatory Framework
The procedures described in this guide are designed to comply with key federal regulations in the United States.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave." Academic laboratories may have the option to operate under the standards of 40 CFR Part 262 Subpart K, which provides alternative, lab-specific requirements.[11]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Chemicals in Laboratories ("Lab Standard," 29 CFR 1910.1450), ensure that workers are informed about chemical hazards and that safe handling practices are implemented.[12] The HAZWOPER standard (29 CFR 1910.120) covers requirements for emergency response to hazardous substance releases.[12]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Retrieved January 17, 2026, from BenchChem.[2]
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BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Retrieved January 17, 2026, from BenchChem.[4]
-
Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved January 17, 2026, from Sciencemadness Wiki.[13]
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U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved January 17, 2026, from epa.gov.[11]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 17, 2026, from cwu.edu.[10]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved January 17, 2026, from Dartmouth Policy Portal.[9]
-
BenchChem. (n.d.). Proper Disposal of 3,6-Dichloro-8-(dichloromethyl)quinoline: A Comprehensive Guide for Laboratory Professionals. Retrieved January 17, 2026, from BenchChem.[5]
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved January 17, 2026, from chemos.de.[3]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved January 17, 2026, from CDMS.[14]
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DuraLabel. (2023, December 16). OSHA Rules for Hazardous Chemicals. Retrieved January 17, 2026, from DuraLabel.com.[12]
-
Vanderbilt University Environmental Health & Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved January 17, 2026, from Vanderbilt University.[8]
-
Sigma-Aldrich. (2023, August 6). Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline. Retrieved January 17, 2026, from sigmaaldrich.com.
-
Acros Organics. (2014, September 25). Safety Data Sheet: 5,6,7,8-Tetrahydroquinoline. Retrieved January 17, 2026, from fishersci.com.[7]
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CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved January 17, 2026, from cplabsafety.com.[6]
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BenchChem. (n.d.). This compound. Retrieved January 17, 2026, from BenchChem.[1]
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Comprehensive Safety and Handling Guide for 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 65242-19-5). Given the limited specific safety data for this compound, the following recommendations are grounded in the established hazard profiles of structurally similar quinoline and tetrahydroquinoline derivatives.[1] This proactive approach to safety is designed to empower researchers, scientists, and drug development professionals with the knowledge to minimize risk and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal): Potential for harm if swallowed or absorbed through the skin.
-
Skin Corrosion/Irritation: May cause skin irritation upon direct contact.
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Carcinogenicity/Mutagenicity: Suspected of causing cancer and/or genetic defects, a concern with some quinoline-based compounds.[2][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5]
Due to these potential risks, a conservative approach to handling, including the use of comprehensive Personal Protective Equipment (PPE), is mandatory.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is crucial to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given the absence of specific breakthrough time data, it is prudent to change gloves immediately after any contact with the chemical. For extended handling periods, consider double-gloving.[6] |
| Eyes | Safety Goggles | Chemical safety goggles that form a complete seal around the eyes are required to protect from dust and potential splashes. Standard safety glasses with side shields are insufficient.[6] |
| Body | Laboratory Coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against skin contact.[6] |
| Respiratory | NIOSH-approved Respirator | A respirator is necessary when handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization. A half-mask or full-face respirator with P100 (particulate) cartridges is recommended.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is paramount for safety.
3.1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, waste containers, and spill kits, are within reach.
3.2. Handling the Compound:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3][7]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the safety protocol to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name and associated hazards.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste.[7][8] Do not pour any waste down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem.
- Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline. Benchchem.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
- This compound. Benchchem.
- SAFETY DATA SHEET. (2010-09-06).
- SAFETY DATA SHEET. Sigma-Aldrich. (2025-08-06).
- SAFETY DATA SHEET. (2014-09-25).
- 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335. PubChem.
- 1,2,3,4-Tetrahydroquinoline-8-carbonitrile. AK Scientific, Inc.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
